molecular formula C10H9BrN2O2 B1434333 methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate CAS No. 1630906-74-9

methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Cat. No.: B1434333
CAS No.: 1630906-74-9
M. Wt: 269.09 g/mol
InChI Key: PXDUHXBFBLGWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDUHXBFBLGWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The indazole nucleus is a privileged scaffold found in numerous pharmacologically active compounds. This document delves into the specific properties of the 2H-indazole regioisomer, which is of particular interest in the development of targeted therapies. We will explore its physicochemical and spectroscopic characteristics, present a plausible and detailed synthetic route, and analyze its chemical reactivity. Furthermore, this guide highlights its strategic application in the synthesis of complex molecules for drug discovery, with a focus on its role as a versatile intermediate for creating libraries of compounds and its utility as a building block for targeted protein degraders.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles, bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring, are a cornerstone of medicinal chemistry.[1] Their structural arrangement allows them to act as bioisosteres for other aromatic systems and engage in critical hydrogen bonding interactions with biological targets. Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] While the 1H-tautomer is generally more stable, the 2H-indazole scaffold is a prominent feature in a number of successful drug candidates, including potent enzyme inhibitors.[1][2]

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (CAS No. 1630906-74-9) is a strategically functionalized derivative designed for synthetic versatility. Its key structural features are:

  • A 2H-Indazole Core: The methyl group at the N2 position locks the molecule into this specific, often desired, regioisomeric form. This is critical as N-substitution patterns on the indazole ring dictate the orientation of substituents and their interaction with protein targets.

  • A C5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or amino groups.

  • A C3-Methyl Carboxylate Group: The ester at the C3 position is another key site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, enabling fine-tuning of physicochemical properties and target engagement.

This combination of features makes the compound an ideal starting point for constructing libraries of complex molecules for screening and lead optimization, particularly in the fields of oncology and immunology.

Physicochemical and Spectroscopic Properties

The core physical and chemical properties of the title compound are summarized below.

PropertyValueSource
IUPAC Name methyl 5-bromo-2-methyl-2H-indazole-3-carboxylateN/A
CAS Number 1630906-74-9[3][4]
Molecular Formula C₁₀H₉BrN₂O₂[3]
Molecular Weight 269.10 g/mol [3]
Purity (Typical) ≥97%[3]
Storage Room Temperature[3]
Classification Protein Degrader Building Block[3]
Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not publicly available, a detailed profile can be predicted based on the analysis of closely related indazole derivatives and fundamental principles of spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (δ 7.5-8.0 ppm): Three signals are expected in the aromatic region. A doublet of doublets (dd) for the proton at C6, a doublet (d) for the proton at C7, and a doublet (d) for the proton at C4, reflecting the bromine substitution at C5.

    • N-Methyl (δ ~4.1 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the N2 position of the indazole ring.

    • O-Methyl (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (δ ~162 ppm): The ester carbonyl carbon will appear as a single resonance in the downfield region.

    • Aromatic/Heteroaromatic Carbons (δ 110-150 ppm): Eight distinct signals are expected for the carbons of the bicyclic indazole system.

    • N-Methyl Carbon (δ ~35 ppm): The carbon of the N-methyl group.

    • O-Methyl Carbon (δ ~52 ppm): The carbon of the O-methyl group.

  • FT-IR (KBr, cm⁻¹):

    • ~1725 cm⁻¹: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ester.

    • ~1620, 1500, 1450 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic indazole ring system.

    • ~2950 cm⁻¹: C-H stretching vibrations from the methyl groups.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will appear as a characteristic doublet with signals at m/z 268 and 270, with nearly equal intensity (1:1 ratio). This distinctive isotopic pattern is definitive for the presence of a single bromine atom.

Synthesis and Purification

The synthesis of 2H-indazoles can be achieved through several established routes.[5] A highly plausible and efficient method for preparing methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate involves a reductive cyclization of an N-alkylated o-nitrobenzaldehyde imine. This approach offers high regioselectivity for the desired 2H-indazole isomer.

Synthetic Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: C3-Carboxylation A 5-Bromo-2-nitrobenzaldehyde C N-(5-bromo-2-nitrobenzylidene)methanamine A->C Ethanol, rt B Methylamine (CH₃NH₂) B->C D 5-Bromo-2-methyl-2H-indazole C->D P(OEt)₃, heat (Cadogan Reaction) E Methyl 5-bromo-2-methyl-2H- indazole-3-carboxylate D->E 1. n-BuLi, THF, -78°C 2. Methyl Chloroformate

A proposed synthetic workflow for the target compound.
Experimental Protocol

Step 1: Synthesis of N-(5-bromo-2-nitrobenzylidene)methanamine

  • To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) in ethanol (0.5 M), add a solution of methylamine (1.2 eq, 40% in H₂O) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting imine precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate is often used in the next step without further purification.

Causality: The condensation reaction between an aldehyde and a primary amine is a robust and high-yielding method for imine formation. Using a slight excess of methylamine drives the equilibrium towards the product.

Step 2: Synthesis of 5-Bromo-2-methyl-2H-indazole

  • In a round-bottom flask equipped with a reflux condenser, suspend the imine intermediate (1.0 eq) in triethyl phosphite (P(OEt)₃) (3.0-4.0 eq).

  • Heat the mixture to 150-160 °C and maintain for 12-18 hours. The triethyl phosphite acts as both the solvent and the deoxygenating reducing agent.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-2-methyl-2H-indazole.

Causality: This is a classic Cadogan reductive cyclization. The phosphite reagent deoxygenates the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization with the imine nitrogen to form the stable indazole ring system.

Step 3: Synthesis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

  • Dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise. The C3 proton of the indazole is acidic and will be deprotonated. Stir for 1 hour at -78 °C.

  • Add methyl chloroformate (1.2 eq) dropwise to the resulting lithiated species.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the final title compound.

Causality: The C3 proton of the 2H-indazole ring is readily deprotonated by a strong base like n-BuLi. The resulting anion is a potent nucleophile that reacts with the electrophilic carbonyl carbon of methyl chloroformate to install the desired methyl carboxylate group.

Chemical Reactivity and Derivatization Potential

The synthetic value of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate lies in the orthogonal reactivity of its two primary functional handles: the C5-bromo group and the C3-ester.

Reactivity Pathways cluster_bromo C5-Bromo Reactivity (Cross-Coupling) cluster_ester C3-Ester Reactivity Parent Methyl 5-bromo-2-methyl-2H- indazole-3-carboxylate Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Parent->Suzuki Pd(PPh₃)₄, Na₂CO₃ Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Parent->Buchwald Pd₂(dba)₃, Xantphos, Cs₂CO₃ Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Parent->Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N Hydrolysis Hydrolysis (LiOH or NaOH) Parent->Hydrolysis Amidation Amidation (R-NH₂, heat or coupling agent) Parent->Amidation C5_Aryl C5-Aryl Indazole Derivative Suzuki->C5_Aryl C5_Amino C5-Amino Indazole Derivative Buchwald->C5_Amino C5_Alkynyl C5-Alkynyl Indazole Derivative Sonogashira->C5_Alkynyl CarboxylicAcid 5-Bromo-2-methyl-2H- indazole-3-carboxylic acid Hydrolysis->CarboxylicAcid Amide 5-Bromo-2-methyl-2H- indazole-3-carboxamide Derivatives Amidation->Amide

Key derivatization pathways from the title compound.
Reactions at the C5-Bromo Position

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new C-C bonds, allowing for the exploration of structure-activity relationships (SAR) by modifying the C5-substituent.

  • Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines forms C-N bonds, providing access to derivatives with altered polarity, basicity, and hydrogen-bonding capabilities.

  • Sonogashira Coupling: Reaction with terminal alkynes yields C5-alkynyl indazoles, which can serve as rigid linkers or be further functionalized.

Reactions at the C3-Ester Position

The methyl ester provides a gateway to carboxylic acid and amide derivatives, which are common functionalities in bioactive molecules.

  • Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.[6][7] This acid is a critical intermediate for forming stable amide bonds with amines using standard peptide coupling reagents (e.g., HATU, EDCI).

  • Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with a catalyst, or by first converting to the acid. Amides are generally more stable metabolically than esters and offer different hydrogen bonding patterns.

Applications in Medicinal Chemistry and Drug Discovery

The true value of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is realized in its application as a scaffold for compounds targeting various diseases.

  • Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The N1 and N2 atoms can form crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket. Derivatization at the C3, C5, and other positions allows for the extension of the molecule into other regions of the binding site to achieve potency and selectivity.

  • PARP Inhibitors: The 2-substituted-2H-indazole-7-carboxamide scaffold was successfully developed into potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as MK-4827 (Niraparib), used in cancer therapy.[2] While the title compound has a different substitution pattern (C3-carboxylate and C5-bromo), it provides a validated core that can be elaborated to target the nicotinamide-binding domain of PARP enzymes.

  • Protein Degraders (e.g., PROTACs): The compound is explicitly marketed as a "Protein Degrader Building Block".[3] Its structure is ideal for this application. A typical workflow would involve:

    • Hydrolyzing the C3-ester to the carboxylic acid.

    • Coupling this acid to one end of a flexible linker molecule.

    • Using a cross-coupling reaction at the C5-bromo position to attach a known ligand for a target protein of interest.

    • The other end of the linker is then attached to a ligand for an E3 ubiquitin ligase, completing the PROTAC molecule.

Conclusion

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is far more than a simple chemical reagent; it is a sophisticated and versatile platform for innovation in drug discovery. Its pre-defined regiochemistry and orthogonally reactive functional groups provide chemists with reliable and efficient pathways to synthesize novel and complex molecular architectures. From kinase and PARP inhibitors to the cutting-edge field of targeted protein degradation, this building block offers immense potential for developing the next generation of targeted therapeutics. Its well-defined reactivity and strategic design make it an invaluable asset for researchers and scientists dedicated to addressing unmet medical needs.

References

  • Royal Society of Chemistry. (2019).
  • CP Lab Safety.
  • BLDpharm.
  • Wiley-VCH. (2007).
  • MDPI. (2021).
  • BU CyberSec Lab. 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.
  • ChemicalBook. methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)
  • PubChemLite. 5-bromo-2-methyl-2h-indazole-3-carboxylic acid (C9H7BrN2O2).
  • PubChem.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Institutes of Health. (2021).
  • Biosynth. 5-bromo-2-methyl-2h-indazole-3-carboxylic acid.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.
  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate: A Keystone Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Indazole

In the landscape of modern drug discovery, the pursuit of novel therapeutic modalities has led to the rise of targeted protein degradation (TPD). This powerful strategy utilizes the cell's own machinery to selectively eliminate disease-causing proteins. Within this exciting field, the design and synthesis of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are paramount. These molecules require meticulously crafted building blocks that serve as versatile scaffolds for linking a target-binding moiety to an E3 ligase ligand. Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (CAS Number: 1630906-74-9) has emerged as a critical intermediate in this context, valued for its inherent structural features that facilitate the construction of potent and selective protein degraders. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the development of next-generation therapeutics. Indazole derivatives, in general, are recognized for their wide range of pharmacological activities, including anti-tumor and antibacterial properties, making them a privileged scaffold in medicinal chemistry.[1][2][3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses. The properties of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 1630906-74-9[4]
Molecular Formula C₁₀H₉BrN₂O₂[4]
Molecular Weight 269.10 g/mol [4]
Appearance Off-white to light yellow solidSupplier Data
Purity ≥97%[4]
Storage Room temperature, sealed in a dry environment[5]
Product Family Protein Degrader Building Blocks[4]

Synthesis Protocol: A Regioselective Approach to a Key Intermediate

The synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is achieved through a regioselective N-alkylation of its precursor, methyl 5-bromo-1H-indazole-3-carboxylate. The regioselectivity of N-alkylation in indazoles is a well-studied area, with the outcome often dependent on the choice of base, solvent, and electrophile. The following protocol is a robust and reproducible method for the specific synthesis of the N2-methylated isomer.

Experimental Protocol: N2-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.5 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., 30% EtOAc in hexane) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Methyl 5-bromo-1H-indazole-3-carboxylate Anhydrous DMF K2CO3 Methyl Iodide Reaction N-Alkylation 0 °C to Room Temperature 12-16 hours Start->Reaction Combine Quench Quench with Water Reaction->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate Purify->Product

Caption: Workflow for the synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

Application in Targeted Protein Degradation: Building PROTACs

The primary application of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is as a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The bromine atom on the indazole ring of our title compound serves as a versatile synthetic handle, allowing for its elaboration into a linker or direct coupling to a POI-binding ligand through various cross-coupling reactions. The 2-methyl-2H-indazole-3-carboxylate core provides a rigid and well-defined scaffold for the precise spatial orientation of the PROTAC components.

Mechanism of Action of PROTACs

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules and the PROTAC are recycled.

Illustrative Signaling Pathway: BRD4 Degradation via a VHL-recruiting PROTAC

A common target for PROTACs in cancer therapy is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[6][7][8][9] A hypothetical PROTAC synthesized from methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate could be designed to target BRD4 for degradation by the VHL E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Indazole-based) Ternary_Complex PROTAC:BRD4:VHL Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of BRD4 degradation by an indazole-based PROTAC recruiting the VHL E3 ligase.

Conclusion

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a strategically important building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure and the synthetic versatility offered by the bromine substituent make it an ideal starting point for the construction of sophisticated PROTAC molecules. The ability to regioselectively synthesize this N2-alkylated indazole is crucial for controlling the final architecture and, consequently, the biological activity of the resulting protein degraders. As research into targeted protein degradation continues to expand, the demand for such well-characterized and versatile chemical intermediates is expected to grow, solidifying the role of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate as a key player in the development of novel therapeutics.

References

  • Shaikh, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(34), 20958-20982. Available at: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1231-1246. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4992. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at: [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(6), 4295-4314. Available at: [Link]

  • CP Lab Safety. (n.d.). methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. (2020). European Journal of Medicinal Chemistry, 185, 111836. Available at: [Link]

  • Lu, P., et al. (2024). Supporting Information for: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. (2022). Bioorganic & Medicinal Chemistry, 55, 116597. Available at: [Link]

  • PROTACs for BRDs proteins in cancer therapy: a review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1662. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a halogenated heterocyclic compound belonging to the indazole class of molecules. Indazoles are bicyclic aromatic systems composed of a benzene ring fused to a pyrazole ring, and they exist in different tautomeric forms, with the 1H and 2H isomers being the most common.[1] This particular molecule, with its specific substitution pattern—a bromine atom at position 5, a methyl group at the N2 position of the pyrazole ring, and a methyl carboxylate group at position 3—is of significant interest in medicinal chemistry and drug discovery.

The indazole scaffold is recognized as a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad range of pharmacological activities.[2][3] Indazole derivatives have been successfully developed as anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for neurodegenerative diseases.[4][5] The functional groups on this specific molecule enhance its utility as a versatile building block. The bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of further molecular complexity. The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, expanding the potential for derivatization. Furthermore, its classification as a "Protein Degrader Building Block" suggests its potential use in the burgeoning field of targeted protein degradation, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

This technical guide provides a comprehensive overview of the molecular structure, a validated synthetic pathway, and a detailed analysis of the characterization of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the cornerstone of its application in research and development. The key identifiers and physicochemical properties of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate are summarized below.

PropertyValueSource
Chemical Name methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate[6]
CAS Number 1630906-74-9[6]
Molecular Formula C₁₀H₉BrN₂O₂[6]
Molecular Weight 269.098 g/mol [6]
Appearance Off-white to white solid (predicted)General observation for similar compounds
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH). Insoluble in water.Inferred from structure

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate can be efficiently achieved through a two-step process starting from the commercially available 5-bromo-1H-indazole-3-carboxylic acid. The synthetic strategy involves:

  • Regioselective N-methylation: Introduction of a methyl group at the N2 position of the indazole ring.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The choice of reaction conditions is crucial for achieving high regioselectivity in the N-methylation step, as alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.

Synthesis_Workflow start 5-bromo-1H-indazole-3-carboxylic acid step1 Step 1: N-methylation (CH3)2SO4, K2CO3, Acetone start->step1 intermediate 5-bromo-2-methyl-2H-indazole-3-carboxylic acid step1->intermediate step2 Step 2: Esterification SOCl2, Methanol intermediate->step2 product Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate step2->product

A proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 5-bromo-2-methyl-2H-indazole-3-carboxylic acid

Rationale: The N-alkylation of indazoles can proceed at either the N1 or N2 position. To favor the kinetically preferred N2-alkylation, a suitable base and solvent system is employed. The use of potassium carbonate as a mild base and acetone as the solvent, with dimethyl sulfate as the methylating agent, has been shown to provide good yields of the N2-methylated product for similar indazole systems.

Experimental Protocol:

  • To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Acidify the crude product with a dilute HCl solution to precipitate the 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Rationale: The esterification of the carboxylic acid can be readily achieved using thionyl chloride (SOCl₂) in methanol. This method converts the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with methanol to form the methyl ester.

Experimental Protocol:

  • Suspend the 5-bromo-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

Molecular Structure and Spectroscopic Characterization

The 2D structure of the target molecule.
Predicted Spectroscopic Data

The following tables provide predicted spectroscopic data based on established principles of NMR and mass spectrometry. Note: This data is for reference and should be confirmed by experimental analysis.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d1HAr-H (H4)
~7.60dd1HAr-H (H6)
~7.40d1HAr-H (H7)
~4.30s3HN-CH₃
~4.00s3HO-CH₃

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~162.0C=O (ester)
~148.0C3a
~140.0C3
~128.0C6
~125.0C4
~122.0C7
~120.0C7a
~118.0C5
~52.5O-CH₃
~38.0N-CH₃

Mass Spectrometry (Electron Impact - EI):

m/zInterpretation
268/270[M]⁺ molecular ion peak (showing bromine isotope pattern)
237/239[M - OCH₃]⁺
209/211[M - COOCH₃]⁺

Potential Applications in Drug Discovery

As a functionalized indazole, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate holds considerable promise as a key intermediate in the synthesis of biologically active molecules.

  • Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors. The N2-substitution pattern is particularly relevant for targeting certain kinase families.

  • Targeted Protein Degradation: As a building block for protein degraders, this molecule can be incorporated into PROTACs. The bromo-substituent allows for the attachment of a linker connected to an E3 ligase-binding moiety, while the rest of the molecule can be elaborated to bind to a target protein.

  • Other Therapeutic Areas: The versatility of the indazole scaffold means that derivatives of this compound could be explored for a wide range of therapeutic applications, including anti-inflammatory, anti-viral, and neuroprotective agents.[4]

Conclusion

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a predictive analysis of its spectroscopic characterization. The strategic placement of its functional groups—the bromine for cross-coupling, the ester for amide formation, and the N2-methylated indazole core—makes it a highly attractive starting material for the synthesis of novel therapeutic agents. Further experimental validation of its synthesis and characterization, along with biological evaluation of its derivatives, will undoubtedly unlock its full potential in the development of new medicines.

References

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1896. [Link]

  • CP Lab Safety. (n.d.). methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Jadhav, S. B., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(43), 26848-26875. [Link]

  • Rathod, D., et al. (2018). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 6, 836-848. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methyl-2h-indazole-3-carboxylic acid (C9H7BrN2O2). Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

  • Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 88, 14-23. [Link]

  • Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 102509. [Link]

  • Penning, T. D., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 569-573. [Link]

  • Cannaert, A., et al. (2018). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 36(2), 344-357. [Link]

  • Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15846. [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • O'Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 93, 132274. [Link]

  • Park, S. H., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 137-144. [Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability.[1][2][3][4] This guide presents a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[5] While specific solubility data for this compound is not extensively published, this document provides a robust theoretical analysis and a detailed, field-proven experimental protocol based on the gold-standard shake-flask method to empower researchers to generate reliable and reproducible solubility data.[6]

Introduction: The Critical Role of Solubility

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a substituted indazole derivative, a class of heterocyclic compounds prevalent in medicinal chemistry.[5] As with any synthetic intermediate or potential API, understanding its solubility is paramount. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug's absorption and bioavailability.[7][8] Poorly soluble compounds often present significant challenges in formulation development and can lead to unreliable results in biological assays.[1][3] This guide provides the necessary tools to accurately characterize this crucial parameter.

Chemical Structure:

Figure 1: Structure of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility in a given solvent is governed by the interplay of its structural features and the physicochemical properties of the solvent.[3]

Structural Analysis of the Target Compound:

  • Indazole Core: The bicyclic aromatic indazole system is largely nonpolar and capable of engaging in π-π stacking interactions.

  • Bromo Group (C5): The bromine atom adds significant molecular weight and increases the molecule's polarizability and hydrophobicity, generally decreasing solubility in polar solvents like water.

  • N-Methyl Group (N2): The methyl group at the N2 position blocks a potential hydrogen bond donor site that would be present in an unsubstituted indazole. This modification typically reduces solubility in protic solvents.

  • Methyl Ester Group (C3): The carboxylate group is polar and contains two oxygen atoms that can act as hydrogen bond acceptors. This is the primary polar functional group in the molecule.

Predicted Solubility Profile: Based on this structure, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is expected to be a sparingly soluble to insoluble compound in water and non-polar aliphatic solvents (e.g., hexane, heptane). Its solubility is predicted to be highest in polar aprotic solvents that can effectively solvate the polar ester group and interact with the aromatic system, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). Moderate solubility is anticipated in polar protic solvents like methanol and ethanol, and in halogenated solvents like dichloromethane (DCM).

Experimental Design: The Thermodynamic Shake-Flask Method

To obtain definitive solubility data, the thermodynamic or equilibrium solubility must be measured. The shake-flask method is the most reliable and widely used technique for this purpose, as recommended by numerous regulatory bodies.[6][9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a self-validating and highly trustworthy result.[6]

Materials and Reagents
  • Compound: Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (purity >98%).

  • Solvents: A range of high-purity (e.g., HPLC grade) organic solvents. A suggested panel is provided in Table 1.

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C).[9]

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_compound Weigh excess compound into vial prep_solvent Add known volume of solvent prep_compound->prep_solvent 1 equil Shake at constant T (e.g., 24-48h) to reach equilibrium prep_solvent->equil 2 sep Centrifuge to pellet undissolved solid equil->sep 3 sample Sample supernatant & filter (0.22 µm) sep->sample 4 dilute Dilute sample accurately into mobile phase sample->dilute 5 analyze Analyze by HPLC-UV/MS dilute->analyze 6 calc Calculate concentration using calibration curve analyze->calc 7

Figure 2: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Calibration Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile). From this stock, create a series of at least five calibration standards by serial dilution into the HPLC mobile phase.

  • Sample Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure solid remains after equilibration; typically, 2-5 mg of compound per 1 mL of solvent is sufficient.[6]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours.[10] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); the solubility value should be consistent.[6]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid material.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the calibration standards and the diluted samples by a validated HPLC method. The method should be capable of separating the analyte from any potential impurities.

  • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the linear regression equation from this curve to determine the concentration of the diluted sample. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format that includes relevant solvent properties for easy comparison and interpretation.

Table 1: Solubility of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate in Various Organic Solvents at 25°C

SolventSolvent Class[11]Dielectric Constant (ε)[12]Polarity Index (P')[13]Solubility (mg/mL)Solubility (mol/L)
HeptaneNonpolar Aprotic1.90.1
TolueneNonpolar Aprotic2.42.4
Dichloromethane (DCM)Dipolar Aprotic9.13.1
Tetrahydrofuran (THF)Dipolar Aprotic7.64.0
Ethyl AcetateDipolar Aprotic6.04.4
Acetonitrile (ACN)Dipolar Aprotic37.55.8
AcetoneDipolar Aprotic21.05.1
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic49.07.2
Methanol (MeOH)Polar Protic33.05.1
Ethanol (EtOH)Polar Protic25.04.3

Note: The molecular weight of the compound (C₉H₇BrN₂O₂) is approximately 255.07 g/mol .[14]

Interpretation: The collected data will provide a quantitative basis for solvent selection. For synthesis, a solvent with moderate to high solubility is often desired. For purification by crystallization, a solvent system is needed where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[7]

Conclusion

This guide has detailed the theoretical considerations and provided a robust, authoritative protocol for determining the solubility of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate in organic solvents. By adhering to the principles of the shake-flask method and employing careful analytical quantification, researchers can generate the high-quality, reliable data essential for making informed decisions throughout the drug discovery and development pipeline.[4][15]

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201911/determination-of-thermodynamic-solubility-of-active-pharmaceutical-ingredients-for-veterinary-species-a-new-usp-general-chapter]
  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830424/]
  • Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1000]
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [URL: https://www.mdpi.com/1996-1944/16/18/6148]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • The Importance of Solubility for New Drug Molecules. [URL: https://clinmedjournals.org/articles/ijpr/international-journal-of-pharmaceutics-and-research-ijpr-4-033.php]
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. National Center for Biotechnology Information (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
  • Solvent selection for pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/372990610_Solvent_selection_for_pharmaceuticals]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb84pvx1/v1]
  • Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/01%3A_Solubility_of_Organic_Compounds]
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [URL: https://www.insv.es/wp-content/uploads/2021/03/Drug-solubility.pdf]
  • Properties of Common Organic Solvents. [URL: https://home.chem.umn.edu/sites/home.chem.umn.edu/files/hoye_group_solvent_properties.pdf]
  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [URL: https://www.purosolv.com/blog/key-considerations-for-selecting-solvents-in-drug-manufacturing]
  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/838]
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [URL: https://www.researchgate.net/publication/376332711_Shake-Flask_Aqueous_Solubility_assay_Kinetic_solubility_v1]
  • What are the selection requirements for pharmaceutical intermediate production? CN Chemunion. [URL: https://www.cnchemunion.
  • Organic Solvent Solubility Data Book. CORE. [URL: https://core.ac.uk/download/pdf/143867628.pdf]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/113869-Strategies-for-The-Purification-of-Synthetic-Products-in-The-Pharmaceutical-Industry/]
  • The Importance of Solubility for New Drug Molecules. ResearchGate. [URL: https://www.researchgate.net/publication/341517409_The_Importance_of_Solubility_for_New_Drug_Molecules]
  • Annex 4. World Health Organization (WHO). [URL: https://www.who.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199270/]
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry. [URL: http://www.chem.ucla.edu/~harding/IGOC/D/dielectricconstant.html]
  • Indazole-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78250]
  • Methyl 1H-indazole-5-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22260640]
  • 5-bromo-2-methyl-2h-indazole-3-carboxylic acid. PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/CID-83387269]
  • Summary of Key Physical Data for Solvents. Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8K0R1/solvents.

Sources

The Bromo-Indazole Scaffold: A Privileged Motif for Targeting Key Biological Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Bromo-Indazole Core

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Its structural similarity to endogenous purine bases allows it to function as a versatile pharmacophore, leading to the development of numerous therapeutic agents with diverse activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][3][4] The introduction of a bromine atom to the indazole ring further enhances its utility, providing a key handle for synthetic elaboration and influencing the compound's pharmacokinetic and pharmacodynamic properties.[5] This guide provides a comprehensive overview of the key biological targets of bromo-indazole compounds, focusing on protein kinases and Poly (ADP-ribose) polymerase (PARP), and details the experimental methodologies for their identification and validation.

I. Protein Kinases: Modulating Cellular Signaling with Bromo-Indazole Inhibitors

Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[8] Bromo-indazole derivatives have been extensively explored as potent and selective kinase inhibitors.[2][6]

A. Key Kinase Targets and Mechanism of Action

The indazole core often serves as a hinge-binding motif, interacting with the ATP-binding pocket of kinases to competitively inhibit their activity. The bromine substituent can form halogen bonds or occupy hydrophobic pockets within the active site, contributing to the inhibitor's potency and selectivity.

Several families of kinases have been identified as targets for bromo-indazole compounds:

  • Rho-Kinase (ROCK): These serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated in cardiovascular diseases such as hypertension and atherosclerosis.[3][9][10] Bromo-indazole compounds have shown potential in modulating ROCK activity.

  • Polo-Like Kinase 4 (PLK4): A crucial regulator of centriole duplication, PLK4 is often overexpressed in various cancers.[11][12] Inhibition of PLK4 by bromo-indazole derivatives can lead to mitotic errors and cancer cell death.[13]

  • Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, FGFR, and EGFR, which are critical for angiogenesis, cell proliferation, and survival. Several bromo-indazole-based compounds have demonstrated potent inhibition of these RTKs.[6][14][15]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Bromo-indazole derivatives have been designed as inhibitors of Aurora kinases.[6][8]

B. Quantitative Analysis of Bromo-Indazole Kinase Inhibitors

The potency of bromo-indazole kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for representative bromo-indazole compounds against various kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
AxitinibVEGFR-20.2[15]
PazopanibVEGFR-230[15]
B01PLK465[13]
C05PLK4< 0.1[13]
Derivative 36bEGFR1 - 4.3[6]
Derivative 37aEGFR1.1 - 8.1[6]
Derivative 54aAurora kinase A32[6]
Derivative 54cAurora kinase A46[6]
Compound 1FGFR1100[14]
JNK1 InhibitorJNK16
JNK2 InhibitorJNK217
JNK3 InhibitorJNK340
Tpl2 InhibitorTpl247
C. Signaling Pathways

The RhoA/ROCK pathway plays a critical role in regulating vascular smooth muscle contraction and is implicated in cardiovascular diseases.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLCP ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylation MLC->MLC_P Contraction Actin-Myosin Contraction MLC_P->Contraction Agonist Agonists (e.g., Angiotensin II) Agonist->GPCR BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->ROCK Inhibition

Caption: RhoA/ROCK signaling pathway in vascular smooth muscle cells and the inhibitory action of bromo-indazole compounds.

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle. Overexpression of PLK4 can lead to centrosome amplification and genomic instability, contributing to tumorigenesis.[11][12][16][17]

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Recruits SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Formation SAS6->Procentriole Forms cartwheel structure CEP135 CEP135 CEP135->Procentriole Stabilizes Centrosome_Duplication Centrosome Duplication Procentriole->Centrosome_Duplication Mitotic_Spindle Proper Mitotic Spindle Formation Centrosome_Duplication->Mitotic_Spindle BromoIndazole Bromo-Indazole Inhibitor BromoIndazole->PLK4 Inhibition

Caption: Simplified PLK4 signaling pathway in centrosome duplication and its inhibition by bromo-indazole compounds.

II. Poly (ADP-ribose) Polymerase (PARP): Targeting DNA Damage Repair

PARP enzymes, particularly PARP-1, are crucial for the cellular response to DNA damage.[18][19] They act as DNA damage sensors, and upon binding to single-strand breaks, they synthesize poly (ADP-ribose) chains that recruit other DNA repair proteins.[18][20]

A. Mechanism of Action of Bromo-Indazole PARP Inhibitors

Bromo-indazole-based PARP inhibitors act by competing with the substrate NAD+ for the catalytic domain of PARP, thereby preventing the synthesis of poly (ADP-ribose).[21] This inhibition traps PARP on the DNA at the site of damage, leading to the formation of cytotoxic DNA-PARP complexes. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these stalled replication forks cannot be repaired, resulting in synthetic lethality and cell death.[21]

B. Quantitative Analysis of Bromo-Indazole PARP Inhibitors

The potency of PARP inhibitors is often expressed as their inhibitory constant (Ki) or IC50 value.

InhibitorPARP-1 Ki (nM)PARP-2 Ki (nM)Reference
Olaparib1.20.3[22]
Rucaparib1.40.2[22]
Talazoparib0.60.2[22]
Niraparib2.11.1[23]
Veliparib2.94.6[21]
QTABIK D = 54-[24]

Note: While not all listed inhibitors are explicitly bromo-indazole compounds, they share structural similarities and target the same enzyme family, providing a relevant comparison.

C. PARP in the DNA Damage Response Pathway

PARP_DDR_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruitment & Activation NAD NAD+ PARP1->NAD Uses as substrate PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Auto-PARylation PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping NAD->PAR Synthesis Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment BER Base Excision Repair (BER) Repair_Proteins->BER BromoIndazole_PARPi Bromo-Indazole PARP Inhibitor BromoIndazole_PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality) Replication_Fork_Collapse->Cell_Death

Caption: The role of PARP-1 in the DNA damage response and the mechanism of action of bromo-indazole PARP inhibitors.

III. Experimental Workflows for Target Identification and Validation

Identifying the specific cellular targets of bromo-indazole compounds is crucial for understanding their mechanism of action and for optimizing their therapeutic potential. Several robust experimental workflows are employed for this purpose.

A. Affinity Chromatography-Mass Spectrometry

This technique is a powerful tool for isolating and identifying the binding partners of a small molecule from a complex biological sample.[25][26][27]

Affinity_Chromatography_Workflow Start Start Step1 Immobilize Bromo-Indazole 'Bait' on a Solid Support (e.g., Agarose Beads) Start->Step1 Step2 Incubate with Cell Lysate or Protein Mixture Step1->Step2 Step3 Wash to Remove Non-specific Binders Step2->Step3 Step4 Elute Bound Proteins Step3->Step4 Step5 Protein Separation (e.g., SDS-PAGE) Step4->Step5 Step6 Protein Identification (Mass Spectrometry) Step5->Step6 End Identified Targets Step6->End

Caption: A generalized workflow for target identification using affinity chromatography coupled with mass spectrometry.

Detailed Protocol: Affinity Chromatography [26][28]

  • Probe Synthesis: Synthesize a bromo-indazole derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated agarose beads).

  • Immobilization: Covalently attach the bromo-indazole probe to the solid support according to the manufacturer's protocol.

  • Preparation of Cell Lysate: Prepare a native cell lysate from the cell line or tissue of interest.

  • Binding: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the solid support extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).

B. Kinase Profiling Assays

Kinase profiling is essential for determining the selectivity of a bromo-indazole inhibitor against a broad panel of kinases.[7][29]

Kinase_Profiling_Workflow Start Start Step1 Prepare Assay Plate with a Panel of Purified Kinases Start->Step1 Step2 Add Bromo-Indazole Inhibitor at Various Concentrations Step1->Step2 Step3 Initiate Kinase Reaction (Add ATP and Substrate) Step2->Step3 Step4 Incubate for a Defined Period Step3->Step4 Step5 Stop Reaction and Measure Kinase Activity Step4->Step5 Step6 Data Analysis: Determine IC50 Values Step5->Step6 End Kinase Selectivity Profile Step6->End

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Detailed Protocol: Luminescent Kinase Assay [15][30]

  • Assay Preparation: In a multi-well plate, add the kinase buffer, the specific kinase, and the bromo-indazole compound at various concentrations.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for the enzymatic reaction.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luciferase-based reagent). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

C. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[31][32][33][34]

CETSA_Workflow Start Start Step1 Treat Intact Cells with Bromo-Indazole Compound Start->Step1 Step2 Heat Cell Lysates to a Range of Temperatures Step1->Step2 Step3 Separate Soluble and Aggregated Proteins Step2->Step3 Step4 Detect and Quantify the Soluble Target Protein (e.g., Western Blot, ELISA) Step3->Step4 Step5 Generate Melting Curves and Compare with Untreated Cells Step4->Step5 End Confirmation of Target Engagement Step5->End

Sources

The Indazole Scaffold: A Cornerstone in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important families of drug targets.[3] A key strategy in the development of kinase inhibitors has been the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to bind to the ATP-binding site of various kinases.[4][5][6] The indazole ring system has emerged as a premier example of such a scaffold, present in numerous clinically approved and investigational kinase inhibitors.[5][7][8] This technical guide provides an in-depth analysis of the role of the indazole scaffold in kinase inhibition, covering its chemical properties, binding modes, structure-activity relationships, and its application in the design of targeted therapies. We will also detail key experimental protocols for the characterization of indazole-based kinase inhibitors, providing a comprehensive resource for researchers in the field.

Introduction: The Kinase Superfamily and the Quest for Specificity

The Central Role of Kinases in Cellular Signaling

The human genome contains over 500 protein kinases, which orchestrate a complex network of signaling pathways that govern cell growth, proliferation, differentiation, and survival.[1][3] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating the protein's activity, localization, and interaction with other proteins. Given their central role, it is not surprising that aberrant kinase activity is a key driver of many diseases.[1]

Challenges in Kinase Drug Discovery: Specificity and Resistance

The high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for the development of selective inhibitors.[9][10] Many early kinase inhibitors suffered from off-target effects due to their interaction with multiple kinases. Furthermore, the development of acquired resistance, often through mutations in the kinase domain that weaken inhibitor binding, is a major clinical hurdle.[11]

The Emergence of Privileged Scaffolds in Kinase Inhibition

The concept of privileged scaffolds has been instrumental in overcoming these challenges.[4][5] These are molecular frameworks that possess the inherent ability to bind to the ATP-binding site of kinases, often by mimicking the hydrogen bonding interactions of the adenine ring of ATP.[12][13] The indazole scaffold is a prime example, offering a versatile platform for the design of potent and selective kinase inhibitors.[6][7][14]

The Indazole Scaffold: A Versatile Hinge-Binding Motif

Chemical Properties of Indazole

Indazole is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring.[6] This structure provides a unique combination of hydrogen bond donors and acceptors, as well as a scaffold for diverse chemical modifications.[15][16] The nitrogen atoms in the pyrazole ring are key to its function as a hinge-binder.[14][16]

The "Hinge-Binding" Paradigm in Kinase Inhibition

The ATP-binding site of a kinase is located in a cleft between the N- and C-terminal lobes of the kinase domain.[3][9] A flexible "hinge" region connects these two lobes and forms critical hydrogen bonds with the adenine ring of ATP to anchor it in the binding pocket.[9][13] Most ATP-competitive kinase inhibitors contain a heterocyclic core that mimics these interactions.[9][13][17]

How Indazole Fulfills the Role of a Hinge-Binder: A Structural Perspective

The indazole scaffold is particularly adept at forming hydrogen bonds with the kinase hinge region.[14] Typically, one of the nitrogen atoms of the indazole ring acts as a hydrogen bond acceptor, while an adjacent N-H group acts as a hydrogen bond donor, mimicking the interactions of the adenine base of ATP.[12][13] This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor in the ATP-binding site.

Mechanism of Action: Indazole at the Kinase ATP-Binding Site

Type I and Type II Kinase Inhibition

Kinase inhibitors are broadly classified based on their binding mode to the kinase.[9]

  • Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" position ("DFG-in").[18]

  • Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" position ("DFG-out").[11][18]

The indazole scaffold can be incorporated into both Type I and Type II inhibitors, demonstrating its versatility.[11]

Common Binding Modes of Indazole Derivatives

Crystallographic studies of various indazole-based inhibitors have revealed common binding modes. For example, in many structures, the indazole N1 atom forms a hydrogen bond with the backbone NH of a hinge residue, while the 3-amino group, a common substituent, donates a hydrogen bond to the backbone carbonyl of another hinge residue.[14]

The Role of N1 vs. N2 Substitution in Modulating Selectivity and Potency

The point of attachment of the rest of the inhibitor molecule to the indazole ring (either at the N1 or N2 position) can significantly influence its potency and selectivity profile.[19] This is because the different substitution patterns orient the appended chemical groups into different regions of the ATP-binding pocket, allowing for the exploitation of subtle differences between kinases.

Structure-Activity Relationship (SAR) Studies of Indazole-Based Inhibitors

Core Principles of SAR in Drug Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity.[20] For indazole-based kinase inhibitors, SAR studies focus on optimizing potency, selectivity, and pharmacokinetic properties.[14][19]

Key Modification Points on the Indazole Ring

The indazole scaffold offers several positions for chemical modification. Key positions for SAR exploration include:

  • The 3-position: Often substituted with an amino group to act as a hydrogen bond donor.[14]

  • The 5- and 6-positions: Can be modified to interact with different regions of the ATP binding pocket, influencing selectivity.

  • The N1 and N2 positions: As mentioned, the point of attachment for the rest of the molecule is crucial for determining the overall binding mode and selectivity.[19]

Case Study: SAR Exploration of an Aurora Kinase Inhibitor Series

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, making them attractive targets for cancer therapy.[19] SAR studies on a series of indazole-based Aurora kinase inhibitors have shown that small modifications to the substituents on the indazole ring can lead to significant changes in potency and selectivity for different Aurora kinase isoforms.[14][19] For instance, the addition of a sulfonyl group can form a hydrogen bond with Lys141, contributing to potency against Aurora A.[14]

CompoundSubstitution PatternAurora A IC50 (nM)Aurora B IC50 (nM)
17 Dual Aurora A and B inhibitor1020
21 Aurora B selective50030
30 Aurora A selective15800

This table is a representative example based on findings in the literature; specific values are illustrative.[19]

Spotlight on Key Indazole-Based Kinase Inhibitors in Development and Clinic

The versatility of the indazole scaffold is underscored by its presence in several FDA-approved kinase inhibitors.[7]

Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[12] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[12][21] The indazole moiety of pazopanib is crucial for its binding to the hinge region of the kinase domain.[12][21] It bears structural similarities to the adenine component of ATP, enabling it to form hydrogen bonds within the tyrosine-kinase receptor's binding pockets.[12] Pazopanib is extensively bound to plasma proteins, primarily albumin.[22]

Entrectinib (Rozlytrek®)

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinases.[23][24] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[25][26] The 3-aminoindazole core of entrectinib was designed to effectively target the kinase active site.[24] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[24]

Axitinib (Inlyta®)

Axitinib is an inhibitor of VEGFRs.[27] Interestingly, it has also been shown to be a potent inhibitor of the T315I mutant of BCR-ABL, a common resistance mutation in chronic myeloid leukemia.[27] Axitinib's indazole scaffold allows it to bind to the active conformation of the ABL kinase.[27]

Experimental Protocols for Characterizing Indazole-Based Kinase Inhibitors

Workflow for Lead Identification and Optimization

The development of a new kinase inhibitor follows a well-defined workflow, from initial hit identification to lead optimization and preclinical testing.

G cluster_0 Discovery Phase cluster_1 Optimization Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead SAR Studies SAR Studies Hit-to-Lead->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A generalized workflow for kinase inhibitor drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology: [28]

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate/ATP solution, and the indazole inhibitor at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase solution to wells containing the inhibitor or DMSO (vehicle control). Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[29][30]

Step-by-Step Methodology:

  • Sample Preparation: Prepare the kinase and indazole inhibitor in the same buffer to minimize heat of dilution effects. The kinase is placed in the sample cell, and the inhibitor is loaded into the injection syringe.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Perform a series of small injections of the inhibitor into the kinase solution. The heat change after each injection is measured.

  • Data Acquisition: The instrument records the heat change over time.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of inhibitor to kinase. Fit the data to a binding model to determine the KD, n, ΔH, and ΔS.

Protocol 3: X-ray Co-crystallography for Structural Elucidation

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the kinase-inhibitor complex, revealing the precise binding mode and key interactions.[10][31][32]

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify a high-quality, stable kinase domain.

  • Complex Formation: Incubate the purified kinase with a molar excess of the indazole inhibitor to ensure saturation of the binding site.[31][32]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the kinase-inhibitor complex.[31][32] The sitting drop vapor diffusion method is commonly used.[31][32]

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other methods. Refine the atomic model to fit the electron density map.

  • Structural Analysis: Analyze the final structure to identify the key hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the kinase.

Future Directions and Emerging Trends

Overcoming Resistance Mechanisms

A major focus of current research is the development of indazole-based inhibitors that can overcome acquired resistance mutations. This involves designing compounds that can bind to the mutant kinase or that have a different binding mode that is not affected by the mutation.

Covalent Indazole Inhibitors

Covalent inhibitors form an irreversible bond with a specific amino acid residue in the kinase active site, leading to prolonged inhibition. The indazole scaffold can be modified to include a reactive group that can form a covalent bond with a nearby cysteine or other nucleophilic residue.

Targeting Allosteric Sites

While most kinase inhibitors target the ATP-binding site, there is growing interest in developing allosteric inhibitors that bind to other sites on the kinase.[9] This can offer a path to greater selectivity, as allosteric sites are generally less conserved than the ATP-binding pocket. The indazole scaffold could potentially be used as a starting point for the design of allosteric modulators.

Conclusion

The indazole scaffold has proven to be an exceptionally valuable and versatile platform in the design of kinase inhibitors.[7][14] Its ability to effectively mimic the hinge-binding interactions of ATP, combined with its amenability to chemical modification, has led to the development of several important cancer therapies.[7] As our understanding of kinase biology and the mechanisms of drug resistance continues to grow, the indazole scaffold will undoubtedly remain a key tool in the arsenal of medicinal chemists and drug discovery scientists.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation. PubMed. [Link]

  • Durable Clinical Response to Entrectinib in NTRK1-Rearranged Non-Small Cell Lung Cancer. PubMed Central. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Indazole as a privileged scaffold in drug discovery. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PubMed Central. [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PubMed Central. [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. PubMed Central. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. U.S. Food and Drug Administration. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PLOS ONE. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Determination of unbound fraction of pazopanib in vitro and in cancer patients reveals albumin as the main binding site. PubMed. [Link]

  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]

  • FDA Expands Pediatric Indication for Entrectinib and Approves New Pellet Formulation. ASCO Post. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology. [Link]

  • Crystallization of protein–ligand complexes. IUCr Journals. [Link]

  • VOTRIENT (pazopanib) tablets Label. accessdata.fda.gov. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Biochemical and cellular profile of entrectinib. A, chemical structure.... ResearchGate. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]

  • Indazole, a privileged scaffold: Synthetic strategies, biological potential, and future prospects. ResearchGate. [Link]

Sources

A Technical Guide to Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality lead compounds. This guide provides an in-depth technical analysis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate , a heterocyclic compound poised to serve as a high-value starting point in FBDD campaigns. We will explore the strategic advantages of the indazole scaffold, the specific molecular attributes of this fragment that make it amenable to screening and optimization, and a validated workflow for its deployment in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragments to tackle challenging biological targets.

The Strategic Value of the Indazole Scaffold in FBDD

The indazole core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[1] This versatility is evidenced by its presence in numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1][2] In the context of FBDD, the indazole scaffold offers several key advantages:

  • Bioisosteric Replacement: The indazole ring can serve as an effective bioisostere for common motifs like indole or phenol. This allows it to mimic key hydrogen bonding interactions while often improving metabolic stability and lipophilicity.[2]

  • Rigid, Well-Defined Structure: The bicyclic nature of the scaffold presents a rigid and planar surface to a target protein, minimizing the entropic penalty upon binding and providing well-defined vectors for chemical elaboration.

  • Favorable Physicochemical Properties: Indazole derivatives can be readily synthesized to fit within the "Rule of Three"—a guideline for fragment design (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3)—which increases the probability of identifying binding events.[3]

FBDD leverages these small, simple fragments to probe a target's binding sites. Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments provide a more efficient sampling of chemical space and yield hits that are ideal for subsequent structure-guided optimization.[3][4]

Molecular Profile of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

The subject of this guide, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, is not merely a generic indazole; it is a meticulously designed fragment with features that enable a robust drug discovery workflow.

Physicochemical Properties

This fragment is well-aligned with the principles of FBDD, possessing a low molecular weight and balanced properties suitable for screening and optimization.

PropertyValueSource/Note
CAS Number 1630906-74-9BLDpharm[5]
Molecular Formula C₁₀H₉BrN₂O₂Biosynth[6]
Molecular Weight 269.10 g/mol Calculated
cLogP ~2.5Estimated
H-Bond Donors 0
H-Bond Acceptors 3 (2x N, 1x C=O)
Rotatable Bonds 1
Proposed Synthesis

While specific preparations can vary, a plausible and efficient synthesis can be derived from established methods for creating 2H-indazoles.[1][7] A common route involves the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine (in this case, methylamine), and sodium azide, followed by C-3 functionalization. Direct alkoxycarbonylation of a 2H-indazole precursor under metal-free conditions represents an efficient method to install the methyl ester at the 3-position.[7]

Key Structural Features for Drug Discovery

This fragment's utility is rooted in four key structural components:

  • The 2H-Indazole Core: The N-methylation at the N2 position is a critical design choice. It prevents tautomerization, locking the scaffold into a single conformation. This simplifies the interpretation of Structure-Activity Relationships (SAR) and presents a consistent hydrogen bond accepting nitrogen atom to the target protein.

  • The C3-Methyl Carboxylate: The ester group at the C3 position serves two purposes. It can act as a hydrogen bond acceptor, forming a key interaction with the target. Secondly, it is a versatile chemical handle that can be hydrolyzed to the corresponding carboxylic acid, enabling amide coupling to explore new chemical space.[6]

  • The C5-Bromine Atom: This is arguably the fragment's most powerful feature for hit-to-lead optimization.

    • A Handle for Elaboration: The bromine atom is an ideal participant in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a reliable and predictable vector for "growing" the fragment into an adjacent binding pocket.[8][9]

    • Halogen Bonding: Bromine can act as a halogen bond donor, a non-covalent interaction with Lewis bases like backbone carbonyls, which can significantly enhance binding affinity.[10][11]

    • Crystallographic Utility: In X-ray crystallography, the high electron density of bromine produces a strong anomalous scattering signal, making it unequivocally identifiable in electron density maps. This is invaluable for confirming the binding pose of weakly-bound fragments.[12]

A Validated Workflow for Fragment Screening and Hit Validation

Deploying methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate requires a sensitive and robust screening cascade to identify and validate its interactions with the target protein.[13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization Screen Primary Screen (e.g., SPR, DSF) Triage Hit Triage (Dose-Response, Promiscuity) Screen->Triage Initial Hits Orthogonal Orthogonal Screen (e.g., NMR, ITC) Triage->Orthogonal Triaged Hits Structure Structural Biology (X-ray Crystallography / NMR) Orthogonal->Structure Validated Hit H2L Hit-to-Lead Optimization Structure->H2L Binding Mode Confirmed Elaboration_Vectors cluster_vectors Synthetic Elaboration Vectors node_placeholder V1 Vector 1: C5-Br (Suzuki, Sonogashira, etc.) node_placeholder->V1 Explore Adjacent Pocket V2 Vector 2: C3-Ester (Amide Coupling) node_placeholder->V2 Engage H-Bond Partners

Caption: Key vectors for synthetic elaboration of the indazole fragment.

The two primary vectors for elaboration on this fragment are:

  • Vector 1 (C5-Bromine): The crystal structure will reveal the environment around the C5 position. Using Suzuki coupling, a variety of aryl or heteroaryl groups can be introduced to pick up favorable hydrophobic or pi-stacking interactions. Sonogashira or Stille couplings offer alternative ways to probe this space with different geometries.

  • Vector 2 (C3-Ester): The methyl ester can be saponified to the carboxylic acid. This acid can then be coupled with a library of amines via standard amide bond formation (e.g., using HATU or EDC/HOBt). This strategy is highly effective for finding new hydrogen bond donors and acceptors that can dramatically increase potency.

Analog-Based Case Study: Indazoles as AXL Kinase Inhibitors

While public data on methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate itself is limited to its commercial availability, the utility of the indazole scaffold in FBDD has been demonstrated. In a notable example, an FBDD campaign against AXL kinase, a receptor tyrosine kinase implicated in cancer, identified an indazole fragment as an initial hit. [14][15]Through structure-guided optimization, this initial weak-binding fragment was rapidly elaborated into a potent inhibitor. This case study validates the indazole core as a viable starting point and demonstrates how systematic, structure-based expansion can lead to potent lead compounds. [15]

Conclusion

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate represents a best-in-class fragment for modern drug discovery. It combines the privileged nature of the indazole scaffold with strategically placed, versatile chemical handles that facilitate a seamless transition from hit identification to lead optimization. The N2-methylation provides conformational stability, while the C3-ester and C5-bromine offer orthogonal vectors for synthetic elaboration. Its compatibility with sensitive biophysical screening techniques and its utility in X-ray crystallography make it an exemplary tool for tackling even the most challenging biological targets. For research teams employing FBDD, this fragment is not just a starting point; it is a well-designed roadmap for success.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: NIH National Library of Medicine URL: [Link]

  • Title: How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Source: PubMed URL: [Link]

  • Title: 2H-Indazole synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: The Role of Bromine in Modern Pharmaceuticals. Source: Tethys Chemical URL: [Link]

  • Title: Hit to Lead Optimization in Drug Discovery. Source: Excelra URL: [Link]

  • Title: Introducing bromine to the molecular structure as a strategy for drug design. Source: NIH National Library of Medicine URL: [Link]

  • Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future. Source: ACS Publications URL: [Link]

  • Title: Fragment Screening | Drug Discovery. Source: Sygnature Discovery URL: [Link]

  • Title: Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Source: ResearchGate URL: [Link]

  • Title: Special Issue : Fragment-to-Lead Optimization in Drug Discovery. Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Source: MDPI URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: ACS Publications URL: [Link]

  • Title: Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Source: PubMed URL: [Link]

  • Title: Introducing bromine in the molecular structure as a good strategy to the drug design. Source: Semantic Scholar URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI URL: [Link]

  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Source: NIH National Library of Medicine URL: [Link]

  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD). Source: Drug Hunter URL: [Link]

  • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Source: ResearchGate URL: [Link]

  • Title: Fragment-based lead discovery. Source: Wikipedia URL: [Link]

  • Title: A Systematic Review On Thiazole Synthesis And Biological Activities. Source: Journal of Population Therapeutics & Clinical Pharmacology URL: [Link]

  • Title: Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Source: NIH National Library of Medicine URL: [Link]

  • Title: Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Source: YouTube URL: [Link]

  • Title: 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Source: Georganics URL: [Link]

  • Title: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Source: NIH National Library of Medicine URL: [Link]

  • Title: Indazole-3-carboxylic acid. Source: PubChem URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-2-Methyl-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Methyl-Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][2] Specifically, the 2-methyl-indazole isomer presents a key structural motif. The bromine atom at the C5-position of 5-bromo-2-methyl-indazole serves as a versatile synthetic handle, enabling a vast array of structural modifications through transition metal-catalyzed cross-coupling reactions.[3]

Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, offer an unparalleled toolkit for the precise and efficient functionalization of such heterocyclic systems.[4][5] These methods are celebrated for their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable for generating libraries of complex molecules for structure-activity relationship (SAR) studies.[5][6]

This guide provides an in-depth exploration of key palladium-catalyzed transformations starting from 5-bromo-2-methyl-indazole. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific principles and rationale that govern these powerful reactions.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions is a well-defined catalytic cycle.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process universally involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[9]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methyl-indazole. This step is often rate-limiting and results in the formation of a square planar Pd(II) complex.[8][9]

  • Transmetalation (for couplings like Suzuki) or Coordination/Deprotonation (for couplings like Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic group to the palladium center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Ar-Br transmetalation Transmetalation (e.g., Suzuki) pd2_nu_complex Ar-Pd(II)(Nu)L₂ pd2_complex->pd2_nu_complex Nu-M reductive_elimination Reductive Elimination coupled_product Ar-Nu (Product) pd2_nu_complex->pd0 pd2_nu_complex->coupled_product reactants Ar-Br + Nu-M

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures.[6][10] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[10][11] For 5-bromo-2-methyl-indazole, this reaction provides a direct route to introduce diverse aryl and heteroaryl substituents at the C5 position.

Causality Behind Experimental Choices
  • Catalyst/Ligand System: While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often use a separate palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand.[11][12] Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often superior as they form stable, catalytically active complexes that promote the key steps of the catalytic cycle.[3]

  • Base: A base is crucial for activating the boronic acid to facilitate the transmetalation step.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3][12] Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to accelerate reductive elimination.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane (DME)) and water is frequently employed. Water helps to dissolve the inorganic base and facilitates the formation of the active borate species.[1][12]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
1Pd(dppf)Cl₂K₂CO₃DME802N-Boc-2-pyrroleboronic acid>90[3]
2Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)0.5Phenylboronic acid~85-95[12]
3Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O10012Various arylboronic acids75-90[1]
4Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14044-Methoxyphenylboronic acid70[10]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-bromo-2-methyl-indazole with phenylboronic acid.

Materials:

  • 5-Bromo-2-methyl-indazole

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to vial: - 5-bromo-2-methyl-indazole - Phenylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ B 2. Seal vial and purge with Argon/Nitrogen A->B C 3. Add degassed solvents (DME/Water) via syringe B->C D 4. Heat mixture at 80-100 °C with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, dilute with Ethyl Acetate and Water E->F G 7. Separate layers, wash organic phase with brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by column chromatography (Silica Gel) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry reaction vessel, add 5-bromo-2-methyl-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and anhydrous K₂CO₃ (3.0 equiv).[1][3]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (DME/water, 4:1) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-18 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-5-phenyl-indazole.[6]

Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[13] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine motif is a common feature in bioactive molecules.[14]

Causality Behind Experimental Choices
  • The Critical Role of Ligands: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. Early systems had limited scope. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) by the Buchwald group and others revolutionized the field.[13][14] These ligands promote the formation of a monoligated palladium species, which accelerates both the rate-limiting oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.[13][15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are used depending on the substrate's sensitivity.[17][18]

  • Solvent: Anhydrous, aprotic solvents like toluene, THF, or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[19]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65492[18]
2AnilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene10018~90[18]
3N-MethylanilinePd(OAc)₂ / P(i-BuNCH₂CH₂)₃NNaOt-BuToluene802-24>95[15]
4Acyclic Sec. AminePd(OAc)₂ / PPF-OMeNaOt-BuToluene1002.598[20]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 5-bromo-2-methyl-indazole with morpholine.

Materials:

  • 5-Bromo-2-methyl-indazole

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox: To a dry, sealable reaction tube equipped with a stir bar, add Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), and NaOt-Bu (1.4 equiv).

  • Add 5-bromo-2-methyl-indazole (1.0 equiv).

  • Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Seal the tube tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[19]

  • Monitor the reaction by LC-MS. After completion (typically 4-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Application Note III: C-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[21][22] This reaction is invaluable for introducing alkyne functionalities, which are versatile intermediates for further transformations (e.g., click chemistry, cyclizations) or can be integral parts of the final target molecule, such as molecular wires or pharmaceutical agents.[21][23]

Causality Behind Experimental Choices
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI).[21][22] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex more readily than the alkyne itself.[22]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose: it acts as the solvent and deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[21]

  • Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF are often used to ensure homogeneity of the reaction mixture.[21][24]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of 5-bromo-2-methyl-indazole with phenylacetylene.

Materials:

  • 5-Bromo-2-methyl-indazole

  • Phenylacetylene (1.1 - 1.3 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask and standard inert atmosphere equipment

Caption: Workflow for a typical Sonogashira coupling reaction.

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methyl-indazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[24]

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add anhydrous DMF and Et₃N via syringe.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[24]

  • Monitor the reaction's completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with diethyl ether or ethyl acetate.[24]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Further Synthetic Applications

The versatility of 5-bromo-2-methyl-indazole extends to other important palladium-catalyzed reactions:

  • Heck Reaction: This reaction allows for the coupling of the indazole with alkenes to form substituted vinyl-indazoles. The process involves migratory insertion of the olefin into the aryl-palladium bond followed by β-hydride elimination.[8][25] This provides a route to stilbene-like structures and precursors for further functionalization.

  • Carbonylative Couplings: In the presence of carbon monoxide (CO), palladium catalysis can be used to introduce carbonyl functionalities.[26] Reactions like aminocarbonylation (coupling with an amine and CO) or Suzuki-Miyaura carbonylation (coupling with a boronic acid and CO) can produce amides and ketones, respectively, which are highly valuable functional groups in drug molecules.[27][28]

Conclusion

Palladium catalysis provides a powerful and adaptable platform for the functionalization of 5-bromo-2-methyl-indazole. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can selectively form C-C, C-N, and C-C(sp) bonds with high efficiency. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these notes, are fundamental tools that enable the rapid diversification of the indazole scaffold, accelerating the discovery and development of new therapeutic agents. A thorough understanding of the underlying mechanistic principles is key to leveraging the full potential of these transformative reactions.

References

  • Vertex AI Search. (2025).
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry.
  • LibreTexts Chemistry. (2020). 17.
  • Verkade, J. G., et al. (2001). P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. The Journal of Organic Chemistry.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Request PDF.
  • Ben-Yahia, A., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Surry, D. S., & Buchwald, S. L. (2010).
  • van der Vlugt, J. I., et al. (2001). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. PubMed.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Taddei, M., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • D'Anello, M., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. SYNTHESIS.
  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][8][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.
  • Wikipedia.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • LibreTexts Chemistry. (2023).
  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • O'Brien, C. J., et al. (2019).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Wikipedia. Intramolecular Heck reaction.
  • Request PDF. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • ResearchGate. Palladium‐Catalyzed Cascade Carbonylation/Heck Reaction/Esterification En Route to Benzofuran‐3(2H)‐One‐Containing γ‐Ketoesters.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI.
  • BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • RSC Publishing. (2021).
  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • ResearchGate. (2019).
  • LibreTexts Chemistry. (2023). Heck Reaction.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Marshall, J. A., & Johns, B. A. (1998). Intramolecular palladium(II)-mediated alkoxy carbonylation as a route to functionalized tetrahydropyrans. Synthesis of the C9-C32 segment of phorboxazole A. PubMed.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting VEGFR-2 with Indazole Derivatives in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In the context of oncology, tumors exploit the VEGFR-2 signaling pathway to establish a blood supply, which is essential for their growth, survival, and metastasis. Consequently, inhibiting VEGFR-2 has emerged as a validated and effective therapeutic strategy in the fight against cancer.

The indazole scaffold has proven to be a privileged structure in the design of potent and selective VEGFR-2 inhibitors. This is evidenced by the clinical success of drugs such as pazopanib and axitinib, both of which feature an indazole core. The indazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of the VEGFR-2 kinase domain, thereby effectively blocking its downstream signaling cascade.

This document provides a comprehensive guide for the synthesis of a representative indazole-based VEGFR-2 inhibitor, along with detailed protocols for its biological evaluation. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers engaged in the discovery and development of novel anti-angiogenic agents.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote endothelial cell proliferation, migration, and survival, ultimately culminating in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: VEGFR-2 Signaling Cascade

Synthesis of a Representative Indazole-Based VEGFR-2 Inhibitor

The following is a representative synthetic route for a potent indazole-based VEGFR-2 inhibitor, adapted from methodologies reported in the literature. This multi-step synthesis involves the construction of the indazole core followed by coupling with a side chain, a common strategy in the preparation of such compounds.

Synthesis_Workflow Start Starting Materials Step1 Indazole Core Formation Start->Step1 Intermediate1 Indazole Intermediate Step1->Intermediate1 Step2 Coupling Reaction Intermediate1->Step2 Intermediate2 Coupled Product Step2->Intermediate2 Step3 Final Modification & Purification Intermediate2->Step3 Final Final Inhibitor Step3->Final

Caption: General Synthetic Workflow

Protocol: Synthesis of N-(4-chlorophenyl)-2-((1H-indazol-6-yl)amino)pyrimidine-5-carboxamide

This protocol describes a convergent synthesis, where the indazole and pyrimidine moieties are synthesized separately and then coupled.

Part 1: Synthesis of 6-amino-1H-indazole

  • Nitration of 3-methyl-1H-indazole: To a solution of 3-methyl-1H-indazole in concentrated sulfuric acid, slowly add potassium nitrate at 0°C. Stir the mixture for 2 hours, then pour it onto ice. Filter the precipitate, wash with water, and dry to obtain 3-methyl-6-nitro-1H-indazole.

  • Reduction of the nitro group: Suspend 3-methyl-6-nitro-1H-indazole in ethanol and add tin(II) chloride dihydrate. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 6-amino-1H-indazole.

Part 2: Synthesis of 2-chloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide

  • Amidation of 2-chloropyrimidine-5-carbonyl chloride: To a solution of 4-chloroaniline in dichloromethane, add triethylamine. Cool the mixture to 0°C and add 2-chloropyrimidine-5-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate. Concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Part 3: Coupling and Final Product Formation

  • Buchwald-Hartwig amination: In a sealed tube, combine 6-amino-1H-indazole, 2-chloro-N-(4-chlorophenyl)pyrimidine-5-carboxamide, palladium(II) acetate, Xantphos, and cesium carbonate in 1,4-dioxane. Purge the mixture with argon for 15 minutes, then heat to 110°C for 18 hours. After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford the final product, N-(4-chlorophenyl)-2-((1H-indazol-6-yl)amino)pyrimidine-5-carboxamide.

Structure-Activity Relationship (SAR) of Indazole-Based VEGFR-2 Inhibitors

The potency of indazole-based VEGFR-2 inhibitors is highly dependent on the nature and position of substituents on the indazole ring and the appended side chains. The following table summarizes the SAR for a series of indazole derivatives, highlighting key structural modifications that influence inhibitory activity.

Compound IDR1 (Indazole)R2 (Linker)R3 (Terminal Group)VEGFR-2 IC50 (nM)Reference
1a -H-NH-Pyrimidine-5-carboxamide55
1b 3-CH3-NH-Pyrimidine-5-carboxamide30
1c 3-CF3-NH-Pyrimidine-5-carboxamide150
2a -H-O-Pyridine-4-yl24
2b -H-S-Pyridine-4-yl18
3a -H-NH-Phenylurea12
3b -H-NH-3-Fluorophenylurea5

This table is a composite representation based on published data and is intended for illustrative purposes.

Key Insights from SAR:

  • Indazole Core: Small alkyl groups, such as a methyl group at the 3-position of the indazole ring (Compound 1b ), can enhance potency compared to the unsubstituted analog (Compound 1a ). However, bulky or electron-withdrawing groups like trifluoromethyl (Compound 1c ) can be detrimental to activity.

  • Linker Moiety: The nature of the atom connecting the indazole core to the side chain is critical. Thioether linkers (Compound 2b ) can be more potent than ether linkers (Compound 2a ).

  • Terminal Group: The terminal group plays a crucial role in interacting with the solvent-exposed region of the kinase. The addition of a urea moiety (Compound 3a ) is a common strategy to enhance binding, and substitution on the terminal phenyl ring, such as with a fluorine atom (Compound 3b ), can further improve potency.

Application Protocols for Biological Evaluation

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human VEGFR-2 kinase. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide a convenient and standardized format for this assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km for VEGFR-2.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Anti-Proliferation Assay using Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effect of a test compound on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS.

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in EGM-2.

    • Aspirate the medium from the wells and replace it with 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The indazole scaffold represents a highly promising starting point for the development of novel VEGFR-2 inhibitors. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for researchers to synthesize and characterize new chemical entities in this class. Through a systematic exploration of the structure-activity relationships, it is anticipated that even more potent and selective indazole-based anti-angiogenic agents will be discovered, ultimately contributing to the advancement of cancer therapy.

References

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • PubMed. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • National Institutes of Health. (n.d.). Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs. Retrieved from [Link]

  • National Institutes of Health. (2021, May 31). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (n.d.). Retrieved from [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of HUVEC proliferation. (a) Cell proliferation assessed by.... Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ScienceDirect. (2014, January 7). 1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. (n.d.). Inhibition of Proliferation and Stimulation of Migration of Endothelial Cells by Secretoneurin In Vitro. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.

Application Notes & Protocols: Development of Chemical Probes from Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly protein kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the design, synthesis, and application of chemical probes starting from the versatile building block, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate . We detail the strategic rationale and step-by-step protocols for converting this starting material into functional affinity-based and fluorescent probes. Furthermore, we provide validated protocols for the application of these probes in target engagement studies, affinity-based target identification, and cellular imaging, empowering researchers to explore the biological function and therapeutic potential of indazole-based molecules.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental to the development of pharmaceuticals.[4][5] Among these, the indazole ring system is of paramount importance, forming the core of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[4] Its ability to form key hydrogen bonding interactions, for instance with the hinge region of ATP-binding sites in kinases, makes it an excellent scaffold for developing potent and selective inhibitors.[6][7]

The starting material, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate , offers two orthogonal chemical handles for modification:

  • The C3-Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid, providing a convenient attachment point for linkers and reporter tags via robust amide bond formation.

  • The C5-Bromo Group: This position is primed for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, or to install bioorthogonal handles.

This dual functionality makes it an ideal starting point for constructing sophisticated chemical probes—small molecules designed to identify and study protein targets in complex biological systems.[8]

Logical Workflow for Probe Development

The development process follows a logical progression from the synthesis of a key intermediate to the creation of functional probes and their subsequent application in biological assays.

G cluster_synthesis PART 1: Synthesis cluster_application PART 2: Application Start Starting Material Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate Intermediate Key Intermediate 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid Start->Intermediate Hydrolysis Probe_Synth Functional Probe Synthesis (Amide Coupling) Intermediate->Probe_Synth Activation & Coupling Biotin_Probe Biotinylated Probe (for Pulldown) Probe_Synth->Biotin_Probe Fluor_Probe Fluorescent Probe (for Imaging) Probe_Synth->Fluor_Probe CETSA Target Engagement (CETSA) Biotin_Probe->CETSA Validate Binding Pulldown Target Identification (Affinity Pulldown & MS) Biotin_Probe->Pulldown Isolate Target Imaging Cellular Localization (Confocal Microscopy) Fluor_Probe->Imaging Visualize Target

Caption: Overall workflow for chemical probe development.

PART 1: Synthesis of a Versatile Carboxylic Acid Intermediate

The foundational step in this workflow is the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid. This transformation is critical as the carboxylate serves as the primary conjugation point for linkers and reporter tags.

Protocol 1.1: Hydrolysis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
  • Rationale: Basic hydrolysis using lithium hydroxide (LiOH) is a clean and efficient method for converting methyl esters to carboxylic acids without harsh conditions that could compromise the indazole core. A mixed solvent system of THF/Methanol/Water ensures solubility for both the starting material and the reagents.

  • Materials:

    • Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Deionized Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add LiOH·H₂O to the solution and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, remove the organic solvents (THF, MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1 M HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent under reduced pressure to yield 5-bromo-2-methyl-2H-indazole-3-carboxylic acid as a solid.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>95% is desired for subsequent steps). The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.

PART 2: Synthesis of Functional Chemical Probes

With the carboxylic acid intermediate in hand, we can now synthesize functional probes through standard amide coupling chemistry. Here, we describe the synthesis of a biotinylated probe for affinity purification and a fluorescent probe for cellular imaging.

G cluster_biotin Biotin Probe Synthesis cluster_fluor Fluorescent Probe Synthesis Indazole_COOH 5-bromo-2-methyl-2H-indazole-3-carboxylic acid EDC_HOBt_B EDC, HOBt, DIPEA in DMF Indazole_COOH->EDC_HOBt_B EDC_HOBt_F EDC, HOBt, DIPEA in DMF Indazole_COOH->EDC_HOBt_F Biotin_Linker Biotin-PEG-Amine Biotin_Linker->EDC_HOBt_B Biotin_Probe Biotinylated Affinity Probe EDC_HOBt_B->Biotin_Probe Fluor_Linker Fluorophore-Linker-Amine (e.g., TAMRA-Azide + Alkyne-Linker-Amine via Click) Fluor_Linker->EDC_HOBt_F Fluor_Probe Fluorescent Imaging Probe EDC_HOBt_F->Fluor_Probe

Caption: Synthetic pathways to functional probes.

Protocol 2.1: Synthesis of a Biotinylated Affinity Probe
  • Rationale: EDC (a carbodiimide) and HOBt are standard peptide coupling reagents used to activate the carboxylic acid, forming a reactive intermediate that is readily attacked by the primary amine of the biotin linker.[9] DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH. A PEG linker is incorporated to improve solubility and minimize steric hindrance between the indazole core and the biotin tag.

  • Materials:

    • 5-bromo-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq)

    • Biotin-PEG-NH₂ (e.g., Biotin-PEG₄-Amine) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid intermediate in anhydrous DMF.

    • Add EDC, HOBt, and DIPEA to the solution and stir for 20 minutes at room temperature to pre-activate the acid.

    • Add the Biotin-PEG-NH₂ linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final biotinylated probe.

Quantitative Data Summary
CompoundStarting MaterialReagentsYield (%)Purity (LC-MS)
Carboxylic Acid Methyl EsterLiOH·H₂O>90%>95%
Biotin Probe Carboxylic AcidBiotin-PEG-NH₂, EDC, HOBt50-70%>98%
Fluorescent Probe Carboxylic AcidFluorophore-NH₂, EDC, HOBt40-60%>98%

(Note: Yields are representative and may vary based on scale and purification method.)

PART 3: Application Protocols for Probe Utilization

A synthesized probe is only as valuable as its application. These protocols describe how to use the newly created tools to investigate biology.[8]

Protocol 3.1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA is a powerful method to confirm that a chemical probe directly binds to its target protein within intact cells.[10] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western Blot.

  • Procedure:

    • Treatment: Culture cells of interest (e.g., a cancer cell line known to be sensitive to kinase inhibitors) and treat with the biotinylated probe (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant (containing soluble proteins) and analyze by SDS-PAGE and Western Blot using an antibody against the putative target kinase.

    • Interpretation: A positive result is a shift in the melting curve to a higher temperature for the probe-treated sample compared to the vehicle control, indicating target stabilization.

Protocol 3.2: Target Identification via Affinity Pulldown & Mass Spectrometry
  • Rationale: The biotin tag on the affinity probe allows for the selective capture of the probe's binding partners from a complex cell lysate using streptavidin-coated beads.[10][11] The captured proteins can then be identified by mass spectrometry, revealing the direct targets of the indazole scaffold.

G Lysate Prepare Cell Lysate Incubate Incubate Lysate with Biotin Probe & Control Lysate->Incubate Capture Capture Complexes with Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE Elute->Analyze Quality Control Identify Identify Proteins by LC-MS/MS Elute->Identify Discovery

Caption: Workflow for affinity pulldown target identification.

  • Procedure:

    • Lysate Preparation: Lyse cultured cells in a non-denaturing buffer (e.g., RIPA buffer without SDS). Determine protein concentration using a BCA assay.

    • Incubation: Incubate the cell lysate (~1-2 mg total protein) with the biotinylated probe (e.g., 5 µM) for 1-2 hours at 4°C. As a crucial negative control, incubate a separate lysate sample with an excess of a non-biotinylated competitor compound or with DMSO alone.

    • Capture: Add pre-washed streptavidin-coated magnetic beads to the lysates and incubate for another hour at 4°C to capture the probe-protein complexes.

    • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Identification: Run the eluates on an SDS-PAGE gel. The entire lane can be excised, subjected to in-gel trypsin digestion, and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins specifically enriched in the probe-treated sample versus the control.

  • Trustworthiness: The inclusion of a competition control (pre-incubation with a non-biotinylated version of the probe or a known inhibitor for the target) is essential to validate that the identified proteins are specific interactors and not just non-specific "sticky" proteins.

Conclusion

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a highly valuable and strategically designed starting material for the development of sophisticated chemical probes. The protocols outlined in this guide provide a clear and robust pathway from synthesis to biological application. By leveraging the orthogonal reactivity of the ester and bromide functionalities, researchers can readily generate a variety of probes to investigate target engagement, identify novel protein targets, and visualize biological processes, thereby accelerating drug discovery and the fundamental understanding of cellular signaling pathways.

References
  • Yap, K. L., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

  • Malapati, V. R., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. Retrieved from [Link]

  • Bara, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Talele, T. T. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]

  • Sravani, G. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Gande, S., et al. (2024). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2‑Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. National Center for Biotechnology Information. Retrieved from [Link]

  • Lo, Y., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Retrieved from [Link]

  • Brennan, P., et al. (2018). Target Identification Using Chemical Probes. PubMed. Retrieved from [Link]

  • Mal, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Retrieved from [Link]

  • Reddy, T. S., & Kumar, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

  • Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, V., et al. (2011). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Abdullah, O. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Retrieved from [Link]

Sources

regioselective synthesis of 2-substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

Analyzing Search Results

Outlining Document Structure

I'm now outlining the application note's structure. I'll start with an introduction emphasizing the importance of 2-substituted indazoles, then address the challenges in achieving N2-regioselectivity over N1-substitution. I'll cover N-arylation, N-alkylation, and cyclization, detailing mechanisms and experimental choices. I'm focusing on detailed methodologies, diagrams, and quantitative data.

Topic: Scale-Up Synthesis of Substituted Indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2][3] While laboratory-scale syntheses are abundant in the literature, the transition to pilot and manufacturing scales presents significant challenges in terms of safety, cost, efficiency, and regulatory compliance. This application note provides a detailed guide for the scale-up synthesis of substituted indazole intermediates. It moves beyond simple recitation of protocols to explain the underlying principles of process development, offering field-proven insights into reaction optimization, safety considerations, and the selection of scalable synthetic routes.

Introduction: The Privileged Indazole Scaffold and the Scale-Up Imperative

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with a wide array of biological targets.[3] Consequently, the demand for efficient and robust methods to produce substituted indazoles on a multi-kilogram scale is ever-increasing.

However, many elegant synthetic methods developed in academic settings do not translate well to a process chemistry environment.[4] Challenges often encountered during scale-up include:

  • Cost and Availability of Reagents: Expensive transition metal catalysts, ligands, and specialized starting materials can render a route economically unviable.[1]

  • Safety Hazards: The use of pyrophoric reagents, energetic intermediates (e.g., azides), or reactions with significant exotherms pose substantial safety risks that must be meticulously managed.[5][6]

  • Reaction Efficiency and Throughput: Low yields, long reaction times, and difficult purifications can lead to high Process Mass Intensity (PMI), a measure of the waste generated per kilogram of product, which is a key metric in green chemistry.[7][8]

  • Reproducibility and Robustness: Reactions that are sensitive to trace impurities or minor variations in conditions can be difficult to control on a large scale.[1]

This guide is designed to equip researchers and process chemists with the knowledge to navigate these challenges, enabling the development of safe, efficient, and scalable syntheses for this critical class of intermediates.

Strategic Approaches to Scalable Indazole Synthesis

The selection of a synthetic strategy is the most critical decision in a scale-up campaign. Several robust methods have emerged as workhorses in the field, each with its own set of advantages and considerations.

Intramolecular Cyclization of Hydrazones

This is a classic and widely used approach, often involving the cyclization of a pre-formed hydrazone derived from an ortho-functionalized carbonyl compound.

  • Davis-Beirut Reaction: This reaction provides access to a variety of heterocycles, including indazoles, from highly reactive nitroso intermediates.[9]

  • Fischer Indole Synthesis Analogue: While not a direct Fischer synthesis, analogous acid-catalyzed cyclizations of arylhydrazones can be effective, though they may require harsh conditions.

  • Modern Variations: Recent methods utilize milder conditions. For example, PIFA-mediated oxidative C-N bond formation from arylhydrazones offers a metal-free alternative that is often amenable to scale-up.[1]

Transition Metal-Catalyzed N-N and C-N Bond Formation

Copper and palladium catalysis have revolutionized the synthesis of N-heterocycles, and indazoles are no exception. These methods often offer high functional group tolerance and milder reaction conditions.

  • Intramolecular Ullmann-Type Reactions: Copper-catalyzed intramolecular C-N bond formation is a powerful tool for constructing the indazole ring.[5][6] This approach is particularly useful for fluorinated indazoles and has been the subject of detailed process development studies to mitigate thermal hazards and improve reactivity.[5][6]

  • One-Pot, Multi-Component Reactions: Copper-catalyzed three-component reactions of ortho-haloaldehydes, primary amines, and sodium azide provide a highly efficient route to 2H-indazoles.[10] The use of copper oxide nanoparticles has also been explored to enhance catalyst recyclability.[1][10]

  • Palladium-Catalyzed Cyclizations: Palladium catalysts, often in conjunction with specialized phosphine ligands, can facilitate the intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines to form 1-aryl-1H-indazoles.[11]

Reductive Cyclization Strategies

Reductive cyclization of ortho-nitrobenzyl derivatives is another common and scalable approach.

  • From o-Nitrobenzaldehydes: Condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization of the resulting imine, is a reliable method for preparing 2-substituted-2H-indazoles.[10]

  • Davis-Beirut Reaction: As mentioned, this reaction involves the in-situ generation of a nitroso species which then undergoes cyclization.[9]

Emerging Technologies: Flow Chemistry

Continuous flow processing offers significant advantages for scale-up, particularly concerning safety and reproducibility.

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, allowing for the safe execution of highly exothermic or potentially explosive reactions.[9]

  • Precise Control: Flow reactors enable precise control over reaction temperature, pressure, and residence time, leading to improved yields and selectivity.[9]

  • Scalability: Scaling up a flow process is often a matter of running the reactor for a longer duration ("scaling out") rather than using larger vessels, which simplifies process transfer.[9]

Core Principles of Process Development and Scale-Up

A successful scale-up is built on a foundation of rigorous process development. The following considerations are paramount.

Workflow for Scale-Up Synthesis

G A Route Scouting & Selection B Lab-Scale Proof of Concept (g scale) A->B Feasibility C Process Hazard Analysis (PHA) B->C Identify Risks D Optimization (DoE) C->D Define Safe Operating Limits E Kilo-Lab Scale-Up (100g - 1kg) D->E Define Robust Conditions F Pilot Plant Run (kg scale) E->F Demonstrate Scalability G Process Validation F->G Confirm Reproducibility

Caption: General workflow for scaling up a chemical synthesis.

  • Reagent and Solvent Selection: Prioritize low-cost, high-purity, and readily available starting materials. Solvents should be chosen based on their safety profile, boiling point (for ease of removal), and potential for recycling. Avoid solvents like diethyl ether on a large scale due to its low flash point and potential for peroxide formation.[4]

  • Thermal Safety Assessment: Perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies to understand the thermal profile of the reaction. This data is crucial for identifying potential thermal runaways and designing appropriate cooling protocols.[5][6]

  • Design of Experiments (DoE): Utilize statistical modeling and DoE to efficiently explore the reaction parameter space (e.g., temperature, concentration, catalyst loading) and identify robust operating conditions that consistently deliver high yield and purity.[5][6]

  • Work-up and Isolation: The isolation procedure is a critical, and often overlooked, aspect of scale-up.

    • Crystallization: This is the preferred method for purification on a large scale as it can deliver high-purity material without the need for chromatography.

    • Extraction: Minimize solvent volumes and consider the environmental impact (E-factor) of the chosen solvents.

    • Chromatography: While unavoidable at times, column chromatography is generally considered a last resort on a manufacturing scale due to high solvent consumption and cost.

Detailed Application Protocols

The following protocols describe scalable syntheses for two common substituted indazole motifs.

Protocol 1: Scalable Synthesis of 2-Aryl-2H-indazoles via One-Pot, Three-Component Copper-Catalyzed Reaction

This protocol is adapted from methodologies that utilize a copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, which is well-suited for scale-up due to its one-pot nature and use of a relatively inexpensive catalyst.[1][10]

Reaction Scheme: (A diagram showing a 2-bromobenzaldehyde reacting with a primary amine and sodium azide in the presence of a copper catalyst to form a 2-aryl-2H-indazole)

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Bromobenzaldehyde185.02185 g1.0
Aniline93.1398 g1.051.05 equivalents
Sodium Azide (NaN₃)65.0197.5 g1.5EXTREME TOXICITY & EXPLOSION HAZARD
Copper(I) Iodide (CuI)190.459.5 g0.055 mol%
L-Proline115.1311.5 g0.110 mol%
Sodium Hydroxide (NaOH)40.0088 g2.22.2 equivalents
Dimethyl Sulfoxide (DMSO)78.131.8 L-Anhydrous
Toluene92.142.0 L-For work-up
Water18.024.0 L-For work-up

Step-by-Step Methodology

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-bromobenzaldehyde (185 g, 1.0 mol), aniline (98 g, 1.05 mol), copper(I) iodide (9.5 g, 0.05 mol), L-proline (11.5 g, 0.1 mol), sodium hydroxide (88 g, 2.2 mol), and anhydrous DMSO (1.8 L).

  • Initial Stirring: Begin stirring the mixture at 300 RPM and allow it to mix for 15 minutes at room temperature (20-25°C).

  • Sodium Azide Addition: CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment (PPE) and handle only in a well-ventilated fume hood. Add the sodium azide (97.5 g, 1.5 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 35°C.

  • Reaction: Heat the reaction mixture to 120°C using the reactor jacket. Maintain this temperature and continue stirring for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Cooling and Quenching: Cool the reactor to 20°C. Slowly and carefully quench the reaction by adding water (2.0 L) over 1 hour via an addition funnel. An exotherm may be observed; maintain the internal temperature below 40°C.

  • Extraction: Transfer the quenched reaction mixture to a suitable separatory funnel or extraction vessel. Add toluene (1.0 L) and agitate. Separate the layers. Extract the aqueous layer again with toluene (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 1.0 L) to remove residual DMSO.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure 2-aryl-2H-indazole. Dry the product in a vacuum oven at 50°C to a constant weight.

Safety Precautions

  • Sodium Azide: Highly toxic. Avoid inhalation of dust and contact with skin. In case of contact, wash immediately with copious amounts of water. Do not acidify azide-containing solutions, as this will generate highly toxic and explosive hydrazoic acid (HN₃). All waste containing azide must be quenched and disposed of according to institutional safety protocols.

  • Exotherm Control: The reaction and quench steps may be exothermic. Ensure adequate cooling capacity is available.

  • Pressure: The reaction generates nitrogen gas. Ensure the reactor is properly vented.

Protocol 2: Scalable Synthesis of 1-Alkyl-1H-indazoles via Selective N1-Alkylation

Direct alkylation of indazole often leads to a mixture of N1 and N2 isomers, which can be difficult to separate on a large scale. This protocol is based on recent developments for achieving high N1 selectivity under thermodynamic control, which is ideal for manufacturing.[8]

Reaction Scheme: (A diagram showing a 1H-indazole reacting with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent to selectively form a 1-alkyl-1H-indazole)

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1H-Indazole118.14118 g1.0
1-Bromopropane123.00148 g1.21.2 equivalents
Potassium Carbonate (K₂CO₃)138.21207 g1.5Milled, anhydrous
N,N-Dimethylformamide (DMF)73.091.2 L-Anhydrous
Ethyl Acetate88.113.0 L-For work-up
Brine (Saturated NaCl)-1.5 L-For work-up

Step-by-Step Methodology

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and condenser.

  • Reagent Charging: Charge the reactor with 1H-indazole (118 g, 1.0 mol), milled potassium carbonate (207 g, 1.5 mol), and anhydrous DMF (1.2 L).

  • Heating: Begin stirring and heat the slurry to 80°C.

  • Alkyl Halide Addition: Slowly add 1-bromopropane (148 g, 1.2 mol) to the mixture over 1 hour using a syringe pump or addition funnel. A mild exotherm may be observed.

  • Reaction: Maintain the reaction temperature at 80°C for 8-12 hours. The high temperature allows for equilibration, favoring the thermodynamically more stable N1-alkylated product. Monitor the reaction by HPLC for the disappearance of the starting material and the N2-isomer.

  • Cooling and Filtration: Cool the reaction mixture to 20°C. Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate (2 x 200 mL).

  • Work-up: Transfer the filtrate to a separatory funnel. Add water (1.5 L) and ethyl acetate (1.0 L). Separate the layers.

  • Washing: Wash the organic layer with water (2 x 750 mL) and then with brine (1 x 750 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: If necessary, the product can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane.

Safety Precautions

  • Alkyl Halides: Alkylating agents are potentially carcinogenic and should be handled with appropriate care in a well-ventilated area.

  • DMF: N,N-Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

Data Summary and Route Comparison

The choice of a synthetic route for scale-up involves a trade-off between various factors. The following table provides a comparative summary of the discussed approaches.

Synthetic RouteTypical YieldKey AdvantagesKey Challenges for Scale-Up
Cu-Catalyzed 3-Component 70-90%One-pot, high atom economy, convergent.Use of sodium azide (toxicity/explosion risk); catalyst removal.
Selective N1-Alkylation 85-95%High N1 selectivity, simple reagents.Requires high temperatures; potential for pressure buildup.
Intramolecular Ullmann 65-85%Good for specific substitutions (e.g., fluoro).Thermal hazards; catalyst cost and removal.[5][6]
Flow Chemistry 75-95%Superior safety, reproducibility, and control.Requires specialized equipment; initial setup cost.[9]

Visualization of Synthetic Strategy Selection

The decision-making process for selecting a scalable route can be complex. The following diagram illustrates a simplified decision tree.

G A Target Indazole Intermediate B Is the N-substituent simple alkyl? A->B C Is the N-substituent aryl? A->C D Are starting materials readily available for 3-component reaction? B->D No F Consider Selective N1-Alkylation B->F Yes G Consider Cu-Catalyzed 3-Component Reaction C->G Yes H Consider Intramolecular Ullmann or other cyclizations C->H No D->G Yes D->H No E Are there significant thermal hazards? I Implement Flow Chemistry Protocol E->I Yes, or for improved control F->E G->E H->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki coupling reactions with bromo-indazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. Here, we address common challenges encountered during experimentation, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Unique Challenges of Bromo-indazoles in Suzuki Coupling

Indazoles are privileged scaffolds in medicinal chemistry, and the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[1] However, the successful coupling of bromo-indazoles is not always straightforward. The electron-rich nature of the indazole ring, the potential for N-H acidity in unprotected indazoles, and the specific substitution pattern of the bromine atom can all influence reactivity and lead to undesired side reactions. This guide will help you navigate these challenges and achieve your desired synthetic targets.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section is structured to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My Suzuki coupling reaction with a bromo-indazole is giving a very low yield or not proceeding at all. What are the likely causes and how can I fix it?

A1: Low or no yield in the Suzuki coupling of bromo-indazoles can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.

Underlying Causes & Solutions:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. While Pd(PPh₃)₄ is a common choice, it may not be optimal for all bromo-indazole substrates. Ferrocene-based ligands, such as in PdCl₂(dppf), often show superior performance by stabilizing the active palladium species.[2]

    • Actionable Advice:

      • Screen Catalysts: If using Pd(PPh₃)₄ with poor results, switch to a more robust catalyst system like PdCl₂(dppf) or other catalysts with bulky, electron-rich phosphine ligands.

      • Consider the Palladium Oxidation State: While Pd(0) catalysts like Pd(PPh₃)₄ are directly active, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction.

  • Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[1][3] The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Actionable Advice:

      • Start with Common Bases: Aqueous solutions of K₂CO₃ or Cs₂CO₃ are excellent starting points. Cs₂CO₃ is a stronger base and can be effective when weaker bases fail.

      • Consider Anhydrous Conditions: If you suspect hydrolysis of your boronic acid is an issue, switch to an anhydrous base like K₃PO₄ in an anhydrous solvent.[4]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if applicable).

    • Actionable Advice:

      • Common Solvent Mixtures: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a standard choice.[5]

      • Polar Aprotic Solvents: For substrates with poor solubility, consider more polar aprotic solvents like DMF, though be mindful of potential side reactions at higher temperatures.

  • Reaction Temperature: Suzuki couplings are often run at elevated temperatures to drive the reaction to completion.

    • Actionable Advice:

      • Gradual Temperature Increase: Start at a moderate temperature (e.g., 80 °C) and, if the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]

Q2: I am observing a significant amount of dehalogenated indazole (hydrodehalogenation) as a byproduct. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings where the bromo group is replaced by a hydrogen atom. This typically occurs after the oxidative addition step. [2]

Underlying Causes & Solutions:

  • Mechanism of Dehalogenation: The palladium(II) intermediate formed after oxidative addition can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[2] Common hydride sources include amine bases or alcoholic solvents.

    • Actionable Advice:

      • Avoid Amine Bases and Alcoholic Solvents if Possible: If dehalogenation is a significant issue, consider using carbonate or phosphate bases and non-alcoholic solvents like dioxane or toluene.

      • Optimize Ligand Choice: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination of the cross-coupled product over dehalogenation. Experiment with ligands like XPhos or SPhos.[4]

      • Lower the Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest effective temperature.

Q3: My boronic acid seems to be decomposing, leading to low yields and the formation of homocoupled byproducts. What is happening and what can I do?

A3: Boronic acids, especially heteroaryl boronic acids, can be susceptible to decomposition through protodeboronation (hydrolysis) and homocoupling.

Underlying Causes & Solutions:

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acid, base, or even the palladium catalyst itself.[2][6]

    • Actionable Advice:

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards hydrolysis than the corresponding boronic acids.

      • Anhydrous Conditions: As mentioned previously, using an anhydrous base (K₃PO₄) and a dry solvent can suppress protodeboronation.[4]

      • Control Water Content: If using an aqueous base, carefully control the amount of water. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of Pd(II) species and oxygen.[2]

    • Actionable Advice:

      • Thoroughly Degas the Reaction Mixture: Oxygen can promote the formation of Pd(II) species that lead to homocoupling. Degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts.

      • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture.[7]

Q4: The reaction mixture is turning black, and the catalytic activity seems to have ceased. What is causing this "palladium black" formation?

A4: The formation of palladium black, which is finely divided metallic palladium, indicates catalyst decomposition and loss of catalytic activity. [2]

Underlying Causes & Solutions:

  • Catalyst Instability: The active Pd(0) species can aggregate and precipitate out of solution, especially at high temperatures or with unstable ligands.

    • Actionable Advice:

      • Choose a More Stabilizing Ligand: Bulky, electron-donating phosphine ligands (e.g., dppf, XantPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent precipitation.

      • Lower the Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to faster decomposition. Experiment with a lower catalyst concentration (e.g., 1-2 mol%).

      • Consider a Heterogeneous Catalyst: In some cases, using a palladium catalyst immobilized on a solid support can prevent aggregation and allow for easier removal of the catalyst after the reaction.

Frequently Asked Questions (FAQs)

  • Do I need to protect the N-H of my indazole for the Suzuki coupling? While Suzuki couplings can be performed on unprotected N-H indazoles, N-protection can sometimes improve yields and prevent side reactions.[5] The acidic N-H can potentially interact with the catalyst or base. If you are experiencing issues with an unprotected indazole, consider protecting it with a group that is stable to the reaction conditions but easily removable, such as a Boc group.[5]

  • What is the best bromo-indazole isomer to use (e.g., 3-bromo, 5-bromo, 7-bromo)? The reactivity of bromo-indazoles in Suzuki coupling can be influenced by the position of the bromine atom. Generally, the electronic and steric environment around the C-Br bond will affect the rate of oxidative addition. It is best to consult literature examples for the specific isomer you are working with to find optimized conditions. For instance, successful couplings have been reported for 3-bromo, 5-bromo, and 7-bromo indazoles, often with slightly different optimal conditions.[2][5][8]

  • How critical is the quality of the boronic acid? The purity of the boronic acid is very important. Impurities can interfere with the catalytic cycle. It is also important to be aware that boronic acids can exist as cyclic trimers (boroxines), which can affect their reactivity. Using freshly purchased or purified boronic acids is recommended.

Data at a Glance: Recommended Starting Conditions for Bromo-indazole Suzuki Coupling

The following table summarizes common starting conditions for the Suzuki coupling of bromo-indazoles based on literature reports. These should be considered as starting points for your own optimization.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Catalyst PdCl₂(dppf) (1-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) is often more robust and gives higher yields.[2][5]
Ligand dppf (if not using a pre-formed complex)Provides good stability to the palladium center.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Aqueous solutions are commonly used. Cs₂CO₃ is a stronger base.
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 80-100 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and boronic acid.

Visualizing the Process: The Suzuki Coupling Catalytic Cycle and Troubleshooting Logic

To better understand the reaction and potential points of failure, the following diagrams illustrate the Suzuki coupling catalytic cycle and a troubleshooting workflow.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 R2B R²B(OH)₂ + Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product R¹-X Bromo-indazole (R¹-X)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart cluster_side_reactions Side Reactions Observed start Low Yield or No Reaction check_catalyst Change Catalyst System (e.g., to PdCl₂(dppf)) start->check_catalyst dehalogenation Dehalogenation? - Change Base/Solvent - Lower Temperature start->dehalogenation protodeboronation Protodeboronation? - Use Boronic Ester - Anhydrous Conditions start->protodeboronation homocoupling Homocoupling? - Degas Thoroughly - Use Pd(0) Catalyst start->homocoupling check_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->check_base check_temp Increase Temperature (Conventional or Microwave) check_base->check_temp check_solvent Optimize Solvent System check_temp->check_solvent success Improved Yield check_solvent->success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromo-indazole

Note: This is a general procedure and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-indazole (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cano, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 13091-13106. [Link]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7535-7546. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Ser, C.-T. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

Sources

Technical Support Center: Purification of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. Indazole derivatives are a cornerstone of modern drug discovery, and achieving high purity is paramount for reliable downstream biological and clinical evaluation.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Compound Profile & Key Characteristics

Before initiating any purification strategy, understanding the physicochemical properties of the target molecule is critical. This table summarizes key data for methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

PropertyValueRationale & Implications for Purification
Molecular Formula C₉H₇BrN₂O₂Indicates a relatively small molecule with heteroatoms.[3][4]
Molecular Weight 255.07 g/mol Suitable for standard purification techniques like silica gel chromatography.[3]
CAS Number 1534688-50-0For unambiguous identification and literature searching.[3]
Predicted Polarity Moderately PolarThe indazole core, ester group, and bromine atom contribute to a polarity suitable for normal-phase chromatography. It is expected to be more polar than simple aromatic hydrocarbons but less polar than the corresponding carboxylic acid.
Physical State Likely a solid at STPMany substituted indazoles are crystalline solids, making recrystallization a viable purification option.[5]
Solubility Soluble in DCM, EtOAc, Acetone; Sparingly soluble in Hexanes; Insoluble in water.This solubility profile is ideal for extraction and chromatography using common organic solvents.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Issue 1: Persistent Impurities After Initial Aqueous Work-up

Question: My crude product, after extraction and solvent evaporation, shows multiple spots on TLC, including what appears to be the unreacted starting material and the corresponding carboxylic acid. How do I proceed?

Answer: This is a common scenario resulting from incomplete esterification or methylation. The presence of both less polar starting materials and a highly polar carboxylic acid impurity requires a multi-step approach.

  • Causality: The carboxylic acid (5-bromo-2-methyl-2H-indazole-3-carboxylic acid) possesses an acidic proton, making its polarity and solubility drastically different from the neutral ester product. Unreacted starting materials will have different polarity profiles as well.

  • Recommended Action: Acid-Base Extraction

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Separate the layers. The organic layer now contains your desired ester and other non-acidic impurities.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Self-Validation: After this step, run a new TLC of the crude material. The highly polar spot corresponding to the carboxylic acid should be significantly diminished or absent. You have now simplified the mixture for the final chromatographic purification step.

Issue 2: Poor Separation During Column Chromatography

Question: My product is co-eluting with an unknown impurity on the column. Adjusting the hexane/ethyl acetate ratio isn't improving the separation. What are my options?

Answer: Co-elution occurs when compounds have very similar affinities for the stationary phase in a given mobile phase. To resolve this, you must alter the selectivity of the chromatographic system.[6]

  • Causality: The interaction between a molecule and the silica gel surface is primarily driven by polar interactions (hydrogen bonding, dipole-dipole). If your product and impurity have similar polar functional groups, they will behave similarly in a standard solvent system like hexane/ethyl acetate.

  • Systematic Troubleshooting Protocol:

    • Confirm Column Loading: Ensure you have not overloaded the column. A general rule is to load 1-5% of crude material by mass relative to the silica gel (e.g., 100-500 mg of crude on a 10 g column). Overloading leads to band broadening and poor separation.[6]

    • Change Solvent Selectivity: Switch to a different solvent system that offers alternative interactions.

      • Try DCM/Methanol: Dichloromethane is a moderately polar solvent, and methanol is a highly polar proton donor. This system can provide different selectivity compared to the ethyl acetate (H-bond acceptor) system. Start with 100% DCM and gradually add MeOH (0.5%, 1%, 2%, etc.).

      • Introduce a Third Solvent: Adding a small amount of a third solvent, like triethylamine (Et₃N) (0.1-1%) if impurities are acidic, or acetic acid (AcOH) (0.1-1%) if they are basic, can dramatically change the retention of certain compounds.

    • Employ Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a gradient. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to cleanly elute your target compound away from closely-eluting spots.

  • Expert Insight: Before committing to a large-scale column, screen multiple solvent systems using TLC. A good solvent system will give your product an Rf value of ~0.3 and show maximum separation from all impurities.

Issue 3: Product "Oils Out" or Fails to Crystallize

Question: I've isolated my product via chromatography and am attempting recrystallization, but it forms an oil instead of crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when a solid melts in the hot solvent and, upon cooling, separates as a liquid phase before its crystallization temperature is reached. This is often due to the presence of residual impurities or cooling the solution too rapidly.[7]

  • Causality: Impurities can disrupt the formation of a stable crystal lattice. Furthermore, if the solution is supersaturated and cooled too quickly, molecules may not have time to orient themselves into a crystal, instead aggregating as a disordered, supercooled liquid (an oil).

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount (10-20% more) of the hot solvent to reduce the saturation level. Allow it to cool much more slowly.[7]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

      • Seeding: If you have a small crystal of pure material, add it to the cooled solution to act as a template for crystallization.

    • Switch Solvent System: The chosen solvent may not be appropriate. Try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone), and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise at room temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow it to stand undisturbed.

Purification Workflow Diagram

Purification_Workflow Crude Crude Reaction Mixture Check_Acid Acidic Impurities Present? (e.g., Carboxylic Acid) Crude->Check_Acid Acid_Base Perform Acid-Base Extraction (wash with aq. NaHCO3) Check_Acid->Acid_Base Yes TLC_Analysis Analyze via TLC to Select Chromatography Solvents Check_Acid->TLC_Analysis No Acid_Base->TLC_Analysis Column_Chrom Flash Column Chromatography TLC_Analysis->Column_Chrom Combine_Fractions Combine Pure Fractions (Verify by TLC) Column_Chrom->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Purity_Check Assess Purity (NMR, LC-MS) Evaporate->Purity_Check Recrystallize Recrystallization (e.g., EtOAc/Hexane) Purity_Check->Recrystallize < 98% Pure or Amorphous Solid Pure_Product Pure Methyl 5-bromo-2-methyl- 2H-indazole-3-carboxylate Purity_Check->Pure_Product > 98% Pure & Crystalline Recrystallize->Pure_Product

Caption: Decision workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from a typical synthesis? A1: Besides unreacted starting materials, common impurities include regioisomers (e.g., the 1-methyl isomer if the N-methylation is not perfectly selective) and the corresponding carboxylic acid from incomplete esterification. The synthesis of indazoles can sometimes yield complex mixtures, making purification critical.[8][9]

Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis? A2: A 4:1 mixture of Hexane:Ethyl Acetate is an excellent starting point. Based on the resulting Rf value of your product, you can adjust the polarity. If the spot is at the baseline (Rf ~ 0), increase polarity to 2:1 or 1:1 Hex:EtOAc. If the spot is at the solvent front (Rf ~ 1), decrease polarity to 9:1 Hex:EtOAc.

Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the compound and, with a suitable detector (e.g., DAD), can give a purity percentage based on peak area.

  • Melting Point: A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity for a crystalline solid.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes ~1 gram of crude material that has already undergone an acid-base wash.

  • TLC Analysis: Determine the optimal solvent system (e.g., 3:1 Hexane:EtOAc) that provides good separation and an Rf of ~0.3 for the product.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40g silica gel for 1g crude).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hex:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Add a small amount of silica gel (~2-3x the mass of the crude) to this solution and evaporate the solvent completely to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions (e.g., 10-15 mL per tube).

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Once lower-polarity impurities have eluted, switch to the optimal solvent system (3:1 Hex:EtOAc) to elute the product.

  • Fraction Pooling:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol is for final polishing of the material obtained from chromatography.

  • Solvent Selection: In a small test tube, test solvent systems. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., ethyl acetate/hexane, isopropanol, or toluene).

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link][8]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link][1]

  • National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link][5]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • AWS. (n.d.). Rhodium(III)-catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link][2]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link][9]

  • MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link][7]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][10]

  • ResearchGate. (2025). The improvement of two kinds of synthetic methods of indazoles. [Link]

  • National Institutes of Health. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methyl-2h-indazole-3-carboxylic acid (C9H7BrN2O2). [Link][4]

  • BU CyberSec Lab. (n.d.). 5-bromo-2-methyl-2H-indazole-3-carboxylic acid. [Link]

  • CP Lab Safety. (n.d.). methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, min 97%, 1 gram. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of 2H-indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of obtaining the kinetically favored, yet often elusive, 2H-indazole isomer. We understand that achieving high regioselectivity in indazole synthesis can be a significant challenge, often leading to mixtures of N1 and N2-substituted products, which complicates purification and reduces overall yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our approach is rooted in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively design more robust and selective synthetic strategies.

The Core Challenge: N1 vs. N2 Regioselectivity

The fundamental challenge in the synthesis of 2-substituted-2H-indazoles lies in the inherent tautomerism of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][2][3] Consequently, many synthetic routes, particularly direct N-alkylation under basic conditions, tend to yield the N1-substituted product as the major or exclusive isomer.[1] This guide will explore strategies to overcome this thermodynamic preference and selectively target the N2 position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the laboratory, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor N2-Regioselectivity in Direct N-Alkylation of 1H-Indazoles

Symptom: Your reaction yields a mixture of N1 and N2-alkylated indazoles, with the N1 isomer being the major product.

Causality: Direct alkylation of 1H-indazoles using a base and an alkyl halide often proceeds through an indazolide anion intermediate. Under these conditions, the reaction is typically under thermodynamic control, favoring the more stable N1-substituted product.[1][4]

Troubleshooting Workflow:

start Low N2-Selectivity in Alkylation base_check Are you using a strong, non-chelating base (e.g., NaH, K2CO3)? start->base_check solvent_effect Evaluate your solvent choice. start->solvent_effect reagent_check Is your alkylating agent highly reactive (e.g., methyl iodide)? start->reagent_check acid_cat Consider switching to acidic conditions. base_check->acid_cat Yes mitsunobu Explore Mitsunobu conditions. base_check->mitsunobu Yes acid_details Try TfOH or Cu(II) triflate with alkyl 2,2,2-trichloroacetimidates for high N2-selectivity. acid_cat->acid_details mitsunobu_details React with an alcohol, DEAD (or DIAD), and PPh3. This often favors the kinetic N2-product. mitsunobu->mitsunobu_details solvent_details Less polar, non-coordinating solvents may favor N2-alkylation. Compare THF vs. DMF. solvent_effect->solvent_details less_reactive_reagent Consider a less reactive electrophile to enhance kinetic control. reagent_check->less_reactive_reagent Yes cluster_n1 N1-Alkylation (Chelation Control) cluster_n2 N2-Alkylation (Kinetic Control) n1_start Indazole with C3-ester + Cs2CO3 n1_intermediate Cesium cation chelates between C3-carbonyl oxygen and N2. n1_start->n1_intermediate n1_outcome Steric hindrance at N2 directs alkylation to N1. n1_intermediate->n1_outcome n2_start Indazole + Mitsunobu Reagents n2_intermediate Bulky phosphonium intermediate forms. n2_start->n2_intermediate n2_outcome Attack occurs at the less sterically hindered N2 position. n2_intermediate->n2_outcome

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Indazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. The bromination of indazole rings is a fundamental transformation for creating valuable intermediates, yet it is frequently plagued by side reactions that can compromise yield, purity, and regioselectivity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to mitigate them. We will explore the mechanistic underpinnings of indazole reactivity and offer structured troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bromination is not selective, and I'm getting a mixture of positional isomers. What determines the regioselectivity of indazole bromination?

A1: The issue of poor regioselectivity is rooted in the complex electronic nature of the indazole ring. Unlike simple benzene derivatives, the indazole scaffold has multiple non-equivalent positions susceptible to electrophilic attack, and the preferred site of bromination is highly dependent on the reaction conditions, which dictate the form of the indazole species in solution.

The reactivity of the indazole ring is a delicate balance of the electron-donating character of the pyrrole-like nitrogen (N1) and the electron-withdrawing character of the pyridine-like nitrogen (N2). The primary sites for electrophilic substitution are the C3, C5, and C7 positions. The dominant reacting species—cationic, neutral, or anionic indazole—determines the outcome.[1][2][3]

  • Under Strongly Acidic Conditions (e.g., H₂SO₄): The indazole is protonated to form the indazolium cation. In this state, the pyrazole ring is strongly deactivated. Electrophilic attack occurs on the benzo portion of the molecule, with a preference for the C5 and C7 positions. The reactivity sequence is generally C5 > C7 .[1][3]

  • Under Neutral or Mildly Acidic Conditions (e.g., Acetic Acid, EtOH): The reaction proceeds on the neutral indazole molecule. All three positions are active, but kinetic studies have shown the general order of reactivity to be C5 > C3 > C7 .[2][3] This can often lead to mixtures if the reaction is not carefully controlled.

  • Under Basic Conditions: In the presence of a base, the N1 proton is removed to form the indazole anion. This dramatically increases the electron density in the pyrazole part of the ring system, making the C3 position highly nucleophilic. Consequently, bromination occurs almost exclusively at the C3 position .[1]

G cluster_conditions Reaction Conditions cluster_species Reacting Indazole Species cluster_outcome Preferred Bromination Site Acidic (H+) Acidic (H+) Indazolium_Cation Indazolium Cation (Ring Deactivated) Acidic (H+)->Indazolium_Cation Neutral Neutral Neutral_Indazole Neutral Indazole Neutral->Neutral_Indazole Basic (-H+) Basic (-H+) Indazole_Anion Indazole Anion (Ring Activated) Basic (-H+)->Indazole_Anion Site_5_7 C5 > C7 Indazolium_Cation->Site_5_7 Attack on Benzo Ring Site_5_3_7 C5 > C3 > C7 (Mixture Prone) Neutral_Indazole->Site_5_3_7 Competing Sites Site_3 C3 (Highly Selective) Indazole_Anion->Site_3 Attack on Pyrrole Ring

Troubleshooting Protocol for Poor Regioselectivity:

  • Analyze Your Target: Identify the desired position of bromination (C3, C5, or C7).

  • Match Conditions to Target:

    • For C3-bromoindazoles , switch to basic conditions. A common method is using NBS or DBDMH with a non-nucleophilic base like Na₂CO₃ or K₂CO₃.[4][5]

    • For C5- or C7-bromoindazoles , use strongly acidic conditions. Bromination in concentrated H₂SO₄ can provide good yields of C5 and C7 isomers.[1] Note that separating these isomers might still be necessary.

  • Reagent Choice: For neutral conditions, milder reagents like N-Bromosuccinimide (NBS) often provide better control than elemental bromine (Br₂).[6][7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature) to enhance selectivity by favoring the kinetically preferred product.

Q2: I'm observing significant amounts of di- and tri-brominated byproducts. How can I control and prevent this over-bromination?

A2: Over-bromination is a classic side reaction that occurs when the mono-brominated indazole product is more reactive—or similarly reactive—to the starting material, leading to a second or third substitution. This issue is best addressed by carefully controlling stoichiometry and choosing a milder brominating agent.

Using highly reactive reagents like elemental bromine (Br₂) often leads to over-bromination because it is difficult to control its reactivity.[4][8] Milder, solid reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are strongly recommended as they generate the electrophilic bromine species in situ at a controlled rate.[7][9][10]

G Indazole Indazole MonoBromo Mono-bromo Indazole (Desired Product) Indazole->MonoBromo + [Br+] DiBromo Di-bromo Indazole (Byproduct) MonoBromo->DiBromo + [Br+] Excess_Br Excess Brominating Agent or High Reactivity Excess_Br->MonoBromo Excess_Br->DiBromo

Strategies to Prevent Over-bromination:

StrategyCausality & Explanation
Use NBS or DBDMH These reagents are solids and are generally less reactive than liquid Br₂. They provide a low, steady concentration of electrophilic bromine, which favors mono-substitution.[7][9]
Control Stoichiometry Use precisely 0.95–1.05 equivalents of the brominating agent. An excess of the reagent is the most direct cause of polybromination.[11]
Slow Addition Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, preventing the mono-brominated product from competing with the starting material.
Lower Temperature Running the reaction at 0 °C or below reduces the overall reaction rate, giving greater control and often improving selectivity for mono-bromination.
Monitor Reaction Progress Use TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent further bromination of the product.

Experimental Protocol: Selective Mono-bromination of 4-Nitro-1H-indazole at C7 [6]

  • Dissolution: Dissolve 4-nitro-1H-indazole (1 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching & Workup: Once the starting material is consumed, pour the reaction mixture into ice water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 7-bromo-4-nitro-1H-indazole.

Q3: My reaction is very slow or not working at all. What are the common causes for low reactivity?

A3: Low or no reactivity in indazole bromination typically points to one of two issues: severe electronic deactivation of the ring or problems with your reagents and conditions.

Troubleshooting Guide for Low Conversion:

Potential CauseSuggested Solution(s)
Strongly Deactivating Substituents Indazoles with potent electron-withdrawing groups (e.g., -NO₂, -CF₃) are highly deactivated towards electrophilic substitution.[6][7] You may need to increase the reaction temperature, use a more reactive brominating agent (with caution to avoid side reactions), or switch to a more activating solvent.
Poor Reagent Quality N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light and moisture. It should be a white crystalline solid; if it is yellow or orange, its quality may be compromised.[12] For best results, use freshly recrystallized NBS.
Inadequate Solubility The indazole starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.[6] Try a more polar aprotic solvent like DMF or Acetonitrile (MeCN), or gently warm the mixture to ensure dissolution before adding the brominating agent.
Incorrect pH If attempting a C3-bromination, ensure the conditions are sufficiently basic to generate the reactive indazole anion. If the base is too weak or used in a substoichiometric amount, the reaction will be sluggish.[1]
Q4: How do substituents on the indazole ring affect the outcome of the bromination reaction?

A4: Substituents have a profound impact on both the rate and regioselectivity of the reaction by modifying the electron density of the ring and by exerting steric effects.

  • Electron-Donating Groups (EDGs): Groups like -Me or -OMe activate the ring, making it more nucleophilic and accelerating the rate of bromination.[4] However, this increased reactivity can also make the system more prone to over-bromination.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or halides (-F, -Cl, -Br) deactivate the ring, slowing the reaction down.[4][13] While they make the reaction more sluggish, they can also enhance selectivity. For instance, in 4-nitro-1H-indazole, the strong deactivating effect of the nitro group makes C7 the most favorable position for attack, leading to highly regioselective bromination.[6][7][14]

  • Steric Hindrance: Bulky substituents, particularly near a potential reaction site, can block the approach of the electrophile. For example, a large substituent at the C4 position may favor bromination at the C7 position over the C5 position due to steric hindrance.[13]

Q5: What is the mechanistic pathway for bromination with NBS, and are radical side reactions a concern?

A5: The bromination of indazoles with reagents like NBS or DBDMH is generally considered to proceed via an electrophilic aromatic substitution (SₑAr) mechanism. While NBS is famously used as a radical initiator in other reactions (e.g., allylic bromination), its role here is to provide a source of electrophilic bromine. [10][12]

The mechanism involves the attack of the electron-rich indazole ring on the electrophilic bromine atom of the brominating agent. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (which can be the solvent or the succinimide anion) then abstracts a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated indazole.

G Indazole Indazole Ring (Nucleophile) Sigma_Complex Sigma Complex (Cationic Intermediate) Indazole->Sigma_Complex π-electrons attack Brδ+ NBS NBS (Source of Br+) NBS->Sigma_Complex Product Bromo-Indazole Sigma_Complex->Product Deprotonation restores aromaticity Succinimide Succinimide Sigma_Complex->Succinimide -H+

Regarding Radical Pathways: Studies have investigated the possibility of a radical mechanism. In one such study involving the bromination of 2-phenyl-2H-indazole with DBDMH, the reaction proceeded efficiently even in the presence of radical scavengers like TEMPO and BHT.[4][5] This provides strong evidence that the reaction is not a complete radical process and primarily follows an ionic, electrophilic substitution pathway. Therefore, for most indazole brominations, side reactions arising from a radical mechanism are not a primary concern.[4][9]

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, [Link][4][5][9]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry, [Link][11]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health (NIH), [Link][13]

  • Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. 111 Aqueous Bromination of hdazole.* ConnectSci, [Link][1]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. CSIRO Publishing, [Link][2]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH), [Link][14]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate, [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH), [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing, [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing, [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate, [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate, [Link]

  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate, [Link]

  • The Bromination of 2H-indazoles. ResearchGate, [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI, [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. europepmc.org, [Link]

  • N-Bromosuccinimide. Wikipedia, [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal, [Link]

  • N-Bromosuccinimide. SciSpace, [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science, [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry, [Link]

Sources

Technical Support Center: Effective Removal of Palladium Catalysts from Indazole Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the effective removal of residual palladium catalysts from indazole coupling products. Given the prevalence of palladium-catalyzed reactions in the synthesis of pharmacologically significant indazole derivatives, ensuring the final product's purity is of paramount importance.[1][2][3][4] This guide is structured to address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my indazole-containing reaction mixture so difficult?

A1: The primary challenge lies in the inherent Lewis basicity of the nitrogen atoms within the indazole ring system.[1] These nitrogen atoms can act as strong ligands, forming stable coordination complexes with palladium species (both Pd(0) and Pd(II)). This chelation makes it difficult to remove the palladium using standard purification techniques like simple filtration or aqueous washes.

Q2: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products. For palladium, a platinum-group element, the permitted daily exposure (PDE) is low, often translating to single-digit parts-per-million (ppm) levels in the final API.[5][6] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q3: How can I accurately quantify the amount of residual palladium in my product?

A3: The most common and reliable methods for quantifying trace levels of palladium are inductively coupled plasma-mass spectrometry (ICP-MS) or inductively coupled plasma-optical emission spectroscopy (ICP-OES).[5][7][8] While highly sensitive, these techniques require specialized instrumentation. For rapid, in-process checks, colorimetric or fluorimetric methods can be employed to determine relative palladium concentrations, though ICP-MS is the standard for final product validation.[8][9]

Q4: Can I use a single method for palladium removal for all my indazole coupling reactions?

A4: While some methods are broadly applicable, a one-size-fits-all approach is often suboptimal. The most effective palladium removal strategy will depend on several factors, including the specific indazole derivative, the palladium catalyst and ligands used, the reaction solvent, and the scale of the reaction. A screening of different methods is often necessary to identify the most efficient and cost-effective solution for your specific process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process in a question-and-answer format.

Issue 1: High levels of palladium remain in the product after standard silica gel chromatography.

  • Underlying Cause: Palladium species can co-elute with the desired indazole product, especially if there is strong coordination. Standard silica gel may not have a high enough affinity for the palladium complexes to ensure complete retention.

  • Solutions:

    • Employ a High-Affinity Scavenger Prior to Chromatography: Treat the crude reaction mixture with a palladium scavenger before loading it onto the column. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or macroporous resins functionalized with trimercaptotriazine (MP-TMT) are highly effective.[10]

    • Use a Scavenger as a Stationary Phase: Pack a cartridge with a solid-supported scavenger and pass the crude product solution through it. This can be a more efficient alternative to batch scavenging.

    • Optimize Chromatographic Conditions: While less common for this specific issue, exploring different solvent systems for your chromatography might alter the elution profile of the palladium complexes relative to your product.

Issue 2: My palladium scavenger is not working effectively.

  • Underlying Cause: The choice of scavenger and the scavenging conditions are critical for success. The form of the residual palladium (e.g., Pd(0) vs. Pd(II), ligand-bound) can influence scavenger efficacy.

  • Solutions:

    • Screen Different Scavengers: Different scavengers have varying affinities for different palladium species. It is advisable to screen a panel of scavengers, such as those with thiol, amine, or thiourea functional groups.[11][12]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger used (typically 3-10 equivalents relative to the initial palladium loading), the reaction temperature (gentle heating to 40-50 °C can sometimes improve kinetics), and the stirring time (ranging from a few hours to overnight).[10][13]

    • Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity silica-based scavenger, can reduce palladium levels to below 1 ppm.[13][14]

Issue 3: Significant product loss occurs during the palladium removal process.

  • Underlying Cause: Some palladium removal agents, particularly activated carbon, can non-selectively adsorb the desired product along with the palladium catalyst.[13] Similarly, crystallization, if not optimized, can lead to co-precipitation of the product and palladium impurities.

  • Solutions:

    • Activated Carbon Optimization: If using activated carbon, carefully select the grade and minimize the amount used. Perform small-scale experiments to determine the optimal loading that removes palladium without significant product loss.[15][16] Thoroughly washing the carbon with a suitable solvent after filtration can help recover some of the adsorbed product.[13]

    • Refine Crystallization Protocol: If using crystallization for purification, experiment with different solvent/anti-solvent systems and cooling rates. A slower crystallization process often yields purer crystals with less occluded impurities.

    • Choose a More Selective Scavenger: Modern, highly functionalized silica scavengers often exhibit better selectivity for palladium over the organic product, minimizing yield loss.[11]

Comparative Analysis of Palladium Removal Techniques

The following table summarizes the advantages and disadvantages of common palladium removal methods to aid in selecting the most appropriate technique for your specific needs.

MethodAdvantagesDisadvantagesTypical Efficiency (Residual Pd)
Silica Gel Chromatography Can remove other impurities simultaneously.May not be effective for strongly chelated palladium. Can require large solvent volumes.>50 ppm[17]
Activated Carbon Cost-effective for bulk palladium removal.[15] Effective for various palladium species.[15]Can lead to product loss due to non-specific adsorption.[13] May require large quantities.<100 ppm, can be lower with optimization[13]
Palladium Scavengers High efficiency and selectivity.[11] Available with various functional groups for different applications.Can be more expensive than activated carbon. Requires screening to find the optimal scavenger.<10 ppm, often <1 ppm with optimization[11][13]
Crystallization Can be a very effective final purification step.May not be sufficient on its own. Risk of co-precipitation of palladium.Highly variable, can be <5 ppm in ideal cases.

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy for your indazole coupling product.

Palladium_Removal_Workflow Workflow for Palladium Removal from Indazole Products start Crude Indazole Product (Post-Coupling) quantify1 Quantify Initial Pd Level (e.g., ICP-MS on a sample) start->quantify1 decision1 Initial Pd Level > 1000 ppm? quantify1->decision1 activated_carbon Bulk Removal: Activated Carbon Treatment decision1->activated_carbon Yes scavenger_screen Screen Palladium Scavengers (Thiol, TMT, etc.) decision1->scavenger_screen No filter_celite Filtration through Celite® (for heterogeneous Pd) activated_carbon->filter_celite filter_celite->scavenger_screen optimize_scavenging Optimize Scavenging Conditions (Equivalents, Temp, Time) scavenger_screen->optimize_scavenging quantify2 Quantify Residual Pd optimize_scavenging->quantify2 decision2 Residual Pd < Target Limit? quantify2->decision2 crystallization Final Purification: Crystallization decision2->crystallization No final_product Final Pure Indazole Product decision2->final_product Yes crystallization->quantify2

Caption: A decision-making workflow for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., THF, EtOAc, Toluene) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents based on the initial molar amount of palladium catalyst).

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. The optimal time should be determined by monitoring the reaction progress.

  • Filtration: Filter the mixture through a sintered glass funnel or a Büchner funnel with a pad of Celite® to remove the scavenger.

  • Washing: Wash the collected scavenger on the filter with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to confirm the removal efficiency.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 5-20 wt% relative to the crude product mass.

  • Slurrying: Stir the resulting slurry at room temperature or an elevated temperature (e.g., 45 °C) for 2-18 hours.[13]

  • Filtration: Filter the hot slurry through a pad of Celite® to remove the activated carbon. Be cautious as some activated carbons can be pyrophoric.[18]

  • Washing: Thoroughly wash the carbon cake with fresh, hot solvent to recover the product.

  • Concentration and Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.

Logical Relationship Diagram: Scavenger Selection

The choice of scavenger is influenced by the nature of the palladium species present in the reaction mixture.

Scavenger_Selection Logic for Scavenger Selection pd_species Dominant Palladium Species in Mixture pd0_phosphine Pd(0) with Phosphine Ligands pd_species->pd0_phosphine pdII_salts Pd(II) Salts / Cationic Species pd_species->pdII_salts thiol_scavengers Thiol-based Scavengers (e.g., SiliaMetS Thiol) High affinity for soft metals like Pd(0) pd0_phosphine->thiol_scavengers Primary Choice tmt_scavengers Trimercaptotriazine (TMT) (e.g., MP-TMT) Effective for both Pd(0) and Pd(II) pd0_phosphine->tmt_scavengers Alternative pdII_salts->tmt_scavengers Alternative amine_scavengers Amine-based Scavengers (e.g., SiliaMetS Amine) Good for coordinating to Pd(II) pdII_salts->amine_scavengers Primary Choice

Caption: Choosing a scavenger based on the likely palladium species.

By employing the strategies and protocols outlined in this guide, researchers can effectively address the challenges of palladium removal from indazole coupling products, ensuring the high purity required for downstream applications, particularly in drug development.

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]

  • Palladium on carbon - Wikipedia. Available at: [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

  • Improving Operator Safety in API Catalyst Recovery - Amazon Filters. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. Available at: [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchGate. Available at: [Link]

  • Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation | Organic Letters - ACS Publications. Available at: [Link]

  • Recrystallization help : r/OrganicChemistry - Reddit. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-Bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will delve into the common challenges, explain the chemical principles behind our recommended solutions, and provide detailed protocols to enhance your experimental success.

The primary challenge in this synthesis is controlling the regioselectivity during the N-methylation of the indazole core. Direct alkylation of methyl 5-bromo-1H-indazole-3-carboxylate often yields a mixture of the desired N2-methylated product and the undesired N1-methylated isomer, complicating purification and reducing the overall yield.[1] This guide will focus on strategies to maximize the formation of the thermodynamically less stable but often desired N2 isomer.

General Synthetic Pathway

The synthesis typically proceeds in three main stages starting from Indazole-3-carboxylic acid: bromination, esterification, and finally, the critical N-methylation step.

Synthetic_Pathway cluster_products N-Methylation Products A Indazole-3-carboxylic acid B 5-Bromo-1H-indazole-3-carboxylic acid A->B  Bromination  (Br2, Acetic Acid) C Methyl 5-bromo-1H-indazole-3-carboxylate B->C  Esterification  (MeOH, H2SO4) D Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (Desired N2 Product) C->D  N2-Selective  Methylation E Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (N1 Isomer) C->E  N1-Selective  Methylation

Caption: General synthetic route to the target N2-methylated indazole.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is very low. Which stage of the synthesis is the most likely culprit?

Low overall yield can stem from inefficiencies at any of the three main stages. Here’s how to dissect the problem:

  • Bromination: The electrophilic bromination of indazole-3-carboxylic acid is generally efficient. A common protocol involves using bromine in glacial acetic acid, which can yield the 5-bromo derivative in high purity (typically >85%).[2] If yields are low here, verify the purity of your starting material and ensure anhydrous conditions, as water can interfere with the reaction.

  • Esterification: The Fischer esterification of the carboxylic acid to the methyl ester is an equilibrium-driven process. To maximize yield, use a large excess of methanol and a catalytic amount of strong acid (like H₂SO₄). Ensure the reaction is driven to completion, typically by heating under reflux for several hours. Poor yield at this stage is often due to incomplete reaction or losses during workup.

  • N-Methylation: This is the most critical and often problematic step. Low yield here is almost always linked to poor regioselectivity, leading to a difficult-to-separate mixture of N1 and N2 isomers.[1] Optimizing this step will have the most significant impact on your overall yield of the desired product.

Q2: I'm getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the desired N2 product?

This is the central challenge. The regiochemical outcome of the N-alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and counter-ion.[3] The 1H-indazole tautomer is thermodynamically more stable, and under many conditions, alkylation favors the N1 position.[3]

  • The Problem with Common Conditions: Using a common combination like potassium carbonate (K₂CO₃) with methyl iodide in a polar aprotic solvent like DMF often results in poor selectivity. For instance, one study reported a near 1:1 mixture of N1 and N2 products under these conditions (44% N1 and 40% N2 yields).[1]

  • The Key to N1 Selectivity (What to Avoid): Strong, non-chelating bases in non-polar solvents tend to favor N1 alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity (>99% in some cases).[3][4] This is believed to occur because the sodium cation forms a tight ion pair with the indazole anion, directing the alkylating agent to the more sterically accessible N1 position.

  • Achieving N2 Selectivity (The Solution): To favor the N2 position, you must disrupt the factors that lead to N1 selectivity. Recent studies have shown that using a larger, more "naked" cation in a polar aprotic solvent can favor N2 alkylation.

    • Mechanism of Action: A base with a large, soft cation, like cesium carbonate (Cs₂CO₃), in a solvent like DMF or acetonitrile promotes dissociation into a freer indazolide anion. This allows the electronic properties of the anion to dictate reactivity. The N2 position, while part of the less stable 2H-tautomer, can become the site of kinetic attack under these conditions. DFT calculations suggest that non-covalent interactions drive the formation of the N2 product in the absence of strong chelation.[1]

Q3: What are the best practices for setting up the N2-selective methylation reaction?

Based on the principles above, a robust protocol would involve using a cesium base in a polar aprotic solvent. Pay close attention to the following:

  • Reagent Purity: Ensure your methyl 5-bromo-1H-indazole-3-carboxylate starting material is pure and dry.

  • Anhydrous Conditions: Use anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and anion.

  • Temperature Control: Add the alkylating agent (e.g., methyl iodide or dimethyl sulfate) slowly at a controlled temperature (e.g., 0 °C or room temperature) to manage any exotherm and improve selectivity.

A detailed protocol is provided in the section below.

Q4: I have a mixture of N1 and N2 isomers. How can I purify the final N2 product?

Separating the N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) on silica gel can effectively separate the two isomers. The N2 isomer is typically slightly more polar and will have a lower Rf value than the N1 isomer.

  • Recrystallization: If a significant amount of one isomer is present, fractional recrystallization may be an option. This requires screening various solvents to find one where the solubility of the two isomers is sufficiently different.

Troubleshooting Workflow

If you are facing low yields or poor selectivity, use the following decision tree to guide your optimization efforts.

Troubleshooting_Workflow start Low Yield of N2 Product check_purity Check Purity of Intermediates (TLC/NMR) start->check_purity check_conditions Review N-Methylation Reaction Conditions start->check_conditions base_q What base was used? check_conditions->base_q nah_k2co3 NaH or K2CO3? base_q->nah_k2co3 cs2co3 Cs2CO3? base_q->cs2co3 solvent_q What solvent was used? thf THF? solvent_q->thf dmf DMF / Acetonitrile? solvent_q->dmf solution1 Result: High N1 Selectivity. Switch to Cs2CO3 in DMF for N2 selectivity. nah_k2co3->solution1 cs2co3->solvent_q solution2 Result: Good N2 Selectivity. Problem lies elsewhere. solution3 Result: Favors N1. Switch to polar aprotic solvent like DMF. thf->solution3 solution4 Result: Correct for N2. Problem lies elsewhere. dmf->solution4

Caption: Decision tree for troubleshooting N-methylation regioselectivity.

Quantitative Data: Influence of Conditions on N-Alkylation

The choice of base and solvent has a dramatic effect on the N1:N2 product ratio. The following table summarizes reported outcomes for the methylation of methyl 5-bromo-1H-indazole-3-carboxylate.

EntryBase (equiv.)Alkylating Agent (equiv.)SolventTemp.Time (h)N1:N2 RatioYield (N1/N2)Reference
1K₂CO₃ (1.5)MeI (1.2)DMFRT17~1.1 : 144% / 40%[1]
2NaH (1.2)MeI (1.1)THFRT2>20 : 1High N1[3]
3Cs₂CO₃ (2.0)MeI (1.5)DMFRT12<1 : >20High N2 (>90%)[1]

Table based on data reported in referenced literature.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

Adapted from ChemicalBook Synthesis Route.[2]

  • Suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material).

  • Heat the suspension to 120 °C until a clear solution is formed, then cool to 90 °C.

  • Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the indazole solution at 90 °C.

  • Maintain the reaction temperature at 90 °C for 16 hours. Monitor reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Stir for 15-20 minutes to allow for complete precipitation of the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to afford the product as a white solid (typical yield 85-90%).

Protocol 2: Synthesis of Methyl 5-bromo-1H-indazole-3-carboxylate
  • To a round-bottom flask, add 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) and methanol (approx. 20 mL per gram).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C).

  • Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can be used directly in the next step.

Protocol 3: N2-Selective Synthesis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Optimized based on principles from Alam, G. et al.[1]

  • To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of ester).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (MeI, 1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material and the formation of the two isomeric products.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a 10-40% ethyl acetate in hexanes gradient) to separate the N2 and N1 isomers and isolate the pure desired product.

References

  • Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis.[Link]

  • ResearchGate. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.[Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]

  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.[Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[Link]

  • RSC Publishing. Development of a selective and scalable N1-indazole alkylation.[Link]

  • National Center for Biotechnology Information (PMC). Development of a selective and scalable N1-indazole alkylation.[Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.[Link]

  • Google Patents.Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • National Center for Biotechnology Information (PMC). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]

Sources

Technical Support Center: Chromatographic Separation of N1 and N2 Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chromatographic separation of N1 and N2 indazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification and analysis of these critical structural motifs. Given that N-substituted indazoles are prevalent in pharmaceuticals, achieving regioselective synthesis or efficient purification is often a significant challenge.[1][2][3] This guide offers practical, field-proven insights to navigate these complexities.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the separation of N1 and N2 indazole isomers.

Q1: Why is the separation of N1 and N2 indazole isomers so challenging?

The primary challenge lies in the similar physicochemical properties of these constitutional isomers.[4] Alkylation of the 1H-indazole scaffold often results in a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile with two reactive nitrogen atoms.[5] The resulting regioisomers frequently exhibit very similar polarity, molecular weight, and shape, leading to co-elution in many chromatographic systems.[6]

Q2: What are the primary chromatographic techniques used for separating N1 and N2 indazole isomers?

The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase and normal-phase HPLC, are workhorse methods for both analytical and preparative scale separations.[][8]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, SFC often provides faster separations and is highly effective for chiral and achiral isomer separations.[9][10][11]

  • Flash Column Chromatography: A standard purification technique in synthetic chemistry, though it may require careful optimization to resolve closely eluting indazole isomers.[12]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatographic technique that can be highly effective for isomer separation on a preparative scale.[13][14]

Q3: How do I choose between HPLC and SFC for my separation?

The choice depends on several factors:

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Liquid solvents (e.g., water, acetonitrile, methanol, hexane)Supercritical CO2 with organic co-solvents (modifiers)[][10]
Typical Application Broad applicability for a wide range of compounds.Particularly advantageous for normal-phase and chiral separations.[10]
Speed Generally slower than SFC due to higher viscosity of mobile phases.Faster separations due to lower viscosity and higher diffusivity of supercritical fluids.[15]
Solvent Consumption Can be high, especially for preparative separations.[]Significantly lower consumption of organic solvents, making it a "greener" technique.[11]
Cost-Effectiveness Can be expensive due to high-purity solvent costs.[13]Can be more cost-effective in the long run due to reduced solvent usage.[9]

Q4: Can I use recrystallization instead of chromatography?

Yes, in some cases, recrystallization using a carefully selected mixed solvent system can effectively separate N1 and N2 indazole isomers, potentially offering a more scalable and cost-effective solution for industrial production.[16] However, developing a suitable recrystallization protocol can be time-consuming and may not be feasible for all isomer pairs.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your chromatographic separation of N1 and N2 indazole isomers.

Issue 1: Poor or No Separation of Isomers

  • Symptom: The N1 and N2 isomers elute as a single peak or with very poor resolution (Rs < 1.5).

  • Root Causes & Solutions:

    • Inappropriate Stationary Phase: The selectivity of your column is insufficient.

      • For Reversed-Phase HPLC: If using a standard C18 column, the separation is primarily based on hydrophobicity, which may be too similar between the isomers.[17] Try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to introduce alternative interactions like π-π stacking or hydrogen bonding.[6][18]

      • For Normal-Phase HPLC/SFC: Standard silica or diol columns may not provide enough selectivity. Consider columns with cyano or amino phases. For challenging separations, specialized PFP (pentafluorophenyl) or biphenyl phases can offer unique selectivity for positional isomers.[6]

    • Suboptimal Mobile Phase: The mobile phase composition is not providing adequate differentiation in isomer interactions with the stationary phase.

      • Action: Systematically vary the mobile phase composition. In reversed-phase, alter the organic modifier (e.g., acetonitrile vs. methanol) and the pH if your compounds are ionizable. In normal-phase/SFC, adjust the type and percentage of the polar modifier (e.g., methanol, ethanol, isopropanol).[19] Small amounts of additives can also significantly impact selectivity.

    • Insufficient Column Efficiency: The column may be old, overloaded, or have a large particle size.

      • Action: Check the column's performance with a standard. If it has deteriorated, replace it. Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) for higher efficiency.[15] Reduce the sample load to prevent peak broadening.

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Root Causes & Solutions:

    • Secondary Interactions with Stationary Phase: For basic indazole derivatives, strong interactions with residual silanol groups on silica-based columns can cause tailing.[20]

      • Action: Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%) to block the active silanol sites. Alternatively, operate at a lower pH to protonate the basic analytes, which can sometimes improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Action: Reduce the concentration of your sample and re-inject.

    • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

      • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: Irreproducible Retention Times

  • Symptom: The time it takes for the isomers to elute from the column varies between injections.

  • Root Causes & Solutions:

    • Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

      • Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. SFC systems often equilibrate faster than HPLC systems.[11]

    • Fluctuations in Temperature or Mobile Phase Composition: Inconsistent temperature control or improperly prepared mobile phase can cause retention time shifts.[21]

      • Action: Use a column oven to maintain a constant temperature. Prepare mobile phases carefully and consistently. If using a gradient, ensure the pump is functioning correctly.

    • Column Degradation: The stationary phase is degrading, especially under harsh pH conditions.

      • Action: Operate within the recommended pH range for your column. If the column is old, it may need to be replaced.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for common separation workflows.

Protocol 1: Analytical Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing an analytical HPLC method for separating N1 and N2 indazole isomers.

1. Initial Column and Mobile Phase Selection: a. Column: Start with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Acetonitrile. d. Detector: UV, set to the λmax of your indazole isomers (typically determined by a UV scan).

2. Scouting Gradient Run: a. Flow Rate: 1.0 mL/min. b. Gradient: 5% to 95% B over 15 minutes. c. Injection Volume: 5 µL of a ~1 mg/mL solution. d. Analysis: Evaluate the chromatogram for peak elution and approximate separation.

3. Method Optimization Workflow:

Caption: Workflow for HPLC method optimization.

4. Isocratic Method Conversion (Optional): a. If a simple, routine analysis is required, convert the optimized gradient method to an isocratic one. b. The isocratic mobile phase composition should correspond to the percentage of organic solvent at which the peaks of interest elute during the gradient run.

Protocol 2: Preparative SFC Purification

This protocol describes the steps for scaling up an analytical separation to a preparative SFC purification.

1. Analytical SFC Method Development: a. Column: Use an analytical column with the same stationary phase as your intended preparative column (e.g., a chiral or achiral phase known for isomer separations). b. Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol). c. Scouting: Screen different co-solvents and additives to achieve baseline separation.

2. Method Scaling and Loading Study: a. Scale-Up Calculation: Use geometric scaling to calculate the preparative flow rate based on the column dimensions. b. Loading Study: On the analytical column, perform a series of injections with increasing concentrations to determine the maximum sample load before resolution is compromised.

3. Preparative SFC Run: a. System Setup: i. Install the preparative column. ii. Set the calculated flow rate and gradient. iii. Prepare a concentrated solution of your isomer mixture in a suitable solvent. b. Injection and Fraction Collection: i. Inject the sample. ii. Set the fraction collector to trigger based on UV threshold or time windows around the expected elution of the N1 and N2 isomers. c. Analysis of Fractions: i. Analyze the collected fractions using the analytical HPLC or SFC method to confirm purity. ii. Pool the pure fractions containing each isomer.

4. Solvent Removal: a. The bulk of the CO2 will evaporate upon depressurization. b. Remove the remaining organic modifier (e.g., methanol) using a rotary evaporator to obtain the purified isomers.

IV. References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

  • Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate.

  • Technical Support Center: Regioselectivity in Indazole N-Alkylation. Benchchem.

  • Isomer separation by CPC chromatography. Rotachrom Technologies.

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. PharmaInfo.

  • Four Chromatographic Separation Techniques. Creative Proteomics.

  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.

  • Supercritical fluid chromatography. Wikipedia.

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.

  • Liquid Chromatography Troubleshooting Guide. Shimadzu.

  • Method for separating and purifying substituted indazole isomers. Google Patents.

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.

  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate.

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.

  • Application Compendium Solutions for Preparative HPLC. Agilent.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.

  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies.

  • Preparative HPLC Systems. Shimadzu.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

  • Easy purification of isomers with prepacked glass columns. Chromatography Today.

  • Chiral Drug Separation. ScienceDirect.

  • A REVIEW ON: A SYSTEMATIC APPROACH FOR HPLC METHOD DEVELOPMENT IN PHARMACEUTICAL ANALYSIS. International Journal of Research in Applied Science and Engineering Technology.

  • Strategy for Preparative LC Purification. Agilent.

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate.

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate.

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central.

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.

  • Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. American Chemical Society.

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate.

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Separation Science Group.

  • High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. PubMed Central.

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi.

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque.

  • Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. PubMed Central.

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI.

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and application of this important synthetic intermediate: unintended hydrolysis. As a key building block in medicinal chemistry, maintaining the integrity of the methyl ester is paramount for successful downstream applications.[1][2] This document provides in-depth, field-proven insights and protocols to help you proactively prevent, diagnose, and troubleshoot this common issue.

Section 1: Understanding the Chemical Vulnerability
Q1: What is ester hydrolysis and why is methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate susceptible to it?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved by a water molecule to form its parent carboxylic acid and alcohol.[3] In this case, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate breaks down into 5-bromo-2-methyl-2H-indazole-3-carboxylic acid and methanol.[4]

This reaction is fundamentally a nucleophilic acyl substitution.[5] The carbonyl carbon of the ester is electrophilic and is attacked by a nucleophile—either a water molecule or, more potently, a hydroxide ion.[3] The reaction is significantly accelerated by the presence of either an acid or a base, which acts as a catalyst.[5][6] While the indazole core itself is a stable aromatic system, the ester group is its point of vulnerability, particularly during aqueous workups or improper storage.[7][8]

G cluster_hydrolysis Ester Hydrolysis Mechanism Ester Methyl 5-bromo-2-methyl- 2H-indazole-3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Catalyst Water (H₂O) + Acid (H⁺) or Base (OH⁻) Catalyst->Intermediate Products Carboxylic Acid + Methanol Intermediate->Products Elimination of Methoxide

Caption: General mechanism of ester hydrolysis.

Section 2: Proactive Prevention Strategies

This section details preventative measures to take during common laboratory procedures to minimize the risk of hydrolysis.

Q2: Which steps in a typical reaction workup pose the highest risk for hydrolysis, and how can I mitigate them?

A2: The aqueous wash steps are the most critical points where hydrolysis can occur.[9] This is because you are intentionally introducing water, often along with an acid or base, creating the ideal conditions for the unwanted reaction.[9]

Key Risk Points & Solutions:

  • Neutralization with Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize acid catalysts is highly discouraged. This induces rapid, often irreversible base-catalyzed hydrolysis, a reaction known as saponification.[5][9][10]

    • Solution: Always use a weak base. A cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the recommended choice for neutralizing residual acids.[9]

  • Extended Contact Time: The longer your organic solution containing the ester is in contact with an aqueous layer (acidic, basic, or neutral), the greater the opportunity for hydrolysis.[9]

    • Solution: Perform extractions and washes efficiently and without delay. Do not let biphasic mixtures sit in a separatory funnel for extended periods.

  • Temperature: The kinetics of hydrolysis, like most reactions, are temperature-dependent.

    • Solution: Conduct all aqueous washes in an ice bath. Using ice-cold solutions will significantly slow the rate of hydrolysis.[9]

Q3: What are the optimal storage conditions to ensure the long-term stability of the compound?

A3: Proper storage is crucial for preventing slow degradation over time. The primary enemies of stability are moisture, air (oxygen), and heat.[6][11][12]

ParameterRecommended ConditionRationale
Temperature 2–8°CTo minimize the rate of degradation and preserve long-term chemical stability.[12]
Atmosphere Inert Gas (Argon, Nitrogen)To prevent potential long-term oxidation of the sensitive heterocyclic structure.[6][12]
Container Tightly sealed, light-resistantTo protect the compound from atmospheric moisture and light.[12]
Location Dry, well-ventilated areaTo prevent moisture absorption. Storing inside a desiccator is highly recommended.[6][12]
Section 3: Troubleshooting Guide
Q4: I suspect my sample has degraded. What are the common signs of hydrolysis and how can I analytically confirm it?

A4: The most common signs are a lower-than-expected yield of your ester and the presence of a new, more polar compound.[9] Several analytical techniques can definitively confirm hydrolysis.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The hydrolyzed carboxylic acid is significantly more polar than the methyl ester. You will observe a new spot with a lower Rf value (closer to the baseline) corresponding to the acid.[9]

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a very broad singlet peak downfield (typically >10 ppm) is characteristic of the carboxylic acid proton. Concurrently, the sharp singlet for the methyl ester protons (around 3.9 ppm) will have a diminished integration value relative to other peaks on the molecule.[9]

  • IR Spectroscopy: The formation of the carboxylic acid will result in the appearance of a very broad O-H stretching band from approximately 2500–3300 cm⁻¹.[9][13]

  • LC-MS: Mass spectrometry will show a peak for the hydrolyzed product (5-bromo-2-methyl-2H-indazole-3-carboxylic acid, C₉H₇BrN₂O₂, MW ≈ 255.07 g/mol ) and a decrease in the intensity of the peak for the starting ester (C₁₀H₉BrN₂O₂, MW ≈ 269.10 g/mol ).[4]

Q5: My yield was low and analysis confirms the presence of the carboxylic acid. What went wrong?

A5: Use the following decision tree to diagnose the likely cause of hydrolysis in your experiment.

G start_node Low Yield & Confirmed Hydrolysis q1 Was a strong base (e.g., NaOH, KOH) used in workup? start_node->q1  Analyze Process q_node q_node cause_node cause_node action_node action_node cause1 Cause: Saponification (Irreversible Hydrolysis) q1->cause1 Yes q2 Were aqueous washes performed at room temp? q1->q2 No action1 Solution: Use cold, weak base (e.g., sat. NaHCO₃) for future workups. cause1->action1 cause2 Cause: Accelerated Hydrolysis Kinetics q2->cause2 Yes q3 Was the compound stored improperly (e.g., open to air, at RT)? q2->q3 No action2 Solution: Perform all aqueous steps in an ice bath (0-5°C). cause2->action2 cause3 Cause: Degradation during Storage q3->cause3 Yes end_node Review reaction conditions. Consider anhydrous protocols. q3->end_node No action3 Solution: Store tightly sealed, under inert gas, at 2-8°C in a desiccator. cause3->action3

Caption: Troubleshooting workflow for diagnosing hydrolysis.

Section 4: Validated Protocols
Protocol 1: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed to isolate the ester product while minimizing decomposition.

  • Cooling: Once the primary reaction is complete, cool the reaction vessel to room temperature, then place it in an ice-water bath until the internal temperature is between 0–5°C.[9]

  • Quenching (if applicable): Slowly add ice-cold water or a specified quenching solution to the reaction mixture while maintaining the temperature below 5°C.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the organic layer to a separatory funnel. Wash quickly with the following ice-cold solutions:

    • (Optional) 1x portion of dilute acid (e.g., 1% HCl) if basic impurities need to be removed.

    • 2x portions of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the funnel frequently to release CO₂ gas produced during neutralization.[9]

    • 1x portion of brine (saturated aqueous NaCl) to break up emulsions and remove bulk water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The agent should be added until it no longer clumps together.[9]

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure.

Protocol 2: Proper Long-Term Storage
  • Preparation: Ensure the purified compound is fully dry and free of residual solvent. A high-vacuum line can be used for this purpose.

  • Container: Place the solid material into a clean, dry, amber glass vial or other light-resistant container.[12]

  • Inerting: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace all air.[12]

  • Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage Location: Place the sealed vial inside a laboratory desiccator. Store the entire desiccator in a refrigerator maintained at 2–8°C.[12]

Section 5: Frequently Asked Questions (FAQs)
  • Q: Can I use methanol or ethanol as a solvent for a subsequent reaction?

    • A: It is highly risky. Using an alcohol as a solvent, especially under acidic or basic conditions, can lead to transesterification, where the methyl group of your ester is exchanged with the solvent's alkyl group, or hydrolysis if water is present. Aprotic, anhydrous solvents (e.g., THF, DCM, Toluene) are strongly recommended.

  • Q: Why is base-catalyzed hydrolysis (saponification) considered irreversible?

    • A: In the final step of the base-catalyzed mechanism, the highly basic alkoxide (methoxide in this case) that is eliminated immediately deprotonates the newly formed carboxylic acid.[10] This acid-base reaction is highly favorable and forms a carboxylate salt. This negatively charged carboxylate is now resistant to nucleophilic attack by the alcohol, effectively preventing the reverse reaction from occurring under the basic conditions.[5]

  • Q: How stable is the compound for routine analysis (e.g., preparing an NMR sample)?

    • A: For short-term analysis, the compound is generally stable when dissolved in standard deuterated solvents (e.g., CDCl₃, DMSO-d₆) provided the solvent is of high purity and anhydrous. However, samples should not be stored in solution for extended periods, as ambient moisture can slowly be absorbed and cause hydrolysis. Analyze samples promptly after preparation.

References
  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Benchchem. (n.d.).
  • Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • Benchchem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
  • MDPI. (n.d.).
  • Biosynth. (n.d.). 5-bromo-2-methyl-2h-indazole-3-carboxylic acid | 1534688-50-0 | JLC68850.
  • ResearchGate. (2025).
  • Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis.
  • Benchchem. (n.d.).
  • ACS Publications. (n.d.). Spectruophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction | Analytical Chemistry.
  • JoVE. (2020). Video: Hydrolysis of an Ester - Concept.
  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.
  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • BU CyberSec Lab. (n.d.). 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PMC - NIH. (n.d.).
  • Pearson+. (2023).
  • (n.d.).
  • PMC - NIH. (n.d.).
  • J&K Scientific LLC. (2025). Ester Hydrolysis.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ChemicalBook. (2025). Indazole-3-carboxylic acid | 4498-67-3.
  • Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC - PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Benchchem. (n.d.). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.
  • ResearchGate. (n.d.). Structural difference of indazole derivatives (157–164)
  • Master Organic Chemistry. (2022).
  • Organic Syntheses Procedure. (n.d.). indazole.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

Sources

troubleshooting low reactivity in Sonogashira coupling with bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches, homing in on troubleshooting low reactivity in Sonogashira couplings that specifically involve bromo-indazoles. I'm focusing on pinpointing common issues, evaluating catalyst systems, and examining optimal reaction conditions.

Analyzing Search Results

I've transitioned from broad searches to deep dives into the search results. I'm carefully analyzing recurring issues in Sonogashira couplings with bromo-indazoles, paying close attention to the impact of bromine position, catalyst and ligand choices, and the co-catalyst's role. I'm working to identify effective solutions and mitigation strategies.

Developing Support Guide Structure

I'm now structuring the gathered information into a question-and-answer format suitable for a technical support guide, creating distinct FAQ and troubleshooting sections. I will begin by answering each question in detail, which includes explaining the chemical principles, and providing step-by-step protocols for optimized reactions. I will also incorporate tables summarizing quantitative data.

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo vs. 6-Bromo Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, indazole derivatives are a cornerstone, forming the structural core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of the indazole scaffold is paramount for modulating biological activity and tuning material properties. Among the key intermediates for these modifications are the bromo-substituted indazoles, with the 5-bromo and 6-bromo isomers being particularly prevalent. The choice between these two isomers can significantly impact reaction outcomes, yields, and the overall efficiency of a synthetic route.

This guide provides an in-depth comparative analysis of the reactivity of 5-bromo- and 6-bromoindazole derivatives in three critical classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr). By synthesizing theoretical principles with experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Influence of the Bromine Position: An Electronic and Steric Overview

The difference in the position of the bromine atom on the indazole ring—at C5 versus C6—imparts subtle yet significant variations in the electronic and steric environment of the molecule. These differences are the primary determinants of their differential reactivity.

Electronic Effects: The indazole ring is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The electron density distribution across this system is not uniform. Theoretical and computational studies can provide insights into the electron-donating or -withdrawing nature of the pyrazole ring and its influence on the attached benzene ring.[2][3][4][5][6]

  • 5-Bromoindazole: The bromine atom at the 5-position is in conjugation with the pyrazole ring through the benzene ring. The electronic effect at this position is a combination of the electron-withdrawing inductive effect of the bromine and the resonance effects of the entire heterocyclic system.

  • 6-Bromoindazole: The bromine atom at the 6-position is meta to the pyrazole ring fusion. This positioning alters the resonance communication between the bromine and the pyrazole moiety, potentially leading to a different electronic environment at the C-Br bond compared to the 5-isomer.

Steric Effects: The steric hindrance around the C-Br bond is also a crucial factor, particularly in palladium-catalyzed reactions where the coordination of a bulky catalyst is required. In general, the 5-position is considered to be more sterically accessible than the 6-position, which is flanked by the fused ring system.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[7] The efficiency of these reactions is highly dependent on the electronic properties and steric accessibility of the aryl halide.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl-aryl structures.[8] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

General Reactivity Trend: Based on general principles of palladium catalysis, the oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step. A more electron-deficient C-Br bond will typically undergo oxidative addition more readily. While direct kinetic comparisons are scarce in the literature, a qualitative assessment suggests that the electronic differences between the 5- and 6-positions will influence the reaction rates.

Experimental Observations:

Isomer Typical Catalyst System Base Solvent Yields Key Observations
5-Bromoindazole Pd(dppf)Cl2, Pd(PPh3)4K2CO3, Cs2CO3DME, Dioxane/H2OGood to excellent[1]Generally proceeds efficiently with a variety of boronic acids. The N-H proton can be protected or the reaction can be performed on the free indazole.
6-Bromoindazole PdCl2(dppf)·DCMK2CO31,4-Dioxane/H2OModerate to good[9]Successful coupling has been reported, although it may require slightly more forcing conditions or careful optimization of the catalyst system compared to the 5-isomer.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromoindazole Derivatives

This generalized protocol can be adapted for both 5-bromo- and 6-bromoindazole.

  • Materials:

    • Bromoindazole derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

    • Base (e.g., K2CO3, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1)

  • Procedure:

    • To a reaction vessel, add the bromoindazole, arylboronic acid, and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent, followed by the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Bromoindazole, Boronic Acid, and Base Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir (80-120 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling of Bromoindazoles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[10][11][12] This reaction is crucial in drug discovery, as the arylamine motif is present in many bioactive molecules.

General Reactivity Trend: Similar to the Suzuki coupling, the oxidative addition of palladium to the C-Br bond is a key step in the catalytic cycle.[10][11] The electronic nature of the bromoindazole isomer will influence the rate of this step. Furthermore, the acidity of the N-H proton of the indazole can play a role, as it can potentially interact with the basic conditions of the reaction.

Experimental Observations:

Isomer Typical Catalyst System Base Solvent Yields Key Observations
5-Bromoindazole Pd2(dba)3/Xantphos, Pd(OAc)2/BINAPCs2CO3, NaOtBuToluene, DioxaneGood to excellentA wide range of primary and secondary amines can be coupled. The choice of ligand is critical for achieving high yields.
6-Bromoindazole Pd(OAc)2/XantphosCs2CO3TolueneGood[13]While less commonly reported than the 5-isomer, successful Buchwald-Hartwig aminations have been documented. Optimization of the ligand and base combination is important.

Experimental Protocol: Buchwald-Hartwig Amination of Bromoindazole Derivatives

  • Materials:

    • Bromoindazole derivative (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

    • Ligand (e.g., Xantphos, 2-4 mol%)

    • Base (e.g., Cs2CO3, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

    • Add the bromoindazole and the amine.

    • Add the degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[14][15][16][17][18] For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. The indazole ring system itself can influence the susceptibility of the bromo-substituted ring to nucleophilic attack.

General Reactivity Trend: The rate of SNAr is dependent on the stability of the intermediate Meisenheimer complex, which is a resonance-stabilized carbanion.[16] The more effectively the negative charge can be delocalized, the faster the reaction will proceed. The position of the bromine atom relative to the electron-withdrawing pyrazole ring will dictate the stability of this intermediate.

  • 5-Bromoindazole: The negative charge in the Meisenheimer complex formed from nucleophilic attack at C5 can be delocalized onto the pyrazole ring, potentially stabilizing the intermediate.

  • 6-Bromoindazole: The negative charge in the Meisenheimer complex formed from nucleophilic attack at C6 has a different resonance delocalization pattern, which may be less stabilizing compared to the 5-isomer.

Experimental Observations: Direct comparative studies on the SNAr reactivity of 5-bromo- and 6-bromoindazole are not widely available in the literature. However, based on general principles, it is anticipated that the 5-bromo isomer would be more reactive towards nucleophilic aromatic substitution due to more effective stabilization of the Meisenheimer intermediate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Start Bromoindazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow Product Substituted Indazole + Br⁻ Intermediate->Product Fast

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Case Studies in Drug Development: The Importance of Bromoindazole Isomers

The strategic use of bromoindazole isomers is evident in the synthesis of several important pharmaceuticals.

  • Axitinib: This kinase inhibitor, used in the treatment of renal cell carcinoma, is synthesized from a 6-bromoindazole derivative.[19][20][21][22] The specific placement of the bromine at the 6-position is critical for the subsequent coupling reactions that build the final complex molecule.

  • Niraparib: An orally active PARP inhibitor for the treatment of ovarian cancer, the synthesis of Niraparib often involves a 7-bromoindazole precursor, but synthetic routes exploring other isomers have also been investigated.[23][24][25][26][27]

Conclusion

The choice between 5-bromo- and 6-bromoindazole derivatives is a critical decision in the design of synthetic routes. While both are valuable building blocks, their reactivity profiles differ due to the distinct electronic and steric environments of the C-Br bond.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig): The 5-bromoindazole isomer is generally more reactive and has been more extensively studied. However, the 6-bromo isomer is also a viable substrate, though it may require more rigorous optimization of reaction conditions.

  • For Nucleophilic Aromatic Substitution: Theoretical considerations suggest that the 5-bromoindazole isomer is likely to be more reactive due to better stabilization of the Meisenheimer intermediate.

Ultimately, the optimal choice of isomer will depend on the specific target molecule and the desired synthetic strategy. This guide provides a framework for understanding the fundamental principles governing the reactivity of these important building blocks, enabling researchers to navigate the complexities of indazole chemistry with greater confidence and success.

References

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib. (n.d.).
  • Erdman, A. C., Russ, B. T., & Sheridan, P. M. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Omega, 10(48), 58264–58274. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 19864. [Link]

  • Zhai, L.-H., Guo, L.-H., Luo, Y.-H., Ling, Y., & Sun, B.-W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. [Link]

  • Abbiati, G., Arcadi, A., Marinelli, F., & Rossi, E. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 8(12), 945–956. [Link]

  • Starting materials 4, 5, and 6 used for C-3 arylation reactions. (n.d.). ResearchGate. [Link]

  • WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • CN103387565B - The preparation method of Axitinib. (n.d.).
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]

  • Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. (2021). ResearchGate. [Link]

  • Sharma, R., Kumar, R., & Kumar, V. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728–1735. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. (2014). The Journal of Organic Chemistry, 79(10), 4501–4510. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of niraparib (XXXII). (n.d.). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. [Link]

  • Conditions for a selective Buchwald-Hartwig amination? (n.d.). ResearchGate. [Link]

  • Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (2025). R Discovery. [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). Molecules, 23(3), 705. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Palladium-Catalyzed Reactions. (2014). Catalysts, 4(3), 260–262. [Link]

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022). Preprints.org. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436–7445. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2022). Molecules, 27(19), 6296. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(42), 13624–13628. [Link]

  • Production of Niraparib using Imine Reductases. (n.d.). UKRI. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.[Link]

  • Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. (2023). International Journal of Molecular Sciences, 24(5), 4887. [Link]

  • (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020, September 22). YouTube. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833. [Link]

  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. (2019). Chemistry – A European Journal, 25(59), 13541–13549. [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). International Research Journal of Multidisciplinary Technovation. [Link]

Sources

A Tale of Two Isomers: Unraveling the Divergent Biological Activities of 1H- and 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents. However, the nuanced yet profound impact of the seemingly subtle difference between its two positional isomers, 1H- and 2H-indazole, on their biological activity is a subject of critical importance for drug development professionals. This guide provides an in-depth, objective comparison of the biological activities of these two isomers, supported by experimental data and protocols, to empower researchers in making informed decisions in their drug discovery endeavors.

The Decisive Influence of the Proton's Position

Indazole exists as two primary tautomers: 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom of the pyrazole ring dictates the electronic distribution and steric bulk of the molecule, which in turn governs its interactions with biological targets. While 1H-indazole is the more thermodynamically stable and predominant tautomer, the synthetic accessibility of stable N-substituted 2H-indazole derivatives has unveiled a distinct and equally valuable pharmacological profile.

Feature1H-Indazole2H-Indazole
Thermodynamic Stability More stable, predominant tautomerLess stable
Electronic Nature Benzenoid characterQuinonoid character
Dipole Moment LowerHigher
Predominant Biological Activity Anticancer (Kinase Inhibition)Anti-inflammatory (COX-2 Inhibition), Antimicrobial

1H-Indazole: A Champion in Oncology

The 1H-indazole scaffold is a hallmark of numerous FDA-approved and clinical-stage kinase inhibitors. Its ability to act as a versatile hinge-binding motif, forming crucial hydrogen bonds with the backbone of protein kinases, underpins its success in this therapeutic area.

Mechanism of Action: Kinase Inhibition

A prime example of a 1H-indazole-based kinase inhibitor is Pazopanib , a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The 1H-indazole core of Pazopanib forms key hydrogen bonds with the hinge region of the ATP-binding pocket of VEGFR2, a critical kinase in angiogenesis.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a crucial downstream cascade often dysregulated in cancer and a target for many kinase inhibitors.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates Pazopanib Pazopanib (1H-Indazole) Pazopanib->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by 1H-indazole-based kinase inhibitors like Pazopanib.

Experimental Data: Anticancer Activity of 1H-Indazole Derivatives

The following table summarizes the in vitro anticancer activity of representative 1H-indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
PazopanibHUVEC (VEGFR2)0.02N/A
AxitinibHUVEC (VEGFR2)0.035N/A
1H-Indazole Derivative 6o K562 (Leukemia)5.15
1H-Indazole Derivative 2f 4T1 (Breast Cancer)0.23

2H-Indazole: A Potent Force Against Inflammation and Microbes

In contrast to their 1H-counterparts, 2H-indazole derivatives have carved a niche in the realms of anti-inflammatory and antimicrobial agents. Their distinct electronic and steric properties allow for potent and often selective interactions with different biological targets.

Mechanism of Action: COX-2 Inhibition

Several 2H-indazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

The anti-inflammatory action of 2H-indazole-based COX-2 inhibitors is linked to the downstream suppression of the NF-κB signaling pathway.

COX2_NFkB_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces TwoH_Indazole 2H-Indazole Derivative TwoH_Indazole->COX2 Inhibits NFkB_Activation NF-κB Activation Prostaglandins->NFkB_Activation Activates Inflammatory_Response Inflammatory Response (Cytokine Production) NFkB_Activation->Inflammatory_Response Promotes

Caption: Simplified COX-2/NF-κB signaling pathway targeted by anti-inflammatory 2H-indazole derivatives.

Experimental Data: Anti-inflammatory and Antimicrobial Activity of 2H-Indazole Derivatives

The following table highlights the biological activity of representative 2H-indazole derivatives.

CompoundBiological ActivityTarget/OrganismIC50/ActivityReference
2,3-diphenyl-2H-indazole 18 AntiprotozoalGiardia intestinalis12.8x more active than metronidazole
2,3-diphenyl-2H-indazole 18 Anti-inflammatoryCOX-2Inhibitory activity at 10 µM
2,3-diphenyl-2H-indazole 23 AntifungalCandida albicansIn vitro growth inhibition

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are paramount.

Regioselective Synthesis of 1H- and 2H-Indazole Isomers

Achieving regioselectivity in the N-alkylation of indazoles is a common challenge. The choice of base, solvent, and alkylating agent can significantly influence the ratio of the two isomers. Generally, kinetically controlled reactions at lower temperatures with less polar solvents tend to favor the 2H-isomer, while thermodynamically controlled reactions at higher temperatures with more polar solvents favor the more stable 1H-isomer.

Example Protocol for N-Alkylation of Indazole:

  • To a solution of indazole (1.0 eq) in a suitable solvent (e.g., DMF for 1H-selectivity, THF for 2H-selectivity) at 0 °C, add a base (e.g., NaH for 1H, K2CO3 for 2H) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the 1H- and 2H-isomers.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (1H- or 2H-indazole derivatives) and a vehicle control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the compounds on COX-2 can be determined using commercially available kits or by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

General Protocol for COX-2 Inhibition Assay:

  • Pre-incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a specified time.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a defined period at 37 °C.

  • Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion: A Dichotomy of Opportunity

The comparative analysis of 1H- and 2H-indazole isomers reveals a fascinating dichotomy in their biological activities. The thermodynamically favored 1H-indazole scaffold has been extensively and successfully explored in the development of anticancer kinase inhibitors. Conversely, the kinetically favored 2H-indazole isomer presents a compelling and less explored avenue for the discovery of novel anti-inflammatory and antimicrobial agents. A thorough understanding of the structure-activity relationships and the factors governing their regioselective synthesis is crucial for harnessing the full therapeutic potential of both indazole isomers. Future research focusing on direct comparative studies of meticulously designed pairs of 1H- and 2H-indazole derivatives will be invaluable in further elucidating the subtle yet critical determinants of their biological specificity and in guiding the rational design of next-generation therapeutics.

References

  • Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Tomassi, S., et al. (2017). Indazole-based covalent inhibitors of epidermal growth factor receptor (EGFR). Journal of Medicinal Chemistry, 60(17), 7254-7268.
  • Cui, J. J., et al. (2011). 1H-Indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors FGFR1 and FGFR2. Bioorganic & Medicinal Chemistry Letters, 21(21), 6374-6378.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(10), 2649.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1279-1307.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (2019). Letters in Drug Design & Discovery, 16(7), 784-793.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science, 12(1), 136-143.
  • Reyes-Vivas, H., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1856.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). National Institutes of Health. [Link]

  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2016). RSC Advances, 6(50), 44535-44543.
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2021). Journal of Clinical Pharmacology, 61(11), 1469-1478.
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflamm
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15417-15428.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

X-ray crystal structure of substituted 2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with broad Google searches to build a solid base of knowledge on the X-ray crystal structure of substituted 2H-indazoles. I'm focusing on their synthesis, structural characteristics, and comparative studies with related isomers to gain a holistic view of the subject.

Developing Comparative Guide

I'm now focusing on defining key experimental and crystallographic parameters for a comparative guide, like bond lengths and intermolecular interactions. Simultaneously, I'm identifying authoritative sources to bolster my technical claims. The guide will include an introduction, a comparative section using data tables, and detailed experimental protocols for X-ray diffraction, which will incorporate Graphviz diagrams. The synthesis will summarize it all.

Expanding Initial Research

My research has evolved. I've initiated broader Google searches to understand the X-ray crystal structures of substituted 2H-indazoles, emphasizing synthesis, structural properties, and comparisons to isomers. I'm prioritizing the collection of authoritative resources.

A Senior Application Scientist's Guide to HPLC Purity Analysis of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Brominated Heterocyclic APIs

Brominated heterocycles are a cornerstone of modern drug development, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their unique electronic properties often enhance binding affinity and metabolic stability. However, the synthesis of these molecules can be complex, frequently leading to a challenging array of impurities, including positional isomers, over-brominated byproducts, and residual starting materials. Ensuring the purity of these APIs is not merely a regulatory hurdle; it is a fundamental requirement for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical purity assessment, offering the high resolution and sensitivity needed to separate and quantify these closely related compounds.[1][2]

This guide provides a comparative analysis of HPLC methodologies for the purity determination of brominated heterocycles. Moving beyond a simple recitation of protocols, we will delve into the underlying chromatographic principles, explaining the rationale behind method development choices and providing the field-proven insights necessary for robust and reliable analysis.

Chapter 1: Foundational Principles for Method Development

The success of any HPLC purity method hinges on the strategic selection of the stationary and mobile phases. For brominated heterocycles, which are often moderately polar and possess aromatic character, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation.

The Stationary Phase: A Tale of Two Chemistries

The choice of column chemistry is the most powerful tool for manipulating selectivity in RP-HPLC.[3] While the ubiquitous C18 (Octadecylsilane) column is a common starting point, its separation mechanism, based primarily on hydrophobic interactions, may not always suffice for the nuanced challenges presented by brominated isomers.[4][5]

  • C18 (ODS) Columns: These columns feature long alkyl chains (18 carbons) bonded to a silica support.[4] They excel at separating compounds based on differences in hydrophobicity. However, positional isomers of brominated heterocycles often have very similar hydrophobicities, leading to poor resolution.

  • Phenyl-Hexyl Columns: This chemistry offers a compelling alternative.[5][6] The phenyl group provides a different separation mechanism: π-π interactions.[6][7] The electron-rich aromatic ring of the stationary phase can interact with the π-electron systems of the brominated heterocyclic analytes. This interaction is particularly effective in differentiating isomers where the position of the bromine atom alters the molecule's electron distribution.[8]

The Mobile Phase: Driving Selectivity

The mobile phase, typically a mixture of water and an organic solvent, transports the sample through the column and is a critical factor in achieving optimal separation.[9]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[9] For methods utilizing Phenyl-Hexyl columns, methanol is often preferred. Acetonitrile's own π-electron system (a triple bond) can interfere with and weaken the desired π-π interactions between the analyte and the stationary phase.[5][7] Methanol, lacking this feature, allows for stronger π-π interactions, often enhancing the separation of aromatic isomers.[7]

  • pH and Buffers: Controlling the pH of the mobile phase is crucial when dealing with ionizable heterocycles (e.g., those containing basic nitrogen atoms). Adjusting the pH can change the analyte's charge state, significantly impacting its retention and peak shape. Buffers, such as phosphate or acetate, are used to maintain a constant pH throughout the analysis, ensuring reproducibility.[1]

Chapter 2: Comparative Analysis of HPLC Methodologies

To illustrate the practical impact of column and mobile phase selection, we will compare two distinct methods for the purity analysis of a hypothetical brominated pyridine derivative and its critical positional isomer impurity.

Method A: A standard approach using a C18 column with an acetonitrile/water mobile phase. Method B: An optimized approach using a Phenyl-Hexyl column with a methanol/water mobile phase.

Performance ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Rationale for Difference
Resolution (Rs) between Main Peak and Isomer 1.22.5Phenyl-Hexyl column provides enhanced selectivity through π-π interactions, better differentiating the positional isomers.[3][5]
Tailing Factor (Tf) for Main Peak 1.61.1Improved peak symmetry on the Phenyl-Hexyl column suggests more favorable secondary interactions.
Total Analysis Time 15 minutes18 minutesThe stronger retention from π-π interactions in Method B may slightly increase the run time, a worthwhile trade-off for superior resolution.
Suitability for Isomer Separation Marginal (Rs < 1.5)Excellent (Rs > 2.0)Method B provides the necessary resolving power for accurate quantitation of the critical isomer impurity.

Table 1: Comparative Performance Data

Chapter 3: The Imperative of a Self-Validating System

A protocol is only trustworthy if it is self-validating. This is achieved through the implementation of a robust System Suitability Test (SST) before any sample analysis.[10][11] The SST is an integral part of the analytical method, designed to ensure the chromatographic system is performing adequately on the day of analysis.[12][13] Key SST parameters and typical acceptance criteria are defined by regulatory bodies like the USP and ICH.[10][12][14][15]

// Connections RefStd -> Sample_Sol; SST_Sol -> Inject_SST; Sample_Sol -> Inject_Samples;

Equilibrate -> Inject_SST; Inject_SST -> Eval_SST; Eval_SST -> Inject_Samples [label="Pass"]; Eval_SST -> Abort [label="Fail", color="#EA4335", fontcolor="#EA4335"]; Inject_Samples -> Process_Data; Process_Data -> Calc_Purity; Calc_Purity -> Report;

Abort [label="Abort Run:\nTroubleshoot System", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } }

Caption: HPLC Purity Analysis Workflow with Integrated System Suitability Check.

Chapter 4: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two comparative methods discussed. They are designed to be self-validating by incorporating rigorous system suitability requirements.

Protocol 1: Standard C18 Method (Method A)
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and DAD detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • System Suitability Test (SST):

    • SST Solution: A solution containing the main compound at 0.5 mg/mL and the critical isomer impurity at 0.005 mg/mL.

    • Procedure: Make five replicate injections of the SST solution.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the main peak and the isomer peak must be ≥ 1.5.

      • Tailing Factor (Tf): The tailing factor for the main peak must be ≤ 2.0.[12]

      • Precision (%RSD): The relative standard deviation of the peak area for the main peak from the five replicate injections must be ≤ 2.0%.[12]

Protocol 2: Optimized Phenyl-Hexyl Method (Method B)
  • Chromatographic System:

    • HPLC System: Waters Alliance e2695 or equivalent, equipped with a quaternary pump, autosampler, column heater, and PDA detector.

    • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    12.0 75
    15.0 75
    15.1 40

    | 18.0 | 40 |

  • System Suitability Test (SST):

    • SST Solution: A solution containing the main compound at 0.5 mg/mL and the critical isomer impurity at 0.005 mg/mL.

    • Procedure: Make five replicate injections of the SST solution.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the main peak and the isomer peak must be ≥ 2.0.

      • Tailing Factor (Tf): The tailing factor for the main peak must be ≤ 1.5.

      • Precision (%RSD): The relative standard deviation of the peak area for the main peak from the five replicate injections must be ≤ 1.5%.

// Connections Start -> Analyte_Info; Analyte_Info -> Column_Choice; Column_Choice -> C18_Path [label="No Aromatic Isomers"]; Column_Choice -> Phenyl_Path [label="Aromatic Isomers Likely"]; C18_Path -> Run_Scouting; Phenyl_Path -> Run_Scouting; Run_Scouting -> Eval_Resolution; Eval_Resolution -> Optimize_Method [label="Yes"]; Optimize_Method -> Final_Method; Eval_Resolution -> Reevaluate [label="No", color="#EA4335", fontcolor="#EA4335"]; Reevaluate -> Column_Choice; }

Caption: Logical workflow for selecting an optimal HPLC column chemistry.

Conclusion

The purity analysis of brominated heterocycles demands a thoughtful and scientifically grounded approach to HPLC method development. While a standard C18 column can be a viable starting point, it often fails to provide the necessary selectivity for resolving critical impurities like positional isomers. By leveraging the unique π-π interaction mechanism of a Phenyl-Hexyl stationary phase, often paired with a methanol-based mobile phase, chromatographers can achieve superior resolution and develop more robust and reliable purity methods. The integration of rigorous, predefined system suitability criteria ensures that these methods are self-validating, providing high confidence in the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes. ResearchGate.

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation.

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters.

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

  • Advances in Bromine Speciation by HPLC/ICP-MS. ZirChrom.

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).

  • Exploring the Different Mobile Phases in HPLC. Moravek.

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies.

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta.

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic.

  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Benchchem.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography.

  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.

  • What is the purpose of using a mobile phase in chromatography, and how is it chosen?. Quora.

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. US Pharmacopeia (USP).

  • System Suitability for USP Chromatographic Methods. ECA Academy.

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.

  • HPLC Separation Modes. Waters.

Sources

A Comparative Guide to Palladium Catalysts for Indazole Suzuki Coupling: A Scientist's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the construction of complex biaryl scaffolds is paramount. The indazole moiety, a key pharmacophore in numerous FDA-approved drugs, presents unique challenges for C-C bond formation. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of indazoles. We will delve into the evolution of these catalysts, present head-to-head performance data, offer detailed experimental protocols, and provide mechanistic insights to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Strategic Importance of the Indazole Moiety and Its C-C Bond Formation

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutics targeting kinases, such as Pazopanib and Axitinib. The functionalization of the indazole ring system, particularly through the formation of carbon-carbon bonds, is crucial for modulating the pharmacological properties of these molecules.

However, the Suzuki coupling of indazoles is not without its difficulties. The presence of the acidic N-H proton in unprotected indazoles can interfere with the catalytic cycle, and the nitrogen-rich nature of the heterocycle can lead to catalyst inhibition or deactivation. Furthermore, achieving regioselective coupling at specific positions (e.g., C3, C5, or C7) requires careful consideration of the substrate and reaction conditions.[1][2][3]

Generations of Palladium Catalysts for Cross-Coupling: An Overview

The success of the Suzuki-Miyaura reaction is intrinsically linked to the development of sophisticated palladium catalysts. These can be broadly categorized into several generations, each addressing the limitations of its predecessors.

2.1 First-Generation Catalysts: The Workhorses

Simple palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) combined with phosphine ligands were the initial catalysts of choice.[4] While effective for some substrates, they often require high catalyst loadings and elevated temperatures, and their performance with challenging substrates like indazoles can be modest.[5][6]

2.2 Second-Generation Catalysts: Bulky and Electron-Rich Ligands

The development of bulky and electron-rich phosphine ligands, such as those pioneered by Buchwald and Fu, revolutionized the field.[4] Ligands like SPhos and XPhos enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalytic cycles.[4] These catalyst systems have demonstrated improved scope and reactivity for heteroaromatic substrates.[4]

2.3 Third-Generation Catalysts: N-Heterocyclic Carbenes (NHCs) and Precatalysts

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[7][8] Their strong σ-donating ability and steric bulk create highly active and stable palladium complexes.[7][8] Commercially available and user-friendly NHC-Pd precatalysts, such as PEPPSI™-IPr, offer excellent performance and are often the go-to choice for difficult couplings.[7][8][9] Additionally, various palladium(II) precatalysts that are bench-stable and readily reduced to the active Pd(0) species in situ have become widely adopted.[10][11]

Head-to-Head Comparison: Catalyst Performance in Indazole Suzuki Coupling

To provide a clear comparison, we've compiled data from a representative Suzuki coupling of a bromoindazole with an arylboronic acid. The key performance indicators are reaction yield and time.

Model Reaction:

Caption: A representative Suzuki-Miyaura coupling reaction between a 5-bromo-1-alkyl-1H-indazole and a generic arylboronic acid.

Table 1: Comparative Performance of Palladium Catalysts

Catalyst SystemLigand/PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineK₂CO₃DME/H₂O802Low[5][6]
PdCl₂(PPh₃)₂TriphenylphosphineK₂CO₃DME/H₂O802~40%[5][6]
Pd(PCy₃)₂TricyclohexylphosphineK₂CO₃DME/H₂O802Modest[5][6]
Pd(dppf)Cl₂ DPPF K₂CO₃ DME/H₂O 80 2 High (often >90%) [5][6][12]

This table summarizes the screening of various palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. The data clearly indicates that Pd(dppf)Cl₂ is the superior catalyst for this transformation under the tested conditions, providing a high yield in a short reaction time.[5][6]

Detailed Experimental Protocols

4.1 General Procedure for a High-Yielding Indazole Suzuki Coupling using Pd(dppf)Cl₂

This protocol is based on the successful coupling of various bromoindazoles.[6][12]

  • To a stirred solution of the bromoindazole derivative (1.0 eq.) in a suitable solvent such as 1,4-dioxane/water or dimethoxyethane (DME), add the arylboronic acid (1.2-1.5 eq.) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the palladium catalyst, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (typically 0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite®.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired coupled product.

Mechanistic Insights & Troubleshooting

5.1 The Catalytic Cycle of Suzuki Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_intermediate Ar-Pd(II)-X(L_n) OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar'-B(OR)₂) PdII_intermediate->Transmetalation Ar'-B(OR)₂ Base PdII_biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base.[13]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

5.2 The Crucial Role of Ligands

The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[4] They also accelerate the final reductive elimination step. For indazole substrates, ligands that can stabilize the palladium catalyst and prevent deactivation are particularly important.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of indazoles is a powerful tool for the synthesis of medicinally relevant compounds. While first-generation catalysts have their limitations, modern catalysts, particularly those based on ferrocenylphosphine ligands like Pd(dppf)Cl₂, offer high yields and broad applicability. For particularly challenging substrates, exploring advanced catalyst systems based on Buchwald ligands or N-heterocyclic carbenes may be beneficial. The continued development of more active, stable, and versatile palladium catalysts will undoubtedly further expand the synthetic utility of this important transformation.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC Source: National Institutes of Health URL: [Link]

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Novel palladium imidazole catalysts for Suzuki cross-coupling reactions Source: ResearchGate URL: [Link]

  • Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: PubMed URL: [Link]

  • Title: Screening of palladium catalysts for the Suzuki coupling of... Source: ResearchGate URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Publishing URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC Source: National Institutes of Health URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

  • Title: Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective Source: ResearchGate URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Publishing URL: [Link]

  • Title: Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal Source: ScienceDirect URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of Source: RSC Publishing URL: [Link]

  • Title: Palladium-Catalysed C-C Coupling: Then and Now Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: ACS Publications URL: [Link]

  • Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC Source: National Institutes of Health URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: ACS Publications URL: [Link]

  • Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: PubMed URL: [Link]

  • Title: Effect of different palladium catalysts on the Suzuki-Miyaura coupling a Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of Methyl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3][4] For researchers in drug development, a thorough understanding and early assessment of metabolic stability are not just beneficial but essential for selecting and optimizing lead candidates with favorable pharmacokinetic properties.[3][4]

Methyl-indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[5] However, like all drug candidates, their therapeutic potential is intrinsically linked to their metabolic fate. The metabolic landscape is primarily dominated by the cytochrome P450 (CYP) family of enzymes, located predominantly in the liver, which are responsible for the metabolism of a vast majority of drugs.[1][2][6] These enzymes catalyze a variety of reactions, primarily Phase I oxidative reactions, that functionalize lipophilic compounds to facilitate their excretion.[7] Following Phase I, Phase II enzymes can further modify the compound through conjugation reactions.[7][8]

This guide provides a comprehensive framework for assessing the metabolic stability of methyl-indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols. By comparing the metabolic stability of different derivatives, we can elucidate structure-metabolism relationships (SMRs) and guide the rational design of more robust drug candidates.[9]

Understanding the Metabolic Landscape of Indazole Derivatives

The indazole core, a bicyclic aromatic heterocycle, can be subject to various metabolic transformations. Common metabolic pathways for heterocyclic compounds include oxidation, reduction, and hydrolysis.[7] For methyl-indazole derivatives, potential sites of metabolism include the methyl group (hydroxylation), the indazole ring (aromatic hydroxylation or ring opening), and other substituents on the molecule. The position of the methyl group and other functional groups can significantly influence the molecule's susceptibility to enzymatic attack. For instance, strategic placement of substituents can sterically hinder access to metabolically labile sites, thereby enhancing stability.[10]

The primary objective of in vitro metabolic stability assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent capacity of metabolizing enzymes to eliminate the drug.[3][11][12] This parameter is crucial for predicting in vivo hepatic clearance and subsequently, the drug's half-life and bioavailability.[4][11][12]

Experimental Design: A Comparative In Vitro Metabolic Stability Study

To effectively compare the metabolic stability of different methyl-indazole derivatives, a well-designed in vitro study is paramount. The most common and cost-effective approach for early-stage drug discovery is the use of liver microsomes.[12][13] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, including CYPs.[12]

Objective: To compare the metabolic stability of three hypothetical methyl-indazole derivatives (MI-1, MI-2, and MI-3) with varying substitution patterns and to determine their intrinsic clearance.

Test Systems:

  • Human Liver Microsomes (HLM): To assess metabolism in humans.

  • Rat Liver Microsomes (RLM): To evaluate interspecies differences, which is crucial for preclinical studies.[14]

Analytical Method:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the disappearance of the parent drug over time due to its high sensitivity, selectivity, and throughput.[13][15][16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compounds (MI-1, MI-2, MI-3) - Microsomes (HLM, RLM) - NADPH Regenerating System - Buffer prep_working Prepare Working Solutions prep_reagents->prep_working mix Mix Test Compound with Microsomes prep_working->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate take_samples Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->take_samples terminate Terminate Reaction (e.g., with cold acetonitrile) take_samples->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Quantify Remaining Parent Compound lcms->data caption Workflow for Microsomal Stability Assay.

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a step-by-step guide for conducting a microsomal stability assay.

1. Materials and Reagents:

  • Test Compounds: Methyl-indazole derivatives (MI-1, MI-2, MI-3) and a positive control (e.g., Verapamil - high clearance, Warfarin - low clearance).

  • Liver Microsomes: Pooled human and rat liver microsomes.[17]

  • NADPH Regenerating System: Solution A (e.g., NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).[17]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[17]

  • Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.[17]

2. Preparation of Solutions:

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of each test compound and control in DMSO.

  • Working Solutions: Dilute the stock solutions to an intermediate concentration (e.g., 100 µM) in buffer. This minimizes the final DMSO concentration in the incubation to <0.5% to avoid enzyme inhibition.

  • Microsomal Suspension: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold buffer.[18] Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a 96-well plate, add the microsomal suspension to each well.

  • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[17]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate plate containing the ice-cold termination solution.[17][19] The 0-minute time point represents 100% of the initial compound concentration.

4. Sample Processing and Analysis:

  • After the final time point, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[17]

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[19]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[19]

Comparative Data Presentation

The following table presents hypothetical data for our three methyl-indazole derivatives, illustrating how the results of a comparative metabolic stability study can be effectively summarized.

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
MI-1 Human1546.2Low
Rat1069.3Low
MI-2 Human4515.4Moderate
Rat3519.8Moderate
MI-3 Human> 60< 11.6High
Rat> 60< 11.6High
Verapamil Human886.6Low
Warfarin Human759.2High

Interpretation of Results:

  • MI-1 exhibits low metabolic stability in both human and rat liver microsomes, suggesting rapid metabolism. This could lead to poor bioavailability and a short in vivo half-life.

  • MI-2 shows moderate stability, indicating it is metabolized at a slower rate than MI-1. This compound may have a more favorable pharmacokinetic profile.

  • MI-3 demonstrates high metabolic stability, with minimal degradation observed over the incubation period. While high stability can be desirable, it's also important to ensure the compound is not so stable that it accumulates to toxic levels.[3]

  • The data also reveals potential interspecies differences in metabolism, which is a critical consideration for extrapolating preclinical data to humans.[4]

Structure-Metabolism Relationships and Lead Optimization

Armed with this knowledge, medicinal chemists can employ several strategies to improve metabolic stability:

  • Blocking Metabolic Sites: Introducing a metabolically robust group, such as a fluorine atom, at a known site of oxidation.

  • Modifying Lipophilicity: Reducing the lipophilicity of a compound can decrease its affinity for CYP enzymes.[10]

  • Introducing Steric Hindrance: Placing bulky groups near metabolically labile positions to prevent enzyme binding.

  • Bioisosteric Replacement: Replacing a metabolically unstable moiety with a more stable bioisostere. For example, the indazole ring itself can be considered a bioisostere for other groups like phenol, often with improved metabolic stability.[20]

Logical Relationship Diagram

G cluster_input Input cluster_process Process cluster_output Output SAR Structure-Activity Relationship Data Identify Identify Metabolic 'Soft Spots' SAR->Identify MetStab Metabolic Stability Data MetStab->Identify Modify Modify Chemical Structure (e.g., blocking, bioisosteres) Identify->Modify Optimize Optimized Compound (Improved Stability) Modify->Optimize caption Rational Drug Design Cycle.

Caption: The iterative process of using metabolic stability data to guide rational drug design.

Conclusion: Integrating Metabolic Stability into the Drug Discovery Cascade

Assessing the metabolic stability of methyl-indazole derivatives is a critical, data-driven process that should be integrated early in the drug discovery pipeline.[7] By employing robust in vitro assays, such as the microsomal stability assay, and leveraging the power of LC-MS/MS for accurate quantification, researchers can gain invaluable insights into the pharmacokinetic potential of their compounds.[11][21]

The comparative approach outlined in this guide not only allows for the ranking of compounds but also illuminates the crucial structure-metabolism relationships that govern their fate in the body. This knowledge is the cornerstone of rational drug design, enabling the iterative optimization of lead candidates to enhance their metabolic stability and, ultimately, their chances of becoming successful therapeutic agents. By embracing these principles and methodologies, drug development professionals can navigate the complexities of drug metabolism with greater confidence and precision.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Caldwell, G. W., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Patel Singh. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • National Institutes of Health. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. [Link]

  • ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. [Link]

  • National Academy of Sciences. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

  • Frontiers. (2024, November 25). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. [Link]

  • LinkedIn. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • ResearchGate. In Vitro and In Vivo Models of Drug Metabolism. [Link]

  • Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • BioIVT. Drug Metabolism Assays. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Creative Bioarray. Metabolic stability & identification. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. [Link]

  • PubMed Central. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • PubMed. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. [Link]

  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. [Link]

  • ResearchGate. Illustration of metabolic sites in the imidazole‐containing drugs (for.... [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Admeshop. Metabolic stability. [Link]

  • Pharma Focus Asia. Metabolic Stability. [Link]

  • National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Optibrium. What's the importance of cytochrome P450 metabolism?. [Link]

  • ResearchGate. Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • PubMed Central. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. [Link]

Sources

A Senior Application Scientist's Guide to Protecting Groups for the Indazole Nitrogen: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] Its utility stems from its bioisosteric relationship with indole and its capacity for diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][3] However, the synthetic manipulation of the indazole core presents a significant challenge: the presence of two non-equivalent nitrogen atoms, N1 and N2. Direct functionalization, such as alkylation or acylation, frequently results in a mixture of regioisomers, complicating purification and reducing yields.[4][5][6]

This guide provides an in-depth comparison of common protecting groups for the indazole nitrogens. Moving beyond a simple catalog, we will explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. We will analyze the installation, stability, and cleavage of each group, supported by experimental data and protocols, to empower you to make informed decisions for your specific synthetic goals.

The Regioselectivity Challenge: N1 vs. N2

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][2] Consequently, reactions involving deprotonation followed by alkylation can lead to mixtures, as the resulting indazolide anion has two nucleophilic centers. The ratio of N1 to N2 substitution is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[5][7] For instance, using sodium hydride (NaH) in a polar aprotic solvent like DMF often leads to mixtures, whereas NaH in THF has been shown to favor N1 alkylation for many substrates.[4][5] To circumvent these selectivity issues and ensure predictable outcomes, the use of a protecting group is often the most robust strategy.

Comparative Efficacy of Key Protecting Groups

The ideal protecting group should be easy to install in high yield, stable to a range of downstream reaction conditions, and readily removable without affecting other functional groups. Here, we compare four widely used protecting groups for the indazole nitrogen: 2-(Trimethylsilyl)ethoxymethyl (SEM), tert-Butoxycarbonyl (Boc), Trityl (Tr), and Benzyl (Bn).

The SEM Group: A Director for C3 Functionalization

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is more than just a protecting group; it is a powerful tool for directing subsequent functionalization.[8] Its ability to direct regioselective lithiation at the C3 position makes it uniquely valuable for building complex indazole derivatives.[7][8][9]

Installation and Regioselectivity: While standard protection conditions using NaH in THF can yield a mixture of N1 and N2 isomers, a key finding demonstrates that using SEM-Cl with an organic base like triethylamine (TEA) or Hunig's base (DIPEA) in a non-polar solvent like dichloromethane (DCM) at room temperature leads to excellent regioselectivity for the N2 isomer.[8][10] This selectivity is attributed to a kinetically controlled reaction on the more accessible N2 lone pair of the neutral 1H-indazole tautomer.[7]

Stability: The SEM group is notably robust. It is stable to strongly basic conditions (e.g., n-BuLi, LDA) required for C3-lithiation and to many standard reagents used in organic synthesis. It is also stable to acidic conditions that would cleave other groups like Boc, THP, or TBDMS.[11]

Deprotection: Removal of the SEM group can be achieved under either fluoride-mediated or acidic conditions, offering valuable flexibility.

  • Fluoride-mediated: Tetrabutylammonium fluoride (TBAF) in refluxing THF is highly effective.[7][8][9]

  • Acidic: Strong acidic conditions, such as aqueous HCl in ethanol or trifluoroacetic acid (TFA), will also cleave the SEM group.[8][10][11]

Advantages:

  • Excellent directing group for C3-lithiation.[8][9]

  • High regioselectivity for N2 under non-deprotonating basic conditions.[8]

  • Orthogonal deprotection options (fluoride or strong acid).[8][10]

Disadvantages:

  • Higher cost of SEM-Cl compared to other reagents.

  • The silicon byproduct can sometimes complicate purification.

Experimental Protocol: N2-SEM Protection of Indazole

Reagents and Conditions: To a solution of indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq). Cool the solution to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.[11] Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography to yield the N2-SEM protected indazole.[8]

The Boc Group: Acid-Labile and Ubiquitous

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis due to its ease of installation and clean, acid-labile deprotection.

Installation and Regioselectivity: Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Using DMAP (4-dimethylaminopyridine) as a catalyst in a solvent like acetonitrile or DCM provides a mixture of N1 and N2 isomers, often favoring the N1 product. The N1 isomer is generally the thermodynamically favored product.[6]

Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents, making it compatible with many synthetic transformations.

Deprotection: The key feature of the Boc group is its lability under acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane or methanol. The byproducts, tert-butanol and CO₂, are volatile, simplifying workup and purification.

Advantages:

  • Simple and efficient installation.

  • Clean deprotection with volatile byproducts.

  • Stable to basic and reductive conditions.

Disadvantages:

  • Prone to cleavage under even mildly acidic conditions, limiting its use in some multi-step syntheses.

  • Installation often yields regioisomeric mixtures that require chromatographic separation.[6]

Experimental Protocol: Boc Deprotection

Reagents and Conditions: Dissolve the N-Boc protected indazole in dichloromethane (DCM, ~0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the deprotected indazole.

The Trityl Group: Bulky and Sterically Directing

The triphenylmethyl (Trityl, Tr) group is a large, sterically demanding protecting group. Its bulk can be exploited to influence the regioselectivity of protection, and like the Boc group, it is readily removed under acidic conditions.[12]

Installation and Regioselectivity: Protection is achieved using trityl chloride (Tr-Cl) in the presence of a base like pyridine or triethylamine.[12] Due to its significant steric bulk, the reaction with unsubstituted indazole often favors protection at the less sterically hindered N1 position. This selectivity can be a key advantage over less bulky groups.

Stability: The trityl group is stable to basic, oxidative, and reductive conditions. However, it is highly sensitive to acid.[12][13]

Deprotection: Deprotection is typically accomplished under mild acidic conditions, such as dilute TFA in DCM or acetic acid.[12][13][14] The stability of the trityl cation, a resonance-stabilized carbocation, facilitates this cleavage.[12]

Advantages:

  • Steric bulk can favor N1 protection.

  • Mild acidic deprotection conditions.[14]

  • Stable to a wide range of non-acidic reagents.

Disadvantages:

  • Its bulk can sometimes hinder reactions at adjacent positions.

  • Highly acid-labile, similar to the Boc group.

Experimental Protocol: Trityl Protection of an Amine

Reagents and Conditions: To a solution of the amine-containing substrate (1.0 eq) in pyridine (~0.2 M), add trityl chloride (1.1 eq). Add a catalytic amount of DMAP. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 16-24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.[12]

The Benzyl Group: Robust and Removable by Hydrogenolysis

The benzyl (Bn) group is a robust protecting group known for its stability across a wide pH range and towards many reagents. Its primary mode of removal is catalytic hydrogenation, which provides an orthogonal deprotection strategy relative to acid- or base-labile groups.[15]

Installation and Regioselectivity: Benzylation is typically performed using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base. The choice of base and solvent significantly impacts regioselectivity. Using a strong base like NaH in DMF often gives a mixture of N1 and N2 isomers.[16][17] As previously noted, using NaH in THF can favor N1 substitution.[5]

Stability: The benzyl group is highly stable to both acidic and basic conditions, as well as to most oxidizing and reducing agents (excluding catalytic hydrogenation).[15][18] This robustness makes it suitable for long and complex synthetic sequences.

Deprotection: The standard method for benzyl group cleavage is catalytic hydrogenation, typically using palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This method is clean and efficient. An alternative for substrates sensitive to hydrogenation is the use of strong Lewis acids or dissolving metal reduction, though these conditions are harsher. For the related p-methoxybenzyl (PMB) group, oxidative deprotection with DDQ or ceric ammonium nitrate (CAN) provides another orthogonal removal strategy.

Advantages:

  • High stability to a wide range of reaction conditions.[18]

  • Orthogonal deprotection via hydrogenolysis.

  • Relatively inexpensive reagents.

Disadvantages:

  • Deprotection conditions (hydrogenation) are incompatible with reducible functional groups like alkenes, alkynes, or some nitro groups.

  • Installation often leads to regioisomeric mixtures requiring separation.[17]

Data Summary and Comparison

Protecting GroupInstallation ConditionsRegioselectivityStabilityDeprotection Conditions
SEM SEM-Cl, DIPEA, DCM, rtExcellent for N2[8]Stable to base (n-BuLi), mild acid, organometallicsTBAF, THF, reflux OR HCl/TFA[8][10]
Boc Boc₂O, DMAP, ACNMixture, often favors N1 (thermodynamic)[6]Stable to base, hydrogenolysis, nucleophilesStrong acid (TFA, HCl)[13]
Trityl (Tr) Tr-Cl, Pyridine, DMAPGood for N1 (steric control)Stable to base, redox conditionsMild acid (dilute TFA, AcOH)[12][13]
Benzyl (Bn) BnBr, NaH, DMF/THFMixture, condition-dependent[5]Stable to strong acid/base, most redox reagentsCatalytic Hydrogenation (H₂, Pd/C)[15]

Strategic Selection Workflow

Choosing the correct protecting group is paramount for the success of a synthetic campaign. The decision should be based on the desired regioselectivity and the planned downstream reaction sequence.

G start Start: Need to functionalize Indazole regio_q Desired Regioselectivity? start->regio_q n2_path N2 Functionalization (e.g., C3-Lithiation) regio_q->n2_path N2 n1_path N1 Functionalization regio_q->n1_path N1 use_sem Use SEM Group (N2-selective protection) n2_path->use_sem downstream_q Downstream Chemistry? n1_path->downstream_q end_sem Perform C3-Lithiation, then deprotect (TBAF/H⁺) use_sem->end_sem acid_sensitive Acid Sensitive? downstream_q->acid_sensitive Yes h2_sensitive Hydrogenation Sensitive? downstream_q->h2_sensitive No use_bn Use Benzyl (Bn) Group (Deprotect with H₂/Pd-C) acid_sensitive->use_bn use_boc_tr Use Boc or Trityl (Tr) (Deprotect with Acid) h2_sensitive->use_boc_tr end_bn Perform N1-adjacent chemistry, then deprotect (H₂) use_bn->end_bn end_boc_tr Perform N1-adjacent chemistry, then deprotect (Acid) use_boc_tr->end_boc_tr

Caption: Decision workflow for selecting an indazole N-protecting group.

Conclusion

The strategic selection and application of nitrogen protecting groups are critical for the efficient and regioselective synthesis of complex indazole-containing molecules. While direct N-functionalization can be attempted, the use of protecting groups offers a more controlled and often higher-yielding path.

  • The SEM group is the premier choice for strategies involving N2-protection and subsequent C3-functionalization via directed lithiation.

  • The Boc and Trityl groups offer reliable, acid-labile protection, with the Trityl group's bulk providing a useful handle for influencing N1 regioselectivity.

  • The Benzyl group provides a robust option for syntheses requiring stability to a broad range of conditions, with the advantage of an orthogonal hydrogenolysis deprotection pathway.

By understanding the distinct characteristics of each group—from installation regioselectivity to stability and cleavage—researchers can design more elegant and effective synthetic routes, accelerating the discovery and development of novel indazole-based therapeutics.

References

  • Cai, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 5039.
  • Katritzky, A. R., et al. (2010). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2025). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters.
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Katritzky, A. R., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • Topics in Current Chemistry. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. Available at: [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). C‐3 Arylation of SEM‐protected indazole. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. Available at: [Link]

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) Sodium hydride, DMF, room temperature,... ResearchGate. Available at: [Link]

  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. ResearchGate. Available at: [Link]

  • PubMed. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Available at: [Link]

  • CAS. (2022). CSL00191 - Chemical Safety Library. CAS. Available at: [Link]

  • ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. National Institutes of Health. Available at: [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Scribd. Available at: [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (CAS No. 1630906-74-9), a halogenated heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery.[1][2] The procedures outlined herein are grounded in established safety principles and best practices for handling halogenated organic waste, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a solid at room temperature.[1] Based on the hazard classifications of the closely related compound, 5-bromo-1H-indazole-3-carboxylic acid, it is prudent to handle this chemical with the assumption that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Key Structural Features Influencing Disposal:

  • Halogenation (Bromine): The presence of bromine classifies this compound as a halogenated organic waste. Halogenated solvents and solutes must be segregated from non-halogenated waste streams to prevent the formation of harmful byproducts during disposal processes like incineration and to avoid increased disposal costs.[5][6]

  • Indazole Core: The indazole ring system is a common motif in pharmacologically active molecules.[2][7][8] While stable under normal conditions, its decomposition under high heat may release toxic gases, including nitrogen oxides (NOx) and hydrogen bromide.[3]

  • Organic Ester: As a methyl ester, the compound is a combustible solid.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂O₂[1]
Molecular Weight269.098 g/mol [1]
CAS Number1630906-74-9[1]
Physical FormSolid[1]
StorageRoom temperature, inert atmosphere[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to EN166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.[9]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate waste. Plastic containers are often preferred for their durability.[10]

  • Labeling: The container must be labeled "HAZARDOUS WASTE" and include the full chemical name: "methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate." The label should also indicate the hazards (e.g., "Irritant," "Harmful if Swallowed").[11]

  • Segregation: This waste stream must be designated as "Halogenated Organic Solid Waste." Do not mix with non-halogenated waste, liquid waste, or other incompatible materials such as strong oxidizing agents or bases.[3][5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.[10]

Workflow for Waste Segregation and Collection

G cluster_0 Point of Generation (Fume Hood) cluster_1 Satellite Accumulation Area start Generate Waste: Methyl 5-bromo-2-methyl- 2H-indazole-3-carboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Labeled, Leak-Proof 'Halogenated Organic Solid Waste' Container ppe->container Step 2 transfer Transfer Solid Waste to Container container->transfer Step 3 close_container Securely Close Container transfer->close_container Step 4 storage Store in Designated Area Away from Incompatibles close_container->storage Step 5 pickup Arrange for Pickup by EH&S or Licensed Waste Hauler storage->pickup Step 6

Caption: Workflow for the segregation and collection of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate waste.

Disposal Procedures

The disposal of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate must be handled by a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EH&S) department.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][12]

Disposal Pathway:

  • Container Accumulation: Accumulate the waste in the designated and properly labeled container. Do not exceed 90% of the container's capacity.[13]

  • Request for Pickup: Once the container is full or has been in use for a period defined by your institution's policy (typically not exceeding 6-12 months), arrange for its collection by your institution's EH&S department or a contracted hazardous waste hauler.[10][14]

  • Final Treatment: The primary method for the disposal of halogenated organic waste is high-temperature incineration (typically around 1200 K or higher) in a facility equipped with scrubbers to neutralize acidic gases like hydrogen bromide that are produced during combustion.[15] This process ensures the complete destruction of the compound.

Decontamination and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For small spills, carefully sweep up the solid material. Avoid creating dust.[3] Use a dustpan and brush designated for chemical spills.

  • Collect: Place the swept-up material and any contaminated cleaning materials into a labeled hazardous waste container for halogenated organic solids.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, in accordance with your institution's policies.

Decision Tree for Disposal

G cluster_decision Disposal Decision Tree q1 Is the waste methyl 5-bromo-2-methyl- 2H-indazole-3-carboxylate? q2 Is it a solid? q1->q2 Yes e1 Consult SDS for other chemical q1->e1 No q3 Is it contaminated material (e.g., gloves, paper towels)? q2->q3 Yes a1 Classify as 'Halogenated Organic Solid Waste' q3->a1 Yes a2 Place in designated, labeled hazardous waste container a1->a2 a3 Arrange for EH&S pickup for incineration a2->a3

Caption: Decision-making process for the proper disposal route of the specified chemical waste.

Waste Minimization

In line with the principles of green chemistry, laboratories should strive to minimize the generation of hazardous waste.

  • Source Reduction: Order only the quantity of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate required for your experiments.[10]

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[14]

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[10]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)
  • CP Lab Safety. (n.d.).
  • BLDpharm. (n.d.).
  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Vanderbilt University Medical Center. (n.d.).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) -azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt.
  • Ace Waste. (n.d.).
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • Sigma-Aldrich. (2024, July 13).
  • Al-Sanea, M. M., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules.
  • National Science Teaching Association. (2024, August 16).
  • Sharma, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science.
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org.
  • Bijlsma, L., et al. (2021).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • OC-Praktikum.de. (n.d.).
  • BU CyberSec Lab. (n.d.). 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • National Center for Biotechnology Information. (2025, December 13).

Sources

Navigating the Safe Handling of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. This document provides essential, actionable safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures.

Presumed Hazard Profile: An Evidence-Based Approach

Based on the SDS for 5-bromo-1H-indazole-3-carboxylic acid, we can infer that methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate likely presents the following hazards:

  • Skin Irritation: Brominated aromatic compounds can be irritants upon dermal contact.[2]

  • Serious Eye Irritation: The compound is expected to cause significant irritation if it comes into contact with the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2]

  • Harmful if Swallowed: Ingestion of the compound could be toxic.[2]

These potential hazards necessitate a multi-faceted approach to personal protection, encompassing engineering controls, administrative controls, and the consistent and correct use of PPE.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. The rationale behind each selection is to create a comprehensive barrier against the anticipated routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a robust barrier against incidental splashes and direct contact with the compound. Nitrile is generally recommended for its broad chemical resistance.[4]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[4][5]
Body Protection A long-sleeved laboratory coatProtects the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAs the primary engineering control, a fume hood is essential to prevent the inhalation of any dust or aerosols.
A Deeper Dive into PPE Selection and Best Practices:

Hand Protection: Double gloving is recommended when handling larger quantities or during procedures with a higher risk of splashing. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6]

Eye and Face Protection: Standard safety glasses do not provide adequate protection from chemical splashes. Chemical splash goggles that form a seal with the face are essential.[4] For operations where there is a significant risk of splashing, such as when transferring solutions or during vigorous mixing, a face shield should be worn in conjunction with goggles.[5]

Body Protection: A lab coat made of a chemically resistant material is preferable. Ensure the lab coat is fully buttoned to provide maximum coverage. Lab coats should be laundered regularly and separately from personal clothing.

Respiratory Protection: All manipulations of solid methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate and its solutions should be conducted within a properly functioning chemical fume hood. This is the most critical step in preventing respiratory exposure.

Procedural Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Work within a certified chemical fume hood A->B C Weigh the solid compound B->C D Prepare the solution C->D E Perform the chemical reaction or procedure D->E F Monitor the reaction E->F G Quench the reaction (if necessary) F->G H Segregate halogenated waste G->H I Clean glassware and work surfaces H->I J Doff PPE correctly I->J K Wash hands thoroughly J->K

Caption: A stepwise workflow for the safe handling of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

Operational and Disposal Plans: A Commitment to Safety and Environmental Responsibility

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as halogenated waste.

Waste Disposal:

As a brominated organic compound, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate and any materials contaminated with it must be disposed of as halogenated organic waste .[7][8][9][10]

  • Segregation is Key: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[10] Co-mingling of these waste streams can lead to complex and costly disposal procedures.

  • Aqueous Waste: Any aqueous solutions containing this compound must also be treated as halogenated waste. Do not dispose of them down the drain.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be placed in a sealed, labeled container for halogenated solid waste.

  • Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste management protocols.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely utilize methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate in their vital work, ensuring a secure laboratory environment for all.

References

  • CP Lab Safety. methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, min 97%, 1 gram. [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Navy Brand Manufacturing. (2015, March 5). N-Methyl Pyrrolidone SDS. [Link]

  • Ohio State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Chem.info. Personal Protective Equipment (PPE). [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • RUBIX. (2023, July 17). Safety Data Sheet. [Link]

  • Synthonix Corporation. Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. [Link]

  • University of Hamburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.